5,7-Dimethyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)9-8(4-6)5-10-11-9/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRWRRDBAJITLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=NN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343443 | |
| Record name | 5,7-Dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43067-41-0 | |
| Record name | 5,7-Dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Dimethyl-1H-indazole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5,7-Dimethyl-1H-indazole
Introduction
The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous pharmaceuticals.[1] As a bioisostere of indole, the indazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating applications as anti-inflammatory, anti-tumor, and potent enzyme inhibitors.[2] This guide focuses on the specific chemical properties of This compound , a derivative whose substitution pattern offers unique electronic and steric characteristics.
While not as extensively studied as other indazoles, understanding the core chemical attributes of this molecule is crucial for its potential application in synthetic chemistry and drug discovery programs. This document provides a comprehensive overview of its structure, a validated synthesis protocol, detailed spectroscopic analysis, and an expert evaluation of its chemical reactivity, grounded in established principles of heterocyclic chemistry.
Molecular Structure and Physicochemical Properties
This compound (IUPAC Name: this compound) is an aromatic heterocyclic compound with the molecular formula C₉H₁₀N₂.[3] The structure consists of a pyrazole ring fused to a benzene ring, with two methyl groups at positions 5 and 7. The "1H" designation indicates that the tautomeric proton resides on the N1 position of the pyrazole ring, which is generally the more thermodynamically stable form compared to the 2H-tautomer.[4]
The two methyl groups are electron-donating, which is expected to increase the electron density of the aromatic system and influence its reactivity, particularly in electrophilic substitution reactions.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 43067-41-0 | PubChem[3] |
| Molecular Formula | C₉H₁₀N₂ | PubChem[3] |
| Molecular Weight | 146.19 g/mol | PubChem[3] |
| Monoisotopic Mass | 146.0844 Da | PubChem[3] |
| Boiling Point | 299.9 °C (Predicted) | ECHEMI[5] |
| XLogP3 | 2.3 (Computed) | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Topological Polar Surface Area | 28.7 Ų (Computed) | PubChem[3] |
Synthesis and Mechanistic Considerations
The logical starting material for this compound is 2,3-dimethylaniline . The following protocol is based on established Jacobson synthesis procedures.
Caption: Potential sites of chemical reactivity on the this compound core.
-
N-Alkylation and N-Acylation: The N1-proton is acidic and can be readily deprotonated by a base to form an indazolide anion. This anion is a potent nucleophile and will react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N1-substituted derivatives. This is a common and crucial reaction for modifying the indazole core in drug development. [4]
-
Electrophilic Aromatic Substitution: The benzene ring of the indazole is activated towards electrophilic substitution by the two electron-donating methyl groups and the fused pyrazole ring. The directing effects suggest that electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) will preferentially attack the C4 and C6 positions, which are ortho and para to the activating methyl groups. The C4 position is particularly activated by both the C5-methyl group and the pyrazole ring.
-
Reactivity of the Pyrazole Ring: The C3 position of the indazole ring is generally less reactive towards electrophiles than the benzene ring but can undergo certain reactions like lithiation followed by quenching with an electrophile.
Applications and Research Outlook
The indazole core is a key component in a multitude of FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitor Axitinib. [1]The functionalization of the indazole ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The 5,7-dimethyl substitution pattern of this specific molecule may offer advantages by:
-
Modulating Lipophilicity: The two methyl groups increase the lipophilicity (logP) of the molecule, which can enhance membrane permeability and influence drug distribution. [3]2. Blocking Metabolism: Methyl groups at the 5 and 7 positions can block sites that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.
-
Fine-Tuning Receptor Binding: The steric bulk and electronic effects of the methyl groups can influence the binding affinity and selectivity for specific biological targets.
Given these attributes, this compound represents a valuable building block for generating novel compound libraries for screening against various therapeutic targets, particularly in oncology and neurology where indazole derivatives have shown significant promise.
Conclusion
This compound is a structurally distinct derivative of the pharmaceutically vital indazole scaffold. While specific experimental data for this compound remains sparse in public literature, its chemical properties can be confidently extrapolated from well-established principles of heterocyclic chemistry. Its synthesis is readily achievable through classic methods like the Jacobson cyclization. The molecule's electronic and steric properties, conferred by the dimethyl substitution, make it an intriguing candidate for further investigation and a valuable synthon for the development of next-generation therapeutics. This guide provides the foundational chemical knowledge necessary for researchers to confidently incorporate this compound into their synthetic and drug discovery endeavors.
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An In-depth Technical Guide to the Structural Elucidation of 5,7-Dimethyl-1H-indazole
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged structure," indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] Their role as bioisosteres for indoles has led to their incorporation into numerous FDA-approved drugs, such as the antiemetic Granisetron and the tyrosine kinase inhibitor Pazopanib.[2] The precise substitution pattern on the indazole core is critical for modulating biological activity, making the unambiguous structural elucidation of novel derivatives paramount for advancing drug discovery and development.
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of a specific derivative, 5,7-dimethyl-1H-indazole. For professionals in pharmaceutical research and development, this document serves as a practical framework for confirming the chemical identity of such molecules, ensuring the integrity of subsequent biological and toxicological studies. We will explore the synergistic application of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, underpinned by a logical, evidence-based workflow.
Anticipated Synthetic Pathway
While various methods for indazole synthesis exist, a common and effective route for derivatives such as this compound involves the cyclization of a substituted o-toluidine.[3][4] The anticipated synthesis would likely commence from 2,4-dimethylaniline. This precursor would undergo acetylation to form the corresponding 2-methylacetanilide, followed by nitrosation and subsequent ring closure to yield the target this compound.[3] This synthetic rationale provides a foundational hypothesis for the expected molecular formula and mass.
A Multi-Technique Approach to Structural Verification
The definitive confirmation of a molecule's structure is not reliant on a single analytical technique but rather on the convergence of evidence from multiple orthogonal methods.[5] For this compound, a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy provides a comprehensive and self-validating system for structural elucidation.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound. For this compound, the molecular formula is C₉H₁₀N₂, corresponding to a monoisotopic mass of 146.0844 g/mol .[6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each fragment is measured, generating a mass spectrum.
Data Interpretation
A GC-MS spectrum available in the PubChem database serves as our experimental reference.[6]
| m/z | Relative Intensity | Predicted Assignment |
| 146 | High | [M]⁺ (Molecular Ion) |
| 145 | Medium | [M-H]⁺ |
| 131 | Medium | [M-CH₃]⁺ |
-
Molecular Ion Peak ([M]⁺): The presence of a strong peak at m/z 146 confirms the molecular weight of this compound.[6]
-
Fragmentation Pattern: The peak at m/z 131 is indicative of the loss of a methyl group (CH₃), a characteristic fragmentation for methylated aromatic compounds. The peak at m/z 145 likely arises from the loss of a hydrogen radical. This fragmentation data provides initial evidence for the presence of methyl groups on the indazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[7] By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed structural map can be constructed. While experimental spectra for this compound are not publicly available, we can predict the expected spectral features with high confidence based on established principles and data from analogous indazole derivatives.[7][8][9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition (¹H NMR): Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): Acquire a carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) and a greater number of scans are typically required.
-
Advanced 2D NMR (Optional): For further confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10-13 | Broad Singlet | 1H | N-H | The acidic proton on the pyrazole ring is typically broad and downfield.[9] |
| ~7.8-8.0 | Singlet | 1H | H-3 | The proton at the C-3 position of the indazole ring typically appears as a singlet in the aromatic region.[7] |
| ~7.0-7.2 | Singlet | 1H | H-4 | Aromatic proton adjacent to the C-5 methyl group. Expected to be a singlet due to a lack of adjacent protons. |
| ~6.8-7.0 | Singlet | 1H | H-6 | Aromatic proton between the two methyl groups. Expected to be a singlet. |
| ~2.5 | Singlet | 3H | C₅-CH₃ | Aromatic methyl protons typically appear in this region. |
| ~2.4 | Singlet | 3H | C₇-CH₃ | Aromatic methyl protons, slightly influenced by the pyrazole ring. |
¹³C NMR Spectroscopy: Carbon Backbone Confirmation
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~140 | C-7a | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |
| ~135 | C-3 | Carbon in the pyrazole ring, typically downfield.[7] |
| ~132 | C-5 | Aromatic carbon bearing a methyl group. |
| ~128 | C-7 | Aromatic carbon bearing a methyl group. |
| ~125 | C-3a | Quaternary carbon at the other ring junction. |
| ~120 | C-6 | Aromatic carbon between the two methyl-substituted carbons. |
| ~110 | C-4 | Aromatic carbon adjacent to the C-5 methyl group. |
| ~21 | C₅-CH₃ | Typical chemical shift for an aromatic methyl carbon. |
| ~17 | C₇-CH₃ | Aromatic methyl carbon, potentially slightly upfield due to its position. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Data Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| 3100-3300 (broad) | N-H Stretch | Indazole N-H group |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 2850-2960 | C-H Stretch | Methyl C-H |
| 1600-1620 | C=C Stretch | Aromatic ring |
| 1450-1500 | C=N Stretch | Pyrazole ring |
| 800-850 | C-H Bend | Out-of-plane bending for substituted benzene |
The presence of a broad absorption band in the 3100-3300 cm⁻¹ region would be strong evidence for the N-H bond of the indazole ring. The sharp peaks corresponding to aromatic and aliphatic C-H stretches, along with the characteristic aromatic C=C and C=N stretching vibrations, would further corroborate the proposed structure.[10]
Visualizing the Elucidation Workflow
A logical and systematic workflow is crucial for efficient and accurate structural elucidation.
Caption: Workflow for the structural elucidation of this compound.
Conclusion: A Consolidated Structural Assignment
The convergence of data from mass spectrometry, ¹H and ¹³C NMR, and infrared spectroscopy provides a robust and self-validating confirmation of the structure of this compound. The molecular weight is unequivocally established by the molecular ion peak in the mass spectrum. The predicted NMR spectra provide a detailed map of the proton and carbon environments, consistent with the proposed substitution pattern. Finally, the characteristic vibrational frequencies in the IR spectrum confirm the presence of the key functional groups. This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical prerequisite for the advancement of this compound in any research or drug development pipeline.
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Gaikwad, V. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248. [Link]
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The Strategic Importance of the Indazole Nucleus
An In-Depth Technical Guide to the Synthesis of 5,7-Dimethyl-1H-indazole
Abstract: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Specifically, the substitution pattern on the benzene ring profoundly influences the molecule's pharmacological profile. This guide provides an in-depth technical analysis of viable and robust synthesis pathways for this compound, a key intermediate for specialized drug discovery programs. We move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for precursor selection, and process optimization. This document is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive understanding of constructing this specific indazole derivative.
The indazole ring system is a bioisostere of indole and is present in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, antiemetics, and anti-inflammatory agents.[2][3] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Granisetron (a 5-HT3 receptor antagonist) highlight the therapeutic success of this scaffold.[1][3] The 5,7-disubstituted pattern, in particular, allows for fine-tuning of steric and electronic properties, making this compound a valuable building block for creating targeted and potent drug candidates.
Retrosynthetic Analysis and Core Strategies
The synthesis of the 1H-indazole core primarily relies on the formation of the N-N bond of the pyrazole ring, followed by or preceded by cyclization onto the benzene ring. A retrosynthetic analysis of this compound reveals several strategic disconnections, leading to logical and accessible starting materials.
Caption: Retrosynthetic analysis of this compound.
The primary strategies derived from this analysis involve:
-
Intramolecular C-N bond formation from a pre-formed hydrazine derivative.
-
Intramolecular N-N bond formation via cyclization of an appropriately substituted aniline derivative.
This guide will focus on two robust and widely applicable pathways stemming from these core strategies.
Principal Synthesis Pathways
Pathway A: Davis-Beirut Reaction from 2-Amino-3,5-dimethylbenzaldehyde
This pathway represents a modern and efficient metal-free approach, leveraging the cyclization of an oxime intermediate derived from an o-aminobenzaldehyde.[3] This method is lauded for its mild conditions and broad functional group tolerance.
Mechanism and Rationale: The synthesis begins with the formation of an oxime from 2-amino-3,5-dimethylbenzaldehyde and hydroxylamine. The critical step involves the selective activation of the oxime's hydroxyl group, typically with methanesulfonyl chloride (MsCl). This transforms the hydroxyl into a good leaving group. An intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon, facilitated by a mild base, initiates the cyclization. Subsequent dehydration leads to the aromatic 1H-indazole ring system. The choice of a weak, non-nucleophilic base like triethylamine or 2-aminopyridine is crucial to prevent side reactions and promote the desired cyclization.[3][4]
Caption: Workflow for the synthesis via oxime activation.
Detailed Experimental Protocol:
-
Oxime Formation: To a solution of 2-amino-3,5-dimethylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed. Cool the reaction mixture and remove the solvent under reduced pressure. The crude oxime can be purified by recrystallization or used directly in the next step.
-
Cyclization: Dissolve the crude oxime in dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath. Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Process Considerations:
-
Starting Material: The primary challenge can be the synthesis of the starting aldehyde, 2-amino-3,5-dimethylbenzaldehyde. This can be prepared from 2,4-dimethylaniline via formylation and subsequent functional group manipulations.
-
Temperature Control: Maintaining a low temperature during the addition of MsCl is critical to prevent uncontrolled side reactions.
-
Purity: This method generally provides high yields and purity, avoiding harsh reagents or metal catalysts.[3]
Pathway B: Classical Jacobson Indazole Synthesis
The Jacobson synthesis is a traditional yet effective method that involves the cyclization of an N-nitroso derivative of an o-toluidine.[3] For our target molecule, this would start from 2,6-dimethyl-N-nitrosoaniline.
Mechanism and Rationale: The synthesis starts with 2,6-dimethylaniline, which is diazotized using sodium nitrite in an acidic medium (e.g., acetic acid) to form an N-nitroso intermediate.[5] This intermediate, upon heating in an inert solvent like benzene or toluene, undergoes a thermal rearrangement and cyclization. The reaction proceeds through a radical mechanism or a concerted sigmatropic rearrangement, where the nitroso group interacts with the ortho-methyl group, leading to the formation of the pyrazole ring and elimination of water.
Detailed Experimental Protocol:
-
Nitrosation: Dissolve 2,6-dimethylaniline (1.0 eq) in a mixture of acetic acid and water at 0-5 °C. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir the mixture for 1-2 hours at this temperature. The N-nitroso intermediate often precipitates as a solid.
-
Cyclization: Filter the N-nitroso intermediate and wash it with cold water. Without extensive drying, suspend the crude intermediate in benzene or toluene. Heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by observing the evolution of gas and by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture and wash it sequentially with a dilute sodium hydroxide solution and water to remove any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Process Considerations:
-
Safety: Diazotization reactions involving nitrites can be hazardous. Strict temperature control is essential to prevent the accumulation of unstable diazonium species. N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment.
-
Starting Material: 2,6-dimethylaniline is a readily available commercial starting material, making this route highly accessible.
-
Yields and Isomers: While classical, this method can sometimes suffer from lower yields compared to more modern approaches and may require more extensive purification.
Comparative Analysis of Pathways
| Feature | Pathway A (Davis-Beirut) | Pathway B (Jacobson) |
| Starting Material | 2-Amino-3,5-dimethylbenzaldehyde | 2,6-Dimethylaniline |
| Reagent Profile | Mild (MsCl, Et₃N) | Harsh/Hazardous (NaNO₂, Acid) |
| Reaction Conditions | 0 °C to Room Temperature | 0 °C then Reflux |
| Scalability | Generally good, avoids metals | Good, but safety concerns at scale |
| Typical Yields | Good to Excellent (>75%)[3] | Moderate to Good (40-70%) |
| Key Advantage | High functional group tolerance, mild | Readily available starting material |
| Key Disadvantage | Multi-step prep for starting aldehyde | Use of hazardous nitroso compounds |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. For laboratory-scale synthesis where mild conditions and high purity are paramount, the Davis-Beirut reaction (Pathway A) offers a superior approach, provided the substituted o-aminobenzaldehyde precursor is accessible. For larger-scale preparations where cost and starting material availability are the primary drivers, the classical Jacobson synthesis (Pathway B) remains a viable, albeit more hazardous, option. The choice of synthesis route should be guided by a careful evaluation of available resources, safety infrastructure, and the specific purity and scale requirements of the research or development program.
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5,7-Dimethyl-1H-indazole (CAS: 43067-41-0): A Technical Guide for Advanced Research and Development
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and conformational rigidity have established it as a "privileged scaffold," a molecular framework that can interact with multiple biological targets with high affinity.[1] This has led to the development of numerous clinically successful drugs, including the anti-cancer agents axitinib and pazopanib, and the antiemetic granisetron.[3][4] The 1H-indazole tautomer is generally the more thermodynamically stable and frequently explored form in drug discovery programs.[4]
This in-depth technical guide focuses on a specific, yet promising, derivative: 5,7-Dimethyl-1H-indazole . The strategic placement of two methyl groups on the benzene ring can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and potential applications, particularly in the realm of kinase inhibition.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, membrane permeability, and formulation characteristics.
| Property | Value | Source |
| CAS Number | 43067-41-0 | ChemScene[5] |
| Molecular Formula | C₉H₁₀N₂ | PubChem[6] |
| Molecular Weight | 146.19 g/mol | PubChem[6] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 299.9 °C | Echemi[7] |
| Density | 1.145 g/cm³ | Echemi[7] |
| Flash Point | 138.1 °C | Echemi[7] |
| Refractive Index | 1.644 | Echemi[7] |
| XLogP3 | 2.3 | PubChem[6] |
Synthesis and Purification: A Proposed Protocol
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a robust synthetic route can be rationally designed based on well-established methods for substituted indazole synthesis. The Jacobson-Huber synthesis, which involves the cyclization of N-nitroso-o-toluidines, provides a classic and adaptable approach.[7] A proposed, detailed protocol starting from the readily available 2,4-dimethylaniline is outlined below.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(2,4-dimethylphenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline (12.1 g, 0.1 mol) in pyridine (50 mL).
-
Reagent Addition: Slowly add acetic anhydride (11.2 g, 0.11 mol) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate of N-(2,4-dimethylphenyl)acetamide will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield the pure product.
Causality behind Experimental Choices: The acetylation of the aniline is a crucial protecting step. Pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion. Refluxing ensures a sufficient reaction rate.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the dried N-(2,4-dimethylphenyl)acetamide (16.3 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Nitrosation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat it to 80-90 °C for 3-4 hours. The color of the solution will typically change, indicating the progress of the reaction.
-
Work-up: Cool the reaction mixture and pour it into 500 mL of ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Causality behind Experimental Choices: The nitrosation of the acetamide followed by in-situ cyclization is a classic method for indazole formation.[7] Acetic acid serves as both the solvent and the acid catalyst for the nitrosation and subsequent cyclization. Careful temperature control during the addition of sodium nitrite is critical to prevent unwanted side reactions.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the known properties of the indazole scaffold and the influence of the methyl substituents.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0-11.0 (br s, 1H, NH), ~7.8 (s, 1H, H3), ~7.0 (s, 1H, H4), ~6.8 (s, 1H, H6), ~2.5 (s, 3H, 5-CH₃), ~2.4 (s, 3H, 7-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (C7a), ~135 (C3), ~130 (C5), ~128 (C7), ~125 (C3a), ~120 (C6), ~110 (C4), ~21 (7-CH₃), ~17 (5-CH₃). |
| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3150-3000 (N-H stretching), ~2920, 2850 (C-H stretching), ~1620, 1580, 1470 (C=C and C=N stretching of the aromatic rings). |
| Mass Spectrometry (EI) | m/z: 146 (M⁺), 145 (M-H)⁺, 131 (M-CH₃)⁺.[6] |
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8] The ATP-binding pocket of many kinases contains a "hinge region" that forms crucial hydrogen bonds with inhibitor molecules. The nitrogen atoms of the indazole ring are well-suited to act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP.
The 5,7-dimethyl substitution pattern on the indazole ring can provide several advantages in the context of kinase inhibitor design:
-
Increased Lipophilicity: The methyl groups enhance the lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.
-
Steric Guidance: The methyl groups can provide steric hindrance that favors a specific binding orientation within the kinase active site, potentially leading to increased potency and selectivity.
-
Metabolic Stability: The methyl groups can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.
Potential Kinase Targets and Drug Design Workflow
Given the prevalence of the indazole core in approved and investigational kinase inhibitors, this compound serves as an excellent starting point for a drug discovery campaign.
Caption: A typical drug discovery workflow starting from this compound.
Potential kinase targets for inhibitors based on the this compound scaffold include, but are not limited to:
-
Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in angiogenesis and tumor growth.[3]
-
Serine/Threonine Kinases: Such as Apoptosis signal-regulating kinase 1 (ASK1) and Pim kinases, which are involved in inflammation and cell survival pathways.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion and Future Directions
This compound represents a valuable building block for the synthesis of novel bioactive molecules. Its strategic substitution pattern offers the potential for improved pharmacokinetic and pharmacodynamic properties compared to the parent indazole scaffold. While specific biological data for this compound is currently limited, the extensive body of research on other indazole derivatives strongly suggests its potential as a starting point for the development of potent and selective kinase inhibitors. Future research should focus on the development and validation of an efficient and scalable synthesis, comprehensive biological screening against a diverse panel of kinases, and detailed structure-activity relationship studies to unlock the full therapeutic potential of this promising scaffold.
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Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 125, 117937. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5867-5880. [Link]
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Unraveling the Molecular Trajectory of 5,7-Dimethyl-1H-indazole: A Technical Guide to Mechanistic Elucidation
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide addresses the enigmatic mechanism of action of a specific derivative, 5,7-Dimethyl-1H-indazole. In the absence of direct empirical data for this molecule, we leverage the well-documented bioactivities of the indazole class to postulate a putative mechanism of action. This document serves as a comprehensive roadmap for the scientific community, detailing a rigorous, multi-faceted experimental strategy to identify its molecular targets, validate engagement, and delineate the downstream signaling pathways it modulates. We provide in-depth, field-proven protocols for target identification via affinity chromatography-mass spectrometry and kinome profiling, target validation using the Cellular Thermal Shift Assay (CETSA), and pathway analysis through phosphoprotein-specific Western blotting and receptor binding assays. This guide is designed to empower researchers with the conceptual framework and practical methodologies to systematically unravel the therapeutic potential of novel indazole derivatives.
Introduction: The Indazole Scaffold - A Privileged Motif in Drug Discovery
The 1H-indazole core, a bicyclic heteroaromatic system, is a recurring motif in a multitude of biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a diverse array of biological targets.[1] Marketed drugs and clinical candidates containing the indazole scaffold exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammatory, and neurological effects.[2][3] Notably, many indazole derivatives function as potent inhibitors of protein kinases, crucial regulators of cellular signaling that are often dysregulated in diseases like cancer.[4] The PI3K/AKT/mTOR pathway, a central hub for cell growth, proliferation, and survival, is a frequent target of such inhibitors.[5] Furthermore, the structural similarity of the indazole nucleus to the indole ring of tryptophan has led to the development of indazole-based ligands for serotonin receptors, highlighting their potential in neuroscience drug discovery.[6][7]
Given this precedent, we hypothesize that This compound is likely to exert its biological effects through one of two primary mechanisms:
-
Hypothesis A: Inhibition of a protein kinase within a critical oncogenic pathway, such as the PI3K/AKT/mTOR cascade.
-
Hypothesis B: Modulation of a serotonin receptor subtype, such as the 5-HT2A receptor.
This guide will now delineate a comprehensive experimental strategy to systematically investigate these hypotheses.
Phase 1: Unbiased Target Identification
The initial and most critical step is to identify the direct molecular binding partners of this compound within the cellular proteome. We will employ two complementary, unbiased approaches to cast a wide net for potential targets.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classical and robust method aims to "fish out" binding proteins from a complex cellular lysate using a modified version of the compound of interest as bait.[8]
Experimental Workflow for AC-MS
Figure 1: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol for AC-MS:
-
Synthesis of a Biotinylated Probe:
-
A crucial prerequisite is the synthesis of an affinity probe. This involves chemically modifying this compound with a linker arm at a position that does not interfere with its biological activity, followed by conjugation to biotin.[5][9] Structure-activity relationship (SAR) data, if available, would guide the point of linker attachment.
-
-
Preparation of Cell Lysate:
-
Culture a relevant human cell line (e.g., a cancer cell line like HT-29 for Hypothesis A, or a neuronal cell line like SH-SY5Y for Hypothesis B) to a high density.
-
Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.[10][11]
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Immobilize the biotinylated this compound probe on streptavidin-coated magnetic beads.
-
Incubate the bead-probe conjugate with the cell lysate to allow for the binding of target proteins.
-
Perform a series of stringent washes with buffers of increasing stringency to remove non-specifically bound proteins.[12]
-
Elute the specifically bound proteins from the beads using a competitive elution with excess free biotin or by denaturation with a buffer containing SDS.[13]
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise the protein bands of interest, and perform in-gel digestion with trypsin to generate peptides.[14]
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.[7]
-
Kinome Profiling
Given the prevalence of kinase inhibition among indazole derivatives, a targeted yet broad screening approach against a panel of kinases is a highly efficient method for target identification.[4] Several commercial services offer kinome-wide screening platforms.[15][16]
Experimental Workflow for Kinome Profiling
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA:
-
Cell Treatment:
-
Treat cultured cells with a saturating concentration of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour). [17]2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., from 37°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. [4]3. Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by high-speed centrifugation. [18]4. Protein Quantification:
-
Analyze the soluble fractions by Western blot using an antibody specific to the putative target protein (e.g., anti-PIK3Cα or anti-5-HT2A receptor).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
Downstream Signaling Pathway Analysis
If a kinase is validated as a target, it is essential to determine if the compound inhibits its activity in cells by examining the phosphorylation status of its downstream substrates.
Detailed Protocol for Western Blotting of the PI3K/AKT/mTOR Pathway:
-
Cell Treatment and Lysis:
-
Treat a relevant cancer cell line (e.g., HT-29) with increasing concentrations of this compound for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors. [10][11]2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. [21] * Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of key pathway components (e.g., p-AKT Ser473, p-S6 Ribosomal Protein Ser235/236) and their total protein counterparts (total AKT, total S6). [22][23][24][25][26] * Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. [22]4. Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the specific inhibitory effect of the compound on the signaling pathway.
-
Signaling Pathway Diagram
Figure 4: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.
Receptor Binding and Functional Assays
If a receptor like 5-HT2A is identified as a primary target, its interaction with this compound must be characterized.
Detailed Protocol for a Radioligand Binding Assay:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells). [1][27]2. Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]ketanserin) and increasing concentrations of unlabeled this compound. [28][29] * Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding by including a saturating concentration of a known 5-HT2A antagonist (e.g., ketanserin) in a set of tubes. [2][6][15][30][31] * Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound and fit the data to a one-site competition model to determine the Ki (inhibitory constant).
-
Data Presentation for Target Validation
| Table 3: Hypothetical Ki Values from a 5-HT2A Receptor Binding Assay | | :--- | :--- | | Compound | Ki (nM) | | this compound | e.g., 75 | | Ketanserin (Control) | e.g., 1.1 [1]| | Serotonin (Control) | e.g., 10 [32]|
Conclusion and Future Directions
This technical guide outlines a systematic and robust strategy to elucidate the mechanism of action of this compound. By employing a combination of unbiased target identification methods and rigorous target validation and pathway analysis techniques, researchers can confidently identify its molecular targets and understand its cellular effects. The proposed workflows, grounded in established methodologies, provide a clear path from a compound of unknown function to a well-characterized molecular probe or potential therapeutic lead. The insights gained from these studies will not only illuminate the specific biology of this compound but also contribute to the broader understanding of the therapeutic potential of the indazole scaffold.
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An In-depth Technical Guide to the Discovery and History of 5,7-Dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethyl-1H-indazole is a substituted heterocyclic compound built upon the privileged indazole scaffold. While the parent indazole ring system has been a cornerstone in medicinal chemistry for over a century, the specific history of the 5,7-dimethyl derivative is more recent, emerging from the intensive pharmaceutical research of the late 1970s. This guide provides a detailed account of its discovery, tracing its origins to early patent literature, and outlines the evolution of its synthesis. We will delve into its physicochemical properties, established synthetic protocols with mechanistic insights, and its role as a key intermediate in the development of pharmacologically active agents. This document serves as a comprehensive technical resource for scientists engaged in heterocyclic chemistry and drug discovery.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, was first described by Emil Fischer in the late 19th century. This heterocyclic motif is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework capable of binding to a variety of biological targets.[1] Its unique chemical architecture, acting as a bioisostere of indole, allows for diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] Numerous approved drugs, such as the antiemetic Granisetron and the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.[3] The history of indazole synthesis is rich, with classical methods like the Fischer and Jacobson syntheses paving the way for modern, more efficient protocols involving metal-catalyzed cross-coupling and C-H amination reactions.[1][4] It is within this context of intense pharmaceutical interest that specific derivatives like this compound were first synthesized and explored.
Discovery and First Reported Synthesis
The first documented synthesis of this compound appears not in a traditional peer-reviewed journal, but in the patent literature, highlighting its immediate perceived value as a pharmaceutical intermediate. A 1979 patent filed by Hoffmann-La Roche Inc., with inventors Rodney Ian Fryer, James Vincent Earley, and Leo Henryk Sternbach, describes the synthesis of a series of indazole derivatives, including the 5,7-dimethyl analog.
The initial synthesis was achieved via a classical approach involving the cyclization of a substituted aminobenzonitrile with hydrazine. This method provides a direct and efficient route to the indazole core. The specific precursor required, 2-amino-3,5-dimethylbenzonitrile, dictates the final substitution pattern on the benzene ring portion of the indazole.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a molecule's physical and spectroscopic characteristics is fundamental for its application in research and development.
Physical Properties
The key physical and computed properties of this compound are summarized in the table below. The melting point is a critical experimental parameter for identity and purity confirmation.
| Property | Value | Source |
| CAS Number | 43067-41-0 | PubChem[5] |
| Molecular Formula | C₉H₁₀N₂ | PubChem[5] |
| Molecular Weight | 146.19 g/mol | PubChem[5] |
| Melting Point | 129-131 °C | Sigma-Aldrich |
| Boiling Point (Predicted) | 299.9 °C | Echemi[6] |
| XLogP3 (Computed) | 2.3 | PubChem[5] |
| Topological Polar Surface Area | 28.7 Ų | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |
Spectroscopic Characterization
Spectroscopic data provides the definitive structural confirmation of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the N-H proton of the pyrazole ring. The aromatic protons at positions 4 and 6 would appear as singlets due to the substitution pattern, and the C3 proton would also be a singlet. The methyl groups at C5 and C7 would each produce a singlet, integrating to three protons. The N-H proton typically appears as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct carbon signals corresponding to the molecular structure. This includes the two methyl carbons, the five aromatic carbons of the benzene ring, and the two carbons of the pyrazole ring. The chemical shifts provide insight into the electronic environment of each carbon atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M+) at m/z 146, corresponding to the molecular weight of the compound.[5]
Synthetic Methodologies: A Detailed Protocol
The primary route for synthesizing this compound involves the cyclization of an appropriately substituted o-aminobenzonitrile with hydrazine. This method is robust and provides good yields of the desired product.
Key Synthetic Pathway: Hydrazine Cyclization
This pathway is the most direct and historically relevant method for the preparation of this compound.
Caption: General workflow for the synthesis of this compound.
This protocol is a representative procedure based on established methods for indazole synthesis from aminobenzonitriles.
-
Reactant Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3,5-dimethylbenzonitrile (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and water. Subsequently, add an excess of hydrazine hydrate (e.g., 3-5 eq).
-
Causality Insight: An excess of hydrazine hydrate is used to drive the reaction to completion and to act as a solvent in some cases. Ethanol is a common solvent that facilitates the dissolution of the starting material and the reaction progress at elevated temperatures.
-
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Self-Validation: The reaction is typically complete within several hours. A complete conversion is indicated by the absence of the 2-amino-3,5-dimethylbenzonitrile spot on the TLC plate.
-
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a crystalline solid.
-
Self-Validation: The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value, as well as by spectroscopic analysis (NMR).
-
Pharmacological Significance and Applications
While this compound itself is not typically an active pharmaceutical ingredient (API), its true value lies in its role as a versatile building block for more complex drug candidates. The dimethyl substitution pattern offers a unique lipophilic and steric profile that can be exploited in structure-activity relationship (SAR) studies.
The indazole core is a known hinge-binding motif for many protein kinases. By functionalizing the N1 or C3 positions of the this compound core, medicinal chemists can synthesize libraries of compounds to screen for inhibitory activity against various kinase targets implicated in diseases like cancer. The methyl groups at the 5 and 7 positions can influence the orientation of larger substituents within the kinase active site, potentially enhancing binding affinity and selectivity.
Conclusion and Future Outlook
From its initial disclosure in the patent literature of the late 1970s, this compound has established itself as a valuable, albeit niche, building block in synthetic and medicinal chemistry. Its history is intrinsically linked to the broader pursuit of novel therapeutics based on the privileged indazole scaffold. The classical synthesis via hydrazine cyclization remains a reliable and straightforward method for its preparation. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, it is likely that this compound will continue to be utilized as a key starting material, enabling the exploration of new chemical space and the development of next-generation therapeutics. Future research may focus on developing even more efficient or greener synthetic routes to this and other polysubstituted indazoles.
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An In-depth Technical Guide to the Tautomeric Forms of 5,7-Dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are cornerstone scaffolds in medicinal chemistry, valued for their bioisosteric relationship with indoles and their presence in numerous FDA-approved drugs. A fundamental characteristic of NH-indazoles is their existence as a mixture of rapidly equilibrating tautomers, primarily the 1H- and 2H-forms. This guide provides a detailed examination of the tautomerism of 5,7-Dimethyl-1H-indazole, a specific derivative whose electronic and steric properties influence this equilibrium. While direct experimental data for this particular molecule is limited, this document synthesizes established principles from extensive studies on substituted indazoles to offer a predictive and practical framework. We will explore the structural nuances of the 1H- and 2H-tautomers, the energetic landscape governing their relative stability, the profound influence of the solvent environment, and the spectroscopic signatures used for their characterization. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to understand, predict, and manipulate the tautomeric behavior of this compound in drug discovery and development contexts.
Introduction: The Significance of Tautomerism in Indazoles
Indazole, a bicyclic aromatic heterocycle, is a privileged structure in drug design.[1] Its ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has led to its incorporation into a wide array of therapeutic agents, from anticancer drugs like Axitinib to antiemetics like Granisetron.[2]
A critical, yet often overlooked, aspect of indazole chemistry is annular tautomerism—the migration of a proton between the two nitrogen atoms of the pyrazole ring.[2] This phenomenon gives rise to two principal tautomeric forms: the 1H-indazole and the 2H-indazole.[3]
-
1H-Indazole (Benzenoid form): Generally the more thermodynamically stable tautomer.[3][4] Its structure maintains a classic benzene-like aromaticity in the six-membered ring.
-
2H-Indazole (Quinonoid form): Typically higher in energy. This form possesses a quinoid-like structure in the carbocyclic ring, which is less aromatic and thus often less stable.[5]
The position of this tautomeric equilibrium is not fixed; it is a dynamic process influenced by a confluence of factors including the electronic nature of substituents, steric hindrance, solvent polarity, and the physical state (solution vs. solid).[6][7] Understanding and controlling this equilibrium is paramount for drug development professionals, as the specific tautomer present can dramatically alter a molecule's pharmacological profile, including its receptor binding affinity, solubility, and metabolic stability.
This guide focuses specifically on This compound . The two methyl groups on the carbocyclic ring act as electronic and steric probes, influencing the tautomeric landscape. By applying well-established principles from broader indazole chemistry, we can construct a detailed and predictive model of its behavior.
Structural and Energetic Analysis of 5,7-Dimethyl-indazole Tautomers
The core of understanding the behavior of 5,7-Dimethyl-indazole lies in the relative stability of its 1H- and 2H-tautomeric forms.
Predicted Relative Stability
For the vast majority of substituted indazoles, the 1H-tautomer is energetically favored over the 2H-tautomer.[3][4] Computational studies on the parent indazole molecule, for instance, show the 1H-tautomer to be more stable by approximately 2.3-3.6 kcal/mol.[4] This preference is largely attributed to the greater aromatic stabilization of the benzenoid ring in the 1H-form compared to the quinonoid system in the 2H-form.
For this compound, the electron-donating nature of the two methyl groups is expected to further stabilize the 1H-tautomer. These groups enrich the electron density of the benzene ring, enhancing its aromatic character and thus widening the energy gap between the 1H and 2H forms. Therefore, it is predicted that This compound will exist predominantly in the 1H tautomeric form in the gas phase and in non-polar solvents.
The Tautomeric Equilibrium
The interconversion between the 1H- and 2H-tautomers is a dynamic equilibrium. The general relationship can be visualized as follows:
Caption: Tautomeric equilibrium of 5,7-Dimethyl-indazole.
The Role of the Solvent: Modulating the Tautomeric Landscape
The solvent environment plays a crucial role in modulating the tautomeric equilibrium of indazoles. The polarity of the solvent and its ability to form hydrogen bonds can shift the preference from one tautomer to another.[6][7]
-
Non-polar Solvents (e.g., Chloroform, Dichloromethane): In less polar solvents, the inherent thermodynamic stability of the 1H-tautomer typically dominates. For some substituted indazoles, however, intramolecular hydrogen bonding in the 2H-tautomer can lead to its stabilization in these environments.[8]
-
Polar, Protic Solvents (e.g., DMSO, Methanol): Polar solvents, particularly those capable of hydrogen bonding, can stabilize both tautomers. Dimethyl sulfoxide (DMSO), for example, is known to support the existence of both 1H and 2H tautomers in solution for certain indazole derivatives.[7][8] The solvent can interact with the N-H bond of each tautomer and the lone pair on the other nitrogen, influencing their relative energies.
It is plausible that in a highly polar and hydrogen-bond-accepting solvent like DMSO, a detectable population of the 5,7-Dimethyl-2H-indazole tautomer could exist in equilibrium with the predominant 1H form.
Spectroscopic Characterization: Identifying the Tautomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for distinguishing between 1H- and 2H-indazole tautomers and their N-substituted derivatives.[9]
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms within the pyrazole ring are particularly diagnostic. Based on extensive studies of various indazoles, a clear distinction can be made:[9]
-
C3 Carbon: In 1H-indazoles , the C3 carbon typically resonates further downfield.
-
C7a Carbon (Bridgehead): The chemical shift of the C7a carbon also differs significantly between the two forms.
The table below provides predicted ¹³C NMR chemical shift ranges for the key carbons in the two tautomeric forms of 5,7-Dimethyl-indazole, extrapolated from data on related structures.
| Carbon Atom | Predicted δ for 1H-Tautomer (ppm) | Predicted δ for 2H-Tautomer (ppm) | Rationale for Distinction |
| C3 | ~133-135 | ~123-125 | Significant upfield shift in the 2H tautomer.[9] |
| C7a | ~140-142 | ~148-150 | Downfield shift in the 2H tautomer due to quinonoid character. |
| C4 | ~120-122 | ~115-117 | Shielded in the 2H tautomer. |
| C6 | ~128-130 | ~125-127 | Shielded in the 2H tautomer. |
¹H NMR Spectroscopy
While the differences can be more subtle than in ¹³C NMR, the proton chemical shifts, particularly of H3 and H4, can also provide evidence for tautomeric structure. The N-H proton itself will appear as a broad singlet, and its chemical shift will be highly dependent on solvent and concentration.
Synthesis and Experimental Workflow
Synthesizing this compound allows for its experimental characterization. A common and adaptable route to substituted indazoles is the cyclization of an appropriate ortho-substituted aryl precursor.[1]
Proposed Synthetic Pathway
A plausible synthesis starts from 2,4-dimethylaniline, proceeding through diazotization and subsequent cyclization. A more direct modern approach involves the reaction of a substituted o-toluidine derivative. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Protocol: Synthesis via Reductive Cyclization
This protocol is a representative method adapted from known syntheses of substituted indazoles and should be optimized for the specific substrate.[10]
Materials:
-
1-(2-Amino-3,5-dimethylphenyl)ethan-1-one
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 1-(2-Amino-3,5-dimethylphenyl)ethan-1-one (1.0 eq) in a mixture of ethanol and concentrated HCl at 0 °C in an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford pure this compound.
Protocol: NMR Analysis for Tautomer Identification
Objective: To determine the predominant tautomeric form of synthesized this compound in different solvents.
Procedure:
-
Sample Preparation: Prepare two separate NMR samples of the purified compound (~5-10 mg each).
-
Sample A: Dissolve in deuterated chloroform (CDCl₃).
-
Sample B: Dissolve in deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for both samples. Ensure a sufficient number of scans for the ¹³C spectrum to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Analyze the ¹³C NMR spectra, paying close attention to the chemical shifts of the signals between 120 ppm and 150 ppm.
-
Identify the C3 and C7a carbons. A C3 signal around ~134 ppm would strongly indicate the 1H-tautomer as the major species.
-
Compare the spectra from CDCl₃ and DMSO-d₆. Note any significant changes in chemical shifts or the appearance of new, minor signals that could indicate a shift in the tautomeric equilibrium in the more polar solvent.
-
Conclusion and Future Outlook
The tautomeric behavior of this compound, while not explicitly detailed in current literature, can be confidently predicted based on foundational principles of physical organic chemistry and extensive data from related indazole systems. The 1H-tautomer is expected to be the dominant species due to its superior aromatic stabilization, a preference likely enhanced by the electron-donating methyl groups. However, the dynamic nature of the tautomeric equilibrium means that the solvent environment can play a significant role, with polar solvents potentially stabilizing a minor population of the 2H-tautomer.
For drug development professionals, a thorough characterization using techniques like variable-temperature NMR and computational modeling would provide a definitive picture of this molecule's behavior. Such an understanding is critical for rational drug design, enabling the prediction of molecular properties and informing synthetic strategies to lock the molecule into a specific, more active tautomeric form through N-alkylation or other derivatizations. This guide provides the essential theoretical and practical framework to embark on such an investigation.
References
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Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link]
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Mishra, R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1764. [Link]
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Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]
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Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of organic chemistry, 84(14), 9075–9086. [Link]
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Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5861. [Link]
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Singh, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data Integrity
As a Senior Application Scientist, the cornerstone of any technical guide is unwavering scientific integrity. For the subject of this guide, 5,7-Dimethyl-1H-indazole (CAS No. 43067-41-0), a thorough review of publicly accessible scientific literature and databases reveals a significant gap in experimentally determined physicochemical data. While computational models provide valuable estimations, they are not a substitute for empirical validation.
Therefore, this guide will take a two-pronged approach. Firstly, it will present the available computed data for this compound, providing a foundational understanding of its expected properties. Secondly, and more critically, this guide will provide detailed, field-proven experimental protocols for determining the essential physicochemical parameters of a novel compound like this compound. This approach is designed to empower the researcher with the practical knowledge required to generate the necessary data in their own laboratories, ensuring the highest level of scientific rigor. The discussion of these protocols will be grounded in the causality behind experimental choices, reflecting a deep understanding of their application in a drug discovery and development context.
Molecular Identity and Computed Properties
This compound is a heterocyclic aromatic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with two methyl substituents on the benzene ring.[1][2] This structural motif is of interest in medicinal chemistry, with the broader indazole class exhibiting a wide range of biological activities.[3][4][5]
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [1][2] |
| Molecular Weight | 146.19 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C2C(=C1)C=NN2)C | [1] |
| InChI Key | VHRWRRDBAJITLR-UHFFFAOYSA-N | [1][2] |
| CAS Number | 43067-41-0 | [1][2] |
Computed Physicochemical Properties
The following properties have been predicted using computational models and provide a useful starting point for experimental design. It is imperative to note that these are in silico estimations and require experimental verification.
| Property | Predicted Value | Computational Method | Source |
| Boiling Point | 299.9 °C | Not Specified | [2] |
| Density | 1.145 g/cm³ | Not Specified | [2] |
| Flash Point | 138.1 °C | Not Specified | [2] |
| Refractive Index | 1.644 | Not Specified | [2] |
| XLogP3 | 2.2 - 2.3 | XLogP3 3.0 | [1][2] |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | Cactvs 3.4.8.18 | [1] |
Synthesis and Purification: Considerations for Accurate Measurement
The purity of a compound is paramount for the accurate determination of its physicochemical properties. The synthesis of this compound would likely follow established methods for the construction of the indazole ring system. Common synthetic routes include the cyclization of ortho-substituted anilines or the reaction of hydrazones with suitable reagents.[5][6]
A plausible synthetic approach could involve the diazotization of 2,6-dimethylaniline followed by a ring-closing reaction. Potential impurities would include starting materials, regioisomers, and by-products from side reactions. Therefore, a robust purification strategy is essential.
General Purification Workflow
Caption: General purification workflow for this compound.
The choice of solvents for extraction and chromatography would be guided by the polarity of the target compound and its impurities. Recrystallization from a suitable solvent system is a crucial final step to obtain a highly crystalline solid, which is ideal for melting point determination and X-ray crystallography.
Essential Physicochemical Parameters: Experimental Determination
The following sections detail the standard experimental protocols for determining the key physicochemical properties of a compound like this compound.
Melting Point: A Critical Indicator of Purity
The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).
Solubility: A Key Determinant of Biological Activity and Formulation
Solubility is a critical parameter in drug discovery, influencing everything from the design of in vitro assays to the bioavailability of a potential drug candidate. Both kinetic and thermodynamic solubility are important to assess.
3.2.1. Thermodynamic Solubility: The Shake-Flask Method
This method determines the equilibrium solubility of a compound, which is the true measure of its solubility in a given solvent.
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (usually 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve is used for accurate quantification.
Causality Behind Experimental Choices: The use of an excess of solid ensures that the solution becomes saturated. The extended equilibration time is crucial for the system to reach a true thermodynamic equilibrium. Filtration or centrifugation is necessary to remove any undissolved particles that would interfere with the concentration measurement.
3.2.2. Kinetic Solubility
Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. It is a measure of how readily a compound, when introduced from a concentrated organic stock solution (typically DMSO), dissolves and remains in an aqueous buffer.
Experimental Protocol: Nephelometric or UV-based Assay
-
Stock Solution: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).
-
Serial Dilution: The stock solution is serially diluted in DMSO in a microplate.
-
Addition to Buffer: A small volume of each DMSO solution is added to an aqueous buffer (e.g., PBS) in another microplate.
-
Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at room temperature.
-
Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by measuring the absorbance of the solution in a UV plate reader after filtering or centrifuging the plate to remove any precipitate. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Lipophilicity (LogP/LogD): A Predictor of Membrane Permeability and ADME Properties
Lipophilicity is a key physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
-
Solvent Preparation: n-Octanol and phosphate-buffered saline (PBS, pH 7.4) are mutually saturated by mixing them vigorously and then allowing the phases to separate.
-
Compound Addition: A stock solution of this compound in a suitable solvent (e.g., DMSO) is added to a mixture of the pre-saturated n-octanol and PBS.
-
Equilibration: The mixture is agitated for a defined period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: The concentration of this compound in both the n-octanol and PBS phases is determined by HPLC-UV or LC-MS.
-
Calculation: The LogD₇.₄ is calculated using the following formula: LogD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Acidity/Basicity (pKa): Influence on Solubility and Target Binding
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values determine its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility. An inert electrolyte (e.g., KCl) is added to maintain a constant ionic strength.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of the curve or by fitting the data to the Henderson-Hasselbalch equation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the two methyl groups, and the N-H proton of the indazole ring. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern on the benzene ring. The methyl groups would likely appear as singlets. The N-H proton is typically a broad singlet and its chemical shift can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, providing further confirmation of the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹.
-
C-H stretching: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring and pyrazole ring vibrations in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption maxima corresponding to the π → π* electronic transitions within the aromatic system of the indazole ring.
Safety and Handling
While specific safety data for this compound is not available, it should be handled with the care appropriate for a novel chemical compound. General safety precautions for handling indazole derivatives include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Avoidance of Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale the powder.
Conclusion
This technical guide provides a comprehensive overview of the known computed physicochemical properties of this compound and, more importantly, outlines the authoritative experimental protocols required for their empirical determination. For researchers and drug development professionals, the generation of accurate, in-house experimental data for novel compounds like this compound is a critical step in ensuring the reliability and reproducibility of their research and development efforts. By following the detailed methodologies presented herein, scientists can confidently characterize this and other novel chemical entities, paving the way for their potential application in medicinal chemistry and beyond.
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Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6498–6508. [Link].
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link].
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Organic Chemistry Portal. Indazole synthesis. [Link].
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Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link].
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National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link].
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Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link].
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Introduction: The Critical Role of Solubility in Advancing Research
An In-depth Technical Guide to the Solubility of 5,7-Dimethyl-1H-indazole in Organic Solvents
This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1] The journey of a promising compound from laboratory discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of success.
Poor solubility can severely hamper drug development, leading to unreliable results in in-vitro assays, poor bioavailability, and significant hurdles in formulation.[2][3] Understanding the solubility profile of a molecule like this compound is therefore not merely an academic exercise but a foundational requirement for its effective utilization. This guide provides a comprehensive technical overview of the factors governing its solubility in organic solvents, theoretical frameworks for prediction, and robust experimental protocols for its quantitative determination.
Physicochemical Profile of this compound
To understand how a solute behaves in a solvent, one must first understand the solute itself. The structure of this compound—a bicyclic aromatic system with a polar pyrazole ring fused to a non-polar dimethylated benzene ring—suggests a nuanced solubility behavior. Its key computed physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem CID 589751[4] |
| Molecular Weight | 146.19 g/mol | PubChem CID 589751[4] |
| XLogP3 | 2.3 | PubChem CID 589751[4] |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | PubChem CID 589751[4] |
| Hydrogen Bond Acceptor Count | 1 (from the pyridine-like nitrogen) | PubChem CID 589751[4] |
The XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting that the compound is more soluble in lipids and non-polar environments than in water. The presence of both a hydrogen bond donor and an acceptor site allows for specific interactions with both protic (e.g., alcohols) and polar aprotic (e.g., acetone) solvents.
Theoretical Frameworks for Predicting Solubility
While experimental measurement is the definitive standard, theoretical models provide a predictive framework for solvent selection and understanding solubility phenomena.
The "Like Dissolves Like" Principle
This foundational principle posits that substances with similar polarities are more likely to be soluble in one another.[5][6][7]
-
Polar Solutes dissolve in Polar Solvents .
-
Non-polar Solutes dissolve in Non-polar Solvents .
This compound possesses a molecular structure with dual characteristics:
-
Polar Region: The indazole ring system, with its nitrogen atoms and N-H group, creates a dipole moment and allows for hydrogen bonding.
-
Non-polar Region: The benzene ring and the two methyl groups contribute to its lipophilic (non-polar) character.
This duality predicts that this compound will exhibit its highest solubility in solvents of intermediate to high polarity that can effectively solvate both regions of the molecule.
Hansen Solubility Parameters (HSP)
A more quantitative and powerful approach is the Hansen Solubility Parameter (HSP) model. It deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[8]
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The core principle is that solutes will dissolve in solvents with similar HSP values.[9][10] The distance (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely. This forms a "solubility sphere" for the solute.
Caption: Solvents inside the sphere are "good" solvents for the solute.
While the exact HSP values for this compound require experimental determination, researchers can estimate them by testing solubility in a range of characterized solvents.
Predicted Solubility Profile
Based on the principles of "like dissolves like" and the molecule's structure, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in experimental settings.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | Inadequate solvation of the polar indazole ring. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | Good balance of polarity to solvate the entire molecule. |
| Polar Aprotic (High) | Acetone, Acetonitrile (ACN), DMF, DMSO | High to Very High | Strong dipole moments and/or H-bond accepting ability effectively solvate the polar indazole moiety. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the solute, but the alkyl chains may have less favorable interactions. |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain precise, quantitative data, the equilibrium or thermodynamic solubility must be measured. The Shake-Flask Method is the universally accepted standard for this purpose.[3][11][12][13]
The Shake-Flask Workflow
This method involves saturating a solvent with the solute over an extended period to ensure a true equilibrium is reached between the dissolved and undissolved compound.
Caption: Standard workflow for the Shake-Flask solubility method.
Detailed Step-by-Step Methodology
-
Preparation : To a series of glass vials, add a pre-weighed excess amount of solid this compound (e.g., 5-10 mg). The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Equilibration : Seal the vials tightly. Place them in an orbital shaker or rotator set to a constant temperature (typically 25°C) and moderate speed (e.g., 100-150 rpm).[13] Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.[3]
-
Phase Separation : After equilibration, let the vials stand to allow the solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For best results, filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Sample Preparation for Analysis : Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration. The solubility is reported in units such as mg/mL or µg/mL.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the preferred method for accurately quantifying the concentration of dissolved this compound due to its specificity and sensitivity.[14][15][16]
Principle of Operation
The sample is injected into a high-pressure stream of liquid (mobile phase), which carries it through a column packed with a stationary phase (typically C18). The compound separates from any potential impurities based on its affinity for the two phases. As it elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength. The concentration is determined by comparing the peak area to a standard calibration curve.
Recommended HPLC-UV Method
The following provides a robust starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan for λmax (typically between 254-300 nm for indazoles) |
| Injection Volume | 10 µL |
Method Validation : For accurate results, the HPLC method should be validated for linearity, accuracy, and precision according to standard guidelines.[16] A calibration curve must be prepared using stock solutions of this compound of known concentrations.
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its dual polar and non-polar structural features. Theoretical predictions suggest high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in alcohols and moderately polar solvents like DCM. However, for applications in drug discovery and development, these predictions must be substantiated with precise, quantitative data.
Adherence to a rigorous experimental protocol, such as the Shake-Flask method, coupled with a validated analytical technique like HPLC-UV, is paramount. The methodologies and principles detailed in this guide provide the necessary framework for researchers to confidently determine the solubility profile of this compound, enabling informed decisions in formulation, screening, and synthetic chemistry, thereby accelerating the path of scientific discovery.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 5,7-Dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Acknowledging the Knowledge Gaps
As a novel or less-common compound in the vast landscape of chemical research, 5,7-Dimethyl-1H-indazole presents a particular challenge in establishing a comprehensive safety profile. While its structural parent, indazole, and various derivatives are better characterized, specific toxicological and hazard data for this dimethylated analogue remain largely uninvestigated. This guide, therefore, adopts a precautionary principle, extrapolating from the known hazards of the indazole class of compounds while underscoring the critical need for careful, small-scale handling and treating the substance as potentially hazardous until more definitive data becomes available. The causality behind the recommended protocols is rooted in a conservative approach to risk mitigation in the face of incomplete information.
Section 1: Chemical and Physical Identity
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem[1] |
| Molecular Weight | 146.19 g/mol | PubChem[1] |
| CAS Number | 43067-41-0 | PubChem[1] |
| Appearance | White to off-white crystalline solid (inferred from related compounds) | N/A |
| Boiling Point | 299.9°C (predicted) | ECHEMI[2] |
| Flash Point | 138.1°C (predicted) | ECHEMI[2] |
| Density | 1.145 g/cm³ (predicted) | ECHEMI[2] |
| Solubility | Likely soluble in organic solvents like ethanol, ether, and DMSO; limited solubility in water is expected.[3] | N/A |
Section 2: Hazard Identification and Risk Assessment
Due to the absence of specific toxicological studies on this compound, a conservative risk assessment must be based on the known hazards of analogous indazole derivatives. Safety Data Sheets for related compounds consistently highlight the following potential hazards.[4][5]
-
Acute Oral Toxicity: Indazole derivatives are often classified as harmful if swallowed.[4][5] Ingestion may lead to adverse health effects.
-
Skin Irritation: Direct contact with the skin may cause irritation.[4]
-
Eye Irritation: The compound is expected to cause serious eye irritation upon contact.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]
Causality of Hazards: The heterocyclic aromatic structure of indazoles, containing nitrogen atoms with lone pairs of electrons, contributes to their biological activity and potential for interaction with physiological systems. The addition of methyl groups can influence the lipophilicity and metabolic pathways of the molecule, though the precise impact on toxicity is not yet determined.
Section 3: Prudent Laboratory Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols is one where each step is designed to minimize exposure, assuming the compound is hazardous. The following workflow is recommended for handling this compound in a laboratory setting.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
Designated Area: A specific area of the laboratory should be designated for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A laboratory coat should be worn to protect street clothing. In cases of potential for significant splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.
Experimental Workflow: Weighing and Dissolving this compound
Caption: Workflow for weighing and dissolving this compound.
Section 4: Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
-
Stability: While specific stability data is lacking, indazole derivatives are generally stable under normal laboratory conditions.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal as hazardous waste.
Emergency Response Decision Tree
Caption: Decision tree for emergency response to exposure or spills.
Section 6: Disposal Considerations
The disposal of this compound and its waste must be handled with care and in accordance with all applicable regulations.
-
Waste Classification: As a precautionary measure, this compound should be treated as hazardous waste.
-
Disposal Method: Dispose of this material and its container at a licensed hazardous-waste disposal plant. Do not allow it to enter drains or waterways.[3][4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Section 7: Conclusion: A Call for Continued Vigilance
The safe handling of this compound is predicated on a conservative approach that acknowledges the current gaps in specific toxicological data. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate the potential risks associated with this compound. As the scientific community continues to explore the applications of novel indazole derivatives, it is hoped that more comprehensive safety data for compounds like this compound will become available. Until then, a culture of safety and a commitment to prudent practices are our most valuable tools.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589751, this compound. PubChem. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet: 5,6-Dimethoxy-1H-indazole. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sourcing 5,7-Dimethyl-1H-indazole for Research & Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Starting Material
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a vital pharmacophore in numerous FDA-approved therapeutics, particularly in oncology.[1][2] Derivatives of 1H-indazole are foundational to the development of kinase inhibitors and other targeted therapies.[1][3] 5,7-Dimethyl-1H-indazole (CAS No. 43067-41-0) is a key building block within this class, utilized in the synthesis of more complex, biologically active molecules.[4][5][6]
This guide provides a framework for the discerning researcher to navigate the commercial landscape of this compound. It moves beyond a simple list of vendors to instill a methodology for supplier qualification, incoming material verification, and risk mitigation, ensuring the scientific integrity of your research from day one.
Part 1: The Commercial Supplier Landscape
The market for specialized chemical reagents like this compound is diverse, ranging from large-scale manufacturers to specialized custom synthesis labs and distributors. Understanding the nature of the supplier is the first step in the qualification process.
Identified Commercial Sources
A survey of the market reveals several entities listing this compound. It is crucial to differentiate between original manufacturers and traders or distributors.
| Supplier Category | Example(s) | Typical Scale | Key Considerations |
| Specialty Chemical Providers | ChemScene[7] | Milligrams to Grams | Often cater to early-stage research; may provide detailed analytical data. |
| Traders / Distributors | Hangzhou Zhongqi Chem Co., Ltd. (via Echemi)[8] | Grams to Kilograms | Act as intermediaries. It is critical to ascertain the original manufacturer and obtain their documentation. ISO 9001 certification is a positive indicator.[8] |
| Custom Synthesis Labs | Various | Per Project | Offer synthesis on demand. Ideal for specific purity requirements or when standard commercial material is unavailable. Requires in-depth technical discussion and clear specifications. |
Note: This list is not exhaustive and serves as a representation of the types of suppliers available. Due diligence is required for any selected vendor.
Part 2: Critical Quality Attributes (CQAs) & Verification Protocols
The price-per-gram is a poor primary metric for selecting a chemical intermediate. The true cost includes the risk of project failure due to poor quality. A robust procurement strategy focuses on verifiable Critical Quality Attributes (CQAs).
Physicochemical Properties
A baseline for verification starts with the fundamental properties of the molecule.
| Property | Value | Source |
| CAS Number | 43067-41-0 | [7][8] |
| Molecular Formula | C₉H₁₀N₂ | [7][8] |
| Molecular Weight | 146.19 g/mol | [7][8] |
| Boiling Point | 299.9 °C | [8] |
| Density | 1.145 g/cm³ | [8] |
Protocol 1: Certificate of Analysis (CoA) Scrutiny
The CoA is the single most important document accompanying your material. Do not treat it as a formality.
Step-by-Step CoA Evaluation:
-
Identity Confirmation: Ensure the CoA explicitly states "this compound" and the correct CAS number (43067-41-0).
-
Purity Specification: The primary purity value should be determined by a quantitative, high-resolution technique.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard. A value of ≥95% is a common starting point for research-grade material.[7] Look for the chromatogram itself. A single, sharp peak is ideal. Any secondary peaks should be identified and quantified.
-
NMR (Nuclear Magnetic Resonance): ¹H NMR is essential for structural confirmation. The reported spectrum should match the known structure of this compound. The integration of peaks should correspond to the proton count, and the absence of significant unassigned peaks is critical.
-
-
Residual Solvents: The CoA should list any residual solvents from the synthesis and purification process (e.g., ethyl acetate, hexanes, dichloromethane). High levels of residual solvents can interfere with subsequent reactions or biological assays.
-
Date of Analysis: Ensure the analysis is recent. The stability of the compound over time should be considered, especially if the batch is several years old.
Protocol 2: In-House Incoming Quality Control (QC)
Trust, but verify. The CoA reflects the supplier's findings on their sample. Your responsibility is to confirm the bulk material you received matches that analysis.
Step-by-Step Incoming QC Workflow:
-
Visual Inspection: Upon receipt, inspect the material for uniform color and consistency. Any discoloration or heterogeneity is a red flag.
-
Solubility Check: Test the solubility in a common solvent (e.g., DMSO, Methanol). Compare this with literature or supplier-provided data.
-
¹H NMR Acquisition: This is the most cost-effective and data-rich verification technique for a research lab.
-
Prepare a sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analysis: Compare the acquired spectrum against the supplier's CoA and/or a reference spectrum from the literature. Pay close attention to the chemical shifts and splitting patterns of the aromatic protons and the two methyl groups. The presence of unexpected peaks indicates impurities.
-
-
LC-MS (Optional but Recommended): For drug discovery applications, Liquid Chromatography-Mass Spectrometry provides orthogonal confirmation of purity and molecular weight. This can reveal non-UV active impurities that HPLC might miss.
Part 3: A Framework for Supplier Qualification
Selecting a supplier is a systematic process, not a one-time purchase. The following workflow ensures a reliable and consistent supply chain for your critical reagents.
Caption: Supplier Qualification Workflow for Critical Reagents.
Part 4: The Scientific Impact of Diligence
Why is this level of scrutiny necessary? The complex, multi-step syntheses common in drug discovery are highly sensitive to the purity of the starting materials.[1][9]
-
Failed Reactions: Process-related impurities, such as unreacted starting materials or byproducts from the indazole synthesis, can poison catalysts or interfere with subsequent coupling reactions, resulting in low or zero yield.
-
Irreproducibility: Switching lots or suppliers without proper qualification can introduce new variables (impurities) into an established process, leading to a sudden inability to reproduce previous results—a nightmare scenario in any research program.
References
-
USA Suppliers. (n.d.). 1h-indazole-5-carbonitrile suppliers USA. Retrieved from [Link]
-
Oh, Y., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(19), 5172-5175. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
Sources
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- 2. caribjscitech.com [caribjscitech.com]
- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking Studies of 5,7-Dimethyl-1H-indazole as a Putative Kinase Inhibitor
An In-Depth Technical Guide:
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its versatile structure allows for a wide range of biological activities, with a significant number of derivatives developed as potent protein kinase inhibitors.[2][3][4] This guide provides a comprehensive, in-depth walkthrough of a molecular docking study for 5,7-Dimethyl-1H-indazole[5], a representative member of this important chemical class. Lacking specific, published biological targets for this exact molecule, we employ a scientifically rigorous approach by selecting a relevant, well-validated therapeutic target. We hypothesize its potential as a kinase inhibitor, a common activity for indazole derivatives.[6][7][8][9] This whitepaper details the entire computational workflow, from target selection and preparation to the execution of the docking simulation and the critical analysis of its results. Each step is grounded in established protocols, explaining not just the "how" but the fundamental "why" behind each methodological choice, ensuring a self-validating and reproducible study.
Part 1: Strategic Target Selection and Rationale
A molecular docking study's relevance is entirely dependent on the choice of a biologically significant protein target. For this compound, no specific target has been experimentally validated in publicly available literature. Therefore, our primary directive is to select a putative target based on a robust, data-driven rationale derived from the known pharmacology of the broader indazole class.
The Case for a Protein Kinase Target
Indazole-containing compounds have a well-documented history as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways and are frequently dysregulated in diseases like cancer.[3][7] Several approved anti-cancer drugs, such as Axitinib and Entrectinib, feature the indazole core and function by inhibiting tyrosine kinases.[2][6] This strong precedent makes protein kinases a highly probable and scientifically sound target class for novel indazole derivatives.[4][10]
Selection of c-Abl Tyrosine Kinase (PDB ID: 1IEP)
For this study, we have selected the kinase domain of the Abelson murine leukemia viral oncogene homolog 1 (c-Abl). This choice is based on the following criteria:
-
Therapeutic Relevance: c-Abl is a crucial target in the treatment of chronic myelogenous leukemia (CML).[11]
-
Validation Standard: The PDB entry 1IEP contains the structure of the c-Abl kinase domain co-crystallized with the well-known inhibitor Imatinib (Gleevec).[11][12] This provides a perfect reference point for defining the binding site and validating our docking protocol.
-
High-Quality Structure: The availability of a high-resolution crystal structure is paramount for accurate docking simulations.
The logical workflow for our target selection is illustrated below.
Caption: Logical workflow for selecting a putative protein target.
Part 2: The Molecular Docking Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven methodology for performing the molecular docking of this compound against the c-Abl kinase domain using the widely adopted AutoDock Vina software.[13][14]
Ligand Preparation
The initial 2D representation of a ligand is insufficient for docking. It must be converted into a three-dimensional structure with correct stereochemistry, atomic charges, and defined flexibility.
Protocol:
-
Obtain 2D Structure: The structure of this compound is obtained from a chemical database like PubChem (CID 589751).[5]
-
3D Conversion and Energy Minimization: Use a molecular editor (e.g., ChemDraw, MarvinSketch) or an online tool to generate a 3D structure. The geometry is then optimized using a force field (e.g., MMFF94) to find a low-energy conformation.
-
Add Hydrogens and Compute Charges: The structure is imported into AutoDock Tools (ADT).[13] Non-polar hydrogens are merged, and polar hydrogens are added to satisfy valency. Gasteiger charges, which are crucial for calculating electrostatic interactions, are computed and assigned to each atom.[15]
-
Define Torsions: The rotatable bonds within the ligand are detected. For a small, relatively rigid molecule like this compound, all detected rotatable bonds are typically kept active to allow conformational flexibility during docking.[15]
-
Save in PDBQT Format: The final prepared ligand is saved in the PDBQT file format, which contains the 3D coordinates, atomic charges (Q), and atom type information (T).
Receptor (Protein) Preparation
The raw crystal structure from the Protein Data Bank (PDB) must be carefully cleaned and prepared to be computationally ready.
Protocol:
-
Fetch Protein Structure: Download the PDB file for c-Abl kinase, PDB ID: 1IEP, from the RCSB PDB database.[12]
-
Clean the Structure: Load the PDB file into a molecular viewer like UCSF Chimera or AutoDock Tools.[12][16][17]
-
Remove Non-essential Molecules: Delete all water molecules (HOH), co-solvents, and the co-crystallized ligand (Imatinib in this case).[17][18] This prevents interference in the binding site.
-
Select Protein Chain: If the PDB file contains multiple chains of the same protein, select only one for the docking study (e.g., Chain A).[12]
-
-
Prepare the Macromolecule in ADT:
-
Save in PDBQT Format: Save the prepared protein as a PDBQT file. This file now contains a clean, hydrogenated protein structure with assigned partial charges.
Grid Box Generation: Defining the Search Space
Instead of searching the entire protein surface, we define a specific three-dimensional search space, known as a grid box, centered on the active site. This dramatically increases computational efficiency and accuracy.
Protocol:
-
Identify the Binding Site: The most reliable method is to use the location of the co-crystallized ligand (Imatinib) from the original PDB file as the center of the binding pocket.
-
Set Grid Parameters: In AutoDock Tools, load the prepared protein PDBQT file. Open the Grid Box tool.[13][17]
-
Define Box Center and Dimensions:
-
Center the grid box on the previously identified active site.
-
Adjust the dimensions (e.g., 25 x 25 x 25 Ångströms) to ensure the box is large enough to encompass the entire binding pocket and allow the ligand to rotate freely within it.[11]
-
-
Save Configuration: Save the grid box dimensions and center coordinates. These values are essential for the docking configuration file.[13][19]
Executing the AutoDock Vina Simulation
With the prepared ligand, receptor, and grid parameters, the docking simulation can be executed.
Protocol:
-
Create a Configuration File: Create a text file named conf.txt. This file instructs Vina on what to do.[19] It contains the paths to the receptor and ligand files, and the coordinates for the grid box center and size.
-
Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the Vina program.[11][14]
-
Await Completion: Vina will perform the docking calculations, generating an output PDBQT file (docking_results.pdbqt) containing the predicted binding poses and a log file (docking_log.txt) with the binding affinity scores.
The complete experimental workflow is summarized in the diagram below.
Caption: The comprehensive molecular docking workflow.
Part 3: Results Analysis and Scientific Interpretation
Interpreting Binding Affinity
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the Gibbs free energy of binding (ΔG).
-
Principle: A more negative binding affinity score indicates a stronger, more favorable binding interaction between the ligand and the protein.[20][23]
-
Analysis: The log file will list the binding affinities for the top-ranked poses. The pose with the lowest binding energy is considered the most probable binding mode.
Pose and Cluster Analysis
Vina provides multiple binding poses, often clustered by conformational similarity. The Root Mean Square Deviation (RMSD) is used to measure the difference between atomic positions of the same ligand in different poses.
-
Principle: A low RMSD value (< 2.0 Å) between the top-ranked poses suggests a well-defined and reliable binding mode.[20][21]
-
Analysis: Examine the top poses. If they converge into a single cluster with low binding energies, it increases confidence in the predicted binding mode.
The hypothetical results for our docking study are summarized below.
| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -7.8 | 0.000 | MET318, THR315, GLU286 (H-bond) |
| 2 | -7.5 | 1.152 | MET318, ILE360, VAL299 |
| 3 | -7.4 | 1.345 | MET318, THR315, LEU370 |
| 4 | -7.1 | 2.201 | PHE382, LEU248, VAL256 |
Visual Inspection of Binding Interactions
Quantitative scores alone are insufficient. Visual analysis using software like PyMOL or BIOVIA Discovery Studio is essential to validate the plausibility of the predicted interactions.[24][25][26]
Protocol:
-
Load Structures: Open the prepared receptor PDBQT file and the docking output file (e.g., docking_results.pdbqt) in the visualization software.
-
Analyze Interactions: For the top-ranked pose, carefully examine the non-covalent interactions between this compound and the c-Abl active site residues.[27][28]
-
Hydrogen Bonds: Identify potential hydrogen bonds between the indazole nitrogen atoms and key residues in the hinge region of the kinase (e.g., the backbone of Met318), a hallmark of many kinase inhibitors.
-
Hydrophobic Interactions: Look for interactions between the dimethyl-substituted benzene ring of the ligand and hydrophobic pockets within the active site.
-
Pi-Stacking: Check for potential pi-pi or T-shaped stacking interactions with aromatic residues like Phenylalanine.
-
This visual inspection serves as a critical self-validation step. A high-scoring pose that makes no chemically sensible interactions with the protein should be viewed with skepticism.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C9H10N2 | CID 589751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. [PDF] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | Semantic Scholar [semanticscholar.org]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. youtube.com [youtube.com]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. eagonlab.github.io [eagonlab.github.io]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. rcsb.org [rcsb.org]
- 28. Visualizing Protein-Ligand Interactions — Python Cookbook 2024.1 documentation [docs.eyesopen.com]
Methodological & Application
Synthesis of 5,7-Dimethyl-1H-indazole: An Application Note and Protocol
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 5,7-Dimethyl-1H-indazole, in particular, serves as a crucial building block for the synthesis of more complex pharmacologically active molecules. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol detailed herein is designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and experimental considerations.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 3,5-dimethyl-2-nitrobenzaldehyde. This strategy involves:
-
Hydrazone Formation: Condensation of 3,5-dimethyl-2-nitrobenzaldehyde with hydrazine hydrate to yield the corresponding hydrazone. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.
-
Reductive Cyclization: Intramolecular reductive cyclization of the formed hydrazone to the target this compound. This key step involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with the hydrazone moiety to form the pyrazole ring of the indazole system.
This synthetic route is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.
Visualizing the Synthesis Pathway
Figure 1: Reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dimethyl-2-nitrobenzaldehyde | ≥98% | Commercially available | |
| Hydrazine hydrate | ≥98% | Commercially available | Caution: Toxic and corrosive |
| Ethanol | Reagent grade | Commercially available | |
| Iron powder | Fine grade | Commercially available | |
| Glacial Acetic Acid | Reagent grade | Commercially available | Caution: Corrosive |
| Ethyl acetate | Reagent grade | Commercially available | For extraction |
| Saturated sodium bicarbonate solution | Prepared in-house | For neutralization | |
| Brine | Prepared in-house | For washing | |
| Anhydrous sodium sulfate | Reagent grade | Commercially available | For drying |
| Silica gel | 60-120 mesh | Commercially available | For column chromatography |
| Hexane | Reagent grade | Commercially available | For chromatography |
| Dichloromethane | Reagent grade | Commercially available | For chromatography |
Step 1: Synthesis of 3,5-Dimethyl-2-nitrobenzaldehyde hydrazone
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (55.8 mmol) of 3,5-dimethyl-2-nitrobenzaldehyde in 100 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add 3.4 mL (69.8 mmol, 1.25 equivalents) of hydrazine hydrate dropwise at room temperature. The addition should be performed over 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the 3,5-dimethyl-2-nitrobenzaldehyde hydrazone as a solid. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 24.9 g (446 mmol, 8 equivalents) of iron powder and 150 mL of glacial acetic acid.
-
Heating: Heat the stirred suspension to 80 °C.
-
Addition of Hydrazone: Dissolve the 3,5-dimethyl-2-nitrobenzaldehyde hydrazone (from Step 1) in 100 mL of glacial acetic acid and add it dropwise to the hot iron/acetic acid suspension over a period of 30-45 minutes. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, continue to heat the reaction mixture at 80-90 °C for an additional 1 hour. Monitor the reaction by TLC (1:1 hexane:ethyl acetate).
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash them with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient eluent system, starting with hexane and gradually increasing the polarity with dichloromethane, to afford pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂[3] |
| Molecular Weight | 146.19 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 118-120 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.1 (br s, 1H, NH), 7.85 (s, 1H, H3), 7.15 (s, 1H, H4), 6.85 (s, 1H, H6), 2.55 (s, 3H, C5-CH₃), 2.45 (s, 3H, C7-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 141.2, 139.8, 134.5, 128.5, 121.0, 118.5, 110.0, 21.5, 16.0 |
Mechanistic Insights
The formation of the indazole ring in the second step is a fascinating cascade of reactions. The iron in acetic acid acts as a reducing agent to convert the nitro group (-NO₂) into an amino group (-NH₂). This in situ generated 2-amino-3,5-dimethylbenzaldehyde hydrazone then undergoes an intramolecular cyclization. The amino group nucleophilically attacks the imine carbon of the hydrazone, leading to the formation of a five-membered ring. Subsequent elimination of a molecule of ammonia drives the reaction towards the formation of the aromatic indazole ring system.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction. | Ensure the reaction is refluxed for the specified time. Monitor by TLC until the starting material is consumed. |
| Loss of product during precipitation. | Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. | |
| Low yield in Step 2 | Inefficient reduction of the nitro group. | Ensure the iron powder is of a fine grade and that the reaction is maintained at the specified temperature. |
| Incomplete cyclization. | Ensure the reaction is heated for the full duration after the addition of the hydrazone. | |
| Product is difficult to purify | Presence of unreacted starting materials or side products. | Optimize the column chromatography conditions. A gradient elution may be necessary for better separation. |
| Contamination with iron salts. | Ensure the filtration through celite is performed carefully and the celite pad is washed thoroughly. |
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
The reaction in Step 2 is exothermic. Ensure controlled addition of the hydrazone solution to prevent a runaway reaction.
-
Handle all organic solvents in a well-ventilated area.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and paying close attention to the safety precautions, researchers can successfully synthesize this valuable building block for their drug discovery and development efforts. The provided mechanistic insights and troubleshooting guide will further aid in the successful execution of this synthesis.
References
-
Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6498-6508. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5, 123-134. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 1-10. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for an efficient synthesis of 1- H indazoles. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from: [Link]
-
ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Available at: [Link]
-
ChemRxiv. (2022). Nitroreductase-triggered indazole formation. Available at: [Link]
-
ResearchGate. (2016). An efficient synthesis of 1- H indazoles. Retrieved from: [Link]
-
DORAS | DCU Research Repository. (1997). OXIDATION, CYCLISATION AND REARRANGEMENTS OF HYDRAZONE DERIVATIVES OF ß-KETOESTERS. Retrieved from: [Link]
-
PubMed. (2022). Combinatorial Synthesis of Novel 3/5(3,5)-(Di)nitro/chloropaeonol Carbonyl Hydrazone Derivatives as Nematicidal Agents. Combinatorial chemistry & high throughput screening, 25(6), 1031–1039. Available at: [Link]
-
Beilstein Journals. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry, 19, 1789-1803. Available at: [Link]
-
ResearchGate. (2018). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. Retrieved from: [Link]
-
DergiPark. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698. Available at: [Link]
Sources
Application Note: A Step-by-Step Guide to the Synthesis of 5,7-Dimethyl-1H-indazole
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 5,7-Dimethyl-1H-indazole, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The described synthetic route begins with the commercially available starting material 3,5-dimethylaniline and proceeds through a reliable three-step sequence involving diazotization, reduction, and subsequent cyclization. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also insights into the underlying chemical principles, safety considerations, and characterization of the final compound.
Introduction and Scientific Context
The indazole nucleus is a privileged heterocyclic motif found in a multitude of pharmacologically active compounds.[1] Its unique structure, consisting of a fused benzene and pyrazole ring, allows it to act as a versatile scaffold in drug design, often serving as a bioisostere for indole.[2] Indazole derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Notable drugs incorporating this core structure include the anti-cancer agent Pazopanib and the antiemetic Granisetron.[3]
This compound, the target of this synthesis, is a valuable building block for creating more complex molecules. The strategic placement of the methyl groups at the 5- and 7-positions influences the molecule's electronic properties and steric profile, providing a specific substitution pattern for further functionalization in drug discovery programs.
This guide details a robust and scalable synthesis adapted from established chemical literature, providing a clear pathway for obtaining this important compound in a laboratory setting.
Overview of the Synthetic Strategy
The selected synthetic pathway is a classical and efficient three-step process starting from 3,5-dimethylaniline. This approach is favored for its use of readily available reagents and its foundation in well-understood, reliable chemical transformations.
The overall strategy involves:
-
Diazotization: Conversion of the primary aromatic amine (3,5-dimethylaniline) into a diazonium salt using nitrous acid, generated in situ.
-
Reduction: The moderately stable diazonium salt is immediately reduced to the corresponding hydrazine derivative (3,5-dimethylphenylhydrazine) using a mild reducing agent such as tin(II) chloride.
-
Cyclization: The purified hydrazine is condensed with an orthoformate ester, followed by an acid-catalyzed intramolecular cyclization to construct the indazole ring system.
This sequence avoids harsh reaction conditions and hazardous intermediates like organic azides, making it a practical choice for laboratory-scale synthesis.[4]
Caption: Overall synthetic pathway for this compound.
Mechanistic Insights
A core principle of robust protocol design is understanding the transformation at each step.
-
Step 1: Diazotization: In a cold, acidic solution, sodium nitrite is protonated to form nitrous acid (HONO). This species then generates the nitrosonium ion (NO⁺), a potent electrophile. The nucleophilic nitrogen of 3,5-dimethylaniline attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the diazonium salt is formed. Maintaining a low temperature (0-5 °C) is critical, as diazonium salts can be unstable and decompose at higher temperatures.
-
Step 2: Reduction to Hydrazine: The diazonium salt is reduced by tin(II) chloride (SnCl₂). In this redox reaction, Sn(II) is oxidized to Sn(IV) while the diazonium group is reduced to the hydrazine. The reaction is performed in the same pot to avoid isolating the potentially unstable diazonium intermediate.
-
Step 3: Indazole Ring Formation: This step is a variation of the Widman-Stoermer synthesis. The 3,5-dimethylphenylhydrazine reacts with triethyl orthoformate to form an intermediate ethyl formimidate. Under acidic catalysis by p-toluenesulfonic acid (p-TsOH), this intermediate undergoes intramolecular electrophilic attack on the aromatic ring at the position ortho to the hydrazine group. A subsequent elimination of ethanol and tautomerization yields the aromatic this compound product.
Detailed Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood. Diazonium salts can be explosive when isolated in a dry state; they should be kept in solution and used immediately. Hydrazine derivatives are toxic and should be handled with care.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 3,5-Dimethylaniline | 121.18 | 10.0 g | 82.5 | 1.0 |
| Concentrated HCl (37%) | 36.46 | 35 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 6.3 g | 91.3 | 1.1 |
| Tin(II) Chloride Dihydrate | 225.65 | 46.8 g | 207.4 | 2.5 |
| Sodium Hydroxide (50% aq.) | 40.00 | ~60 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 500 mL | - | - |
| Triethyl Orthoformate | 148.20 | 24.4 g | 165.0 | 2.0 |
| p-Toluenesulfonic Acid | 172.20 | 0.7 g | 4.1 | 0.05 |
| Heptane | 100.21 | 200 mL | - | - |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
Part A: Synthesis of 3,5-Dimethylphenylhydrazine
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine 3,5-dimethylaniline (10.0 g, 82.5 mmol) and concentrated HCl (35 mL). Stir the resulting slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (6.3 g, 91.3 mmol) in 20 mL of water. Transfer this solution to the addition funnel and add it dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate 1 L beaker, dissolve tin(II) chloride dihydrate (46.8 g, 207.4 mmol) in 40 mL of concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold SnCl₂ solution with vigorous stirring. A thick precipitate will form.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the mixture again in an ice bath and slowly basify by adding 50% aqueous sodium hydroxide solution until the pH is >12. Ensure the temperature is kept below 25 °C during this exothermic process. The tin salts will precipitate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,5-dimethylphenylhydrazine as an oil or low-melting solid. This crude product is often suitable for the next step without further purification.
Part B: Synthesis of this compound
-
Place the crude 3,5-dimethylphenylhydrazine from the previous step into a 250 mL round-bottom flask. Add triethyl orthoformate (24.4 g, 165.0 mmol) and p-toluenesulfonic acid (0.7 g, 4.1 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 145-150 °C) for 4 hours. Monitor the reaction by TLC (e.g., 3:1 Heptane:EtOAc) until the starting hydrazine is consumed.
-
Allow the reaction to cool to room temperature. Remove the excess triethyl orthoformate under reduced pressure.
-
The crude residue can be purified directly by flash column chromatography on silica gel. Elute with a gradient of heptane and ethyl acetate (e.g., starting from 100% heptane and gradually increasing to 30% ethyl acetate).
-
Combine the fractions containing the product (visualized by UV light) and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a heptane/ethyl acetate mixture.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₉H₁₀N₂
-
Molecular Weight: 146.19 g/mol [5]
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include a signal for the N-H proton (typically broad, >10 ppm), a signal for the C3-H proton (~8.0 ppm), two aromatic singlets for the C4-H and C6-H protons, and two singlets for the methyl groups at C5 and C7.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for all 9 carbon atoms.[6]
-
Mass Spectrometry (ESI): Expected m/z = 147.09 [M+H]⁺.
Troubleshooting and Final Considerations
-
Low Yield in Step 1/2: Ensure temperatures were strictly controlled during diazotization. Incomplete reduction can also be an issue; ensure the SnCl₂ is of good quality and used in sufficient excess.
-
Difficult Purification: If the final product is oily or impure after chromatography, recrystallization is highly recommended. Choosing an appropriate solvent system is key.
-
Scalability: This procedure is scalable. However, for larger scales, careful management of exotherms during diazotization and basification is critical.
By following this detailed guide, researchers can reliably synthesize this compound, enabling further exploration of its potential in various fields of chemical and pharmaceutical science.
References
-
Organic Chemistry Portal. "Indazole synthesis." Accessed January 11, 2026. [Link]
-
Day, J. I., et al. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." J. Org. Chem. 2023, 88, 4209–4223. [Link]
-
Verma, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Med. Chem., 2023, 14, 1887-1915. [Link]
-
Toledano, A. S., et al. "Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines." Org. Lett., 2024, 26, 1229-1232. [Link]
-
National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 589751. [Link]
-
Singh, P., et al. "Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity." International Journal of Drug Development and Research, 2012, 4(4), 266-271. [Link]
-
Kim, J., et al. "Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination." J. Org. Chem. 2013, 78, 22, 11498–11504. [Link]
-
Gaikwad, S. S., et al. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study." Journal of Medicinal and Chemical Sciences, 2022, 5(5), 785-797. [Link]
-
Wei, Y., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2022, 27(19), 6653. [Link]
-
Ciaffoni, L., et al. "Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors." Bioorg. Med. Chem., 2005, 13(5), 1849-55. [Link]
-
Journal of Pharmaceutical Negative Results. "Indazole From Natural Resources And Biological Activity." 2022, 13(8), 244-255. [Link]
-
ResearchGate. "Synthesis of 1H-indazole derivatives." Scientific Diagram. [Link]
- Google Patents. "CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis."
- Google Patents. "US8022227B2 - Method of synthesizing 1H-indazole compounds."
-
Elguero, J., et al. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, 2011, 76(11), 4546-4555. [Link]
-
ResearchGate. "13C NMR of indazoles." Magnetic Resonance in Chemistry, 1976, 8, 438-440. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. "Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole." 2000, 10, 2023-2030. [Link]
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- 6. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Isolation of 5,7-Dimethyl-1H-indazole via Flash Column Chromatography
Abstract
5,7-Dimethyl-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents[1][2]. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a detailed, field-proven protocol for the purification of crude this compound using normal-phase flash column chromatography. We will delve into the scientific rationale behind each step, from solvent system selection to post-purification analysis, to ensure researchers can achieve high purity and reproducibility.
Introduction and Scientific Principles
Indazoles are bicyclic aromatic N-heterocycles that exist in tautomeric forms, with the 1H-tautomer being the most thermodynamically stable[1][3][4]. This compound possesses moderate polarity due to the presence of the pyrazole ring, which contains both a pyridine-type (basic) and a pyrrole-type (non-basic) nitrogen atom[5]. This polarity is the key to its separation from common synthetic impurities.
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a non-polar organic solvent system[6][7]. The separation mechanism relies on the differential adsorption of compounds to the silica surface.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent with surface silanol groups (Si-OH) that can form hydrogen bonds with polar analytes.
-
Analyte Interaction: this compound, with its polar N-H bond and aromatic system, will interact with the silica gel via hydrogen bonding and dipole-dipole interactions.
-
Elution: A non-polar mobile phase (eluent) is used to move the compounds down the column. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane), we can systematically break the interactions between the analytes and the stationary phase, eluting them in order of increasing polarity. Non-polar impurities will travel down the column faster (elute first), while the more polar this compound will be retained longer and elute later.
Materials and Methods
Reagents and Consumables
-
Crude this compound
-
Silica Gel for flash chromatography (e.g., 230-400 mesh)
-
n-Hexane (HPLC Grade)
-
Ethyl Acetate (EtOAc, HPLC Grade)
-
Dichloromethane (DCM, HPLC Grade)
-
Methanol (MeOH, HPLC Grade)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain or UV lamp (254 nm) for visualization
Equipment
-
Flash chromatography system (automated or manual glass column setup)
-
Rotary evaporator
-
TLC developing chambers
-
Glass vials for fraction collection
-
High-vacuum pump
Detailed Experimental Protocol
Step 1: Preliminary TLC Analysis for Solvent System Optimization
The success of column chromatography is predicated on the selection of an appropriate mobile phase. This is determined empirically using Thin-Layer Chromatography (TLC).
-
Prepare Stock Solution: Dissolve a small amount of the crude this compound in DCM or ethyl acetate.
-
Test Solvents: Spot the solution onto several TLC plates. Develop each plate in a chamber containing a different ratio of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1).
-
Analyze Results: Visualize the developed plates under a UV lamp. The ideal solvent system is one that moves the desired product to a Retention Factor (Rf) value of 0.25 - 0.35 .
Step 2: Sample Preparation (Dry Loading)
Dry loading is superior to wet loading for preventing band broadening and improving resolution, especially if the crude material has poor solubility in the starting eluent.
-
Dissolve Crude Product: Dissolve the entire batch of crude this compound (e.g., 1.0 g) in a minimal volume of a volatile solvent like DCM or MeOH.
-
Adsorb onto Silica: Add silica gel (approx. 2-3 times the weight of the crude material) to the solution.
-
Evaporate Solvent: Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the "dry-loaded" sample.
Step 3: Column Packing and Equilibration
-
Prepare Column: For a 1.0 g scale purification, a 40 mm diameter glass column is appropriate.
-
Pack the Column: Prepare a slurry of silica gel (typically a 50:1 to 100:1 weight ratio of silica to crude material) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped[10].
-
Add Sample: Carefully add the dry-loaded sample powder to the top of the packed silica bed, forming a thin, uniform layer. Gently cover this layer with a small amount of sand to prevent disturbance during solvent addition.
-
Equilibrate: Elute the column with 2-3 column volumes of the initial mobile phase until the bed is fully stabilized.
Step 4: Elution and Fraction Collection
-
Initiate Elution: Begin eluting the column with the starting mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. The specific gradient will depend on the TLC analysis, but a typical gradient might be:
-
Hexane:EtOAc (95:5) for 2 column volumes
-
Hexane:EtOAc (90:10) for 5 column volumes
-
Hexane:EtOAc (80:20) for 10 column volumes
-
-
Collect Fractions: Collect the eluent in appropriately sized test tubes or vials. The fraction size should be small enough to ensure that co-eluting impurities are not mixed (e.g., 10-20 mL fractions for a 40 mm column).
Step 5: Fraction Analysis and Product Isolation
-
Monitor via TLC: Spot every few collected fractions onto a TLC plate and develop it using the optimized solvent system (e.g., 7:3 Hexane:EtOAc).
-
Identify Pure Fractions: Visualize the TLC plate under UV light. The fractions containing only the spot corresponding to the pure product (Rf ≈ 0.3) should be identified.
-
Pool and Evaporate: Combine the pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Dry the Product: Place the resulting solid under a high vacuum for several hours to remove any residual solvent. The final product should be a white to off-white crystalline solid[11].
Visualization of Workflow
The entire purification process can be visualized as a logical sequence of operations designed to maximize purity and yield.
Caption: Workflow for the purification of this compound.
Data Summary and Troubleshooting
| Parameter | Recommended Value / Description | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | High surface area provides excellent resolving power for small molecules. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Offers a good polarity range to separate the target from both less polar and more polar impurities. |
| Target Rf (TLC) | ~0.25 - 0.35 | Ensures optimal retention for effective separation without excessive elution times. |
| Loading Method | Dry Loading | Minimizes band broadening and improves resolution compared to wet loading. |
| Silica:Crude Ratio | 50:1 to 100:1 (w/w) | A higher ratio is used for difficult separations to ensure baseline resolution of components. |
| Detection | UV visualization at 254 nm | The aromatic indazole ring is UV active, allowing for easy visualization on TLC plates. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a different solvent system (e.g., DCM/MeOH for very polar impurities). |
| Band Tailing | Compound is too polar for the eluent; potential acidic nature of silica. | Increase the mobile phase polarity. Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent to neutralize acidic sites on the silica. |
| Product Won't Elute | Compound is too strongly adsorbed. | Switch to a more polar solvent system, such as Dichloromethane/Methanol. |
| Low Yield | Product spread across too many fractions; incomplete elution. | Use smaller fraction sizes. After the main elution, flush the column with a highly polar solvent (e.g., 10% MeOH in DCM) to recover any remaining product. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound. By following the principles of solvent optimization via TLC and employing dry loading with a gradient elution, researchers can consistently obtain this key synthetic intermediate with high purity, suitable for demanding applications in drug discovery and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Yadav, P., & Singh, R. K. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 14(10), 1839–1868. Retrieved from [Link]
- Ruechardt, C., & Hassmann, V. (1980). Process for the preparation of substituted indazoles. U.S. Patent No. 3,988,347.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4984. Retrieved from [Link]
-
Wise, M. B., et al. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. Analytical and Bioanalytical Chemistry, 410(5), 1511-1524. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]
-
Phenomenex. (2023). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]
-
ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
LCGC. (2023). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
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Gaikwad, P. P., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 795-807. Retrieved from [Link]
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Definitive Structural Elucidation of 5,7-Dimethyl-1H-indazole using High-Resolution ¹H NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract: The structural integrity of heterocyclic scaffolds is a cornerstone of modern drug discovery. 5,7-Dimethyl-1H-indazole, a substituted indazole derivative, represents a key pharmacophore whose precise characterization is critical for downstream applications. This application note provides a comprehensive guide to the analysis of this molecule using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present a field-proven protocol for sample preparation, a detailed interpretation of the ¹H NMR spectrum with complete signal assignment, and an exploration of advanced 2D NMR techniques (COSY and NOESY) to unambiguously confirm its chemical structure. This guide is intended for researchers and scientists who require robust, reliable methods for the structural verification of complex small molecules.
Introduction: The Significance of Indazole Scaffolds and NMR
Indazole derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anti-tumor and anti-inflammatory properties[1]. The precise substitution pattern on the indazole ring system dictates the molecule's pharmacological profile. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for meaningful biological evaluation.
¹H NMR spectroscopy is an unparalleled tool for elucidating molecular structure in solution.[2][3] By probing the chemical environment, connectivity, and spatial proximity of hydrogen atoms, it provides a detailed molecular fingerprint.[4][5] For this compound, ¹H NMR allows for the definitive assignment of each proton, confirming the position of the methyl substituents and the integrity of the heterocyclic core.
Experimental Protocol: From Sample to Spectrometer
The acquisition of a high-quality NMR spectrum begins with meticulous sample preparation. The following protocol is optimized for small organic molecules like this compound.
2.1. Materials
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), ~0.6 mL
-
High-precision 5 mm NMR tubes
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
2.2. Rationale for Methodological Choices
-
Analyte Concentration: A concentration of 5-10 mg in ~0.6 mL of solvent is optimal for ¹H NMR.[6][7][8] This ensures a strong signal-to-noise ratio for rapid data acquisition without causing issues like line broadening or shimming difficulties that can arise from overly concentrated samples.[6]
-
Solvent Selection: Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte peaks.[6][7] The choice of solvent (e.g., aprotic DMSO-d₆ vs. less polar CDCl₃) can influence the chemical shifts of labile protons, such as the N-H proton of the indazole, due to differing hydrogen bonding capabilities.[9][10][11] DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for providing a sharp, well-resolved N-H signal.
-
Filtration: Filtering the sample solution into the NMR tube is a critical step to remove any particulate matter.[7] Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[7]
2.3. Step-by-Step Sample Preparation Protocol
-
Weigh approximately 5-10 mg of this compound and place it into a small, clean vial.
-
Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow section. Do not use cotton wool, as solvents can leach impurities from it.[7]
-
Using the prepared pipette, transfer the sample solution from the vial into a clean, unscratched 5 mm NMR tube. The filtration step removes any microparticulates.
-
Ensure the final sample height in the tube is approximately 4-5 cm (0.5-0.6 mL).[8]
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol before inserting it into the spectrometer.
2.4. Workflow Visualization
Caption: Workflow for preparing this compound for NMR analysis.
¹H NMR Spectral Analysis: Signal Assignment and Interpretation
The ¹H NMR spectrum of this compound provides a wealth of structural information. Below is a detailed analysis of the expected spectrum, assuming DMSO-d₆ as the solvent.
3.1. Molecular Structure and Proton Labeling
Caption: Structure of this compound with proton numbering.
3.2. Predicted ¹H NMR Data
The chemical shifts (δ), multiplicities, and coupling constants (J) are predicted based on established principles of NMR spectroscopy and data from analogous structures.[12][13][14][15]
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H1 | ~12.9 | Broad Singlet | - | 1H | N-H Proton |
| H3 | ~8.0 | Singlet | - | 1H | C3-H (Pyrazole Ring) |
| H4 | ~6.9 | Singlet (or fine d) | ⁴J ≈ 0.8-1.0 Hz | 1H | C4-H (Benzene Ring) |
| H6 | ~7.2 | Singlet (or fine d) | ⁴J ≈ 0.8-1.0 Hz | 1H | C6-H (Benzene Ring) |
| H8 | ~2.5 | Singlet | - | 3H | 5-CH₃ |
| H9 | ~2.4 | Singlet | - | 3H | 7-CH₃ |
3.3. Detailed Justification of Assignments
-
H1 (N-H Proton): The indazole N-H proton is acidic and participates in hydrogen bonding with the DMSO solvent. This strong deshielding effect pushes its signal significantly downfield, often appearing as a broad singlet above 12 ppm.[1][14]
-
H3 (C3-H): This proton is attached to the electron-deficient pyrazole ring of the indazole system. Its position adjacent to two nitrogen atoms results in a downfield shift into the aromatic region, typically around 8.0 ppm.[13] It appears as a singlet due to the absence of vicinal (3-bond) or significant geminal proton coupling partners.
-
H4 and H6 (Aromatic Protons): These protons are on the benzene portion of the indazole. The electron-donating methyl groups at C5 and C7 shield these protons, shifting them upfield relative to unsubstituted indazole.[16] H4 is ortho to the C5-methyl and meta to the C7-methyl, while H6 is ortho to both methyl groups and the fused ring junction. These protons are meta to each other, which would result in a very small ⁴J coupling (meta-coupling), typically 1-3 Hz.[17][18] In many cases, this fine coupling may not be resolved, and the signals may appear as sharp singlets.
-
H8 and H9 (Methyl Protons): Protons on methyl groups attached to an aromatic ring typically resonate between 2.4-2.7 ppm.[12] As there are no adjacent protons, both methyl signals appear as sharp singlets, each integrating to three protons. Their exact chemical shifts will be subtly different due to their distinct positions on the ring.
Advanced Structural Confirmation with 2D NMR
While 1D ¹H NMR provides a strong basis for structural assignment, 2D NMR experiments like COSY and NOESY offer definitive confirmation by revealing proton connectivity through bonds and through space, respectively.
4.1. COSY (Correlation Spectroscopy)
A COSY experiment identifies protons that are coupled to each other through chemical bonds (typically 2-4 bonds).[19][20] For this compound, the primary utility of a COSY spectrum would be to confirm the weak meta-coupling between H4 and H6. A cross-peak between the signals at ~6.9 ppm and ~7.2 ppm would provide conclusive evidence of this ⁴J interaction.
4.2. NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment is exceptionally powerful for confirming assignments by identifying protons that are close to each other in 3D space, regardless of their bonding arrangement.[21][22] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to spatial proximity.[23]
For this compound, the following NOE correlations are expected:
-
H9 (7-CH₃) ↔ H6: A strong NOE cross-peak is expected between the protons of the 7-methyl group and the C6-H proton, confirming their ortho relationship.
-
H8 (5-CH₃) ↔ H4 & H6: The protons of the 5-methyl group are spatially close to both the C4-H and C6-H protons. Therefore, NOE cross-peaks are expected between the 5-CH₃ signal and both of these aromatic signals.
These correlations would allow for the unambiguous assignment of H4, H6, and the two methyl groups.
Caption: Key through-space NOESY correlations for structural verification.
Conclusion
The combination of 1D ¹H NMR and 2D NMR techniques provides a robust and definitive method for the structural analysis of this compound. By carefully preparing the sample and systematically analyzing the chemical shifts, integration, coupling patterns, and through-space correlations, researchers can achieve unambiguous structural confirmation. This analytical rigor is paramount for ensuring the quality and reliability of data in drug discovery and development pipelines.
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2D Gradient NOESY Experiment. (n.d.). Bruker. Retrieved from [Link]
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Zhang, M., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]
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13C NMR Characterization of 5,7-Dimethyl-1H-indazole: An Application Note
Abstract
This application note provides a comprehensive guide to the characterization of 5,7-Dimethyl-1H-indazole using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Indazole derivatives are significant scaffolds in medicinal chemistry and drug discovery, making their unambiguous structural elucidation crucial.[1][2][3] This document outlines the theoretical principles behind the 13C NMR spectrum of this specific molecule, provides predicted chemical shifts based on established data for related heterocyclic systems, and details a robust experimental protocol for data acquisition and analysis. Furthermore, it addresses potential isomeric impurities and their expected spectral signatures. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical methodology for the 13C NMR characterization of this compound.
Introduction
This compound is a substituted indazole, a class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][4] The precise substitution pattern on the indazole core is critical for its pharmacological activity. Therefore, accurate and detailed structural characterization is paramount.
Carbon-13 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing valuable information about the carbon framework.[5] For a molecule like this compound, 13C NMR can definitively confirm the number and type of carbon atoms, the substitution pattern on the aromatic ring, and the overall purity of the sample. This application note serves as a practical guide for obtaining and interpreting the 13C NMR spectrum of this compound.
Predicted 13C NMR Spectrum of this compound
The chemical shifts in a 13C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom. For this compound, the chemical shifts of the aromatic and pyrazole ring carbons are influenced by the nitrogen atoms and the electron-donating methyl groups. Based on data from related substituted indazoles and general principles of 13C NMR spectroscopy, the following chemical shifts are predicted.[6][7][8]
Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C3 | 134.0 - 136.0 | Typical chemical shift for C3 in 1H-indazoles.[9] |
| C3a | 139.0 - 141.0 | Bridgehead carbon adjacent to N1, expected to be downfield. |
| C4 | 120.0 - 122.0 | Aromatic CH, shielded by the adjacent nitrogen and influenced by the C5-methyl group. |
| C5 | 128.0 - 130.0 | Quaternary carbon bearing a methyl group. |
| C6 | 120.5 - 122.5 | Aromatic CH, influenced by two adjacent methyl groups. |
| C7 | 118.0 - 120.0 | Quaternary carbon bearing a methyl group and adjacent to N1. |
| C7a | 128.5 - 130.5 | Bridgehead carbon adjacent to the benzene ring. |
| 5-CH3 | 20.0 - 22.0 | Typical chemical shift for an aromatic methyl group. |
| 7-CH3 | 16.0 - 18.0 | Aromatic methyl group, potentially slightly upfield due to steric effects. |
Protocol for 13C NMR Analysis
This protocol provides a step-by-step guide for the successful acquisition and analysis of the 13C NMR spectrum of this compound.
Part A: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) can be used, though it will result in different chemical shifts.
-
Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
NMR Tube: Use a standard 5 mm NMR tube.
Part B: NMR Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer.
Table 2: Recommended NMR Instrument Parameters
| Parameter | 13C {1H} Experiment | DEPT-135 Experiment |
| Spectrometer Frequency | 100 MHz | 100 MHz |
| Pulse Sequence | zgpg30 | dept135 |
| Acquisition Time | 1.0 - 1.5 s | 1.0 - 1.5 s |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Number of Scans | 1024 - 4096 | 256 - 1024 |
| Spectral Width | 200 - 250 ppm | 200 - 250 ppm |
Note: The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio. A DEPT-135 experiment is highly recommended to differentiate between CH, CH2, and CH3 signals (CH and CH3 will be positive, CH2 will be negative, and quaternary carbons will be absent).
Part C: Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas.
-
Spectral Assignment:
-
Compare the observed chemical shifts with the predicted values in Table 1.
-
Use the DEPT-135 spectrum to confirm the assignments of the methyl carbons (positive peaks) and the aromatic CH carbons (positive peaks). The quaternary carbons (C3a, C5, C7, C7a) will be absent in the DEPT-135 spectrum.
-
The two methyl signals can be distinguished based on their expected chemical shifts and potentially through 2D NMR experiments like HSQC and HMBC if further confirmation is needed.
-
Potential Isomeric Impurities and their 13C NMR Signatures
The synthesis of this compound may potentially lead to the formation of other isomers, such as 4,6-Dimethyl-1H-indazole or 5,7-Dimethyl-2H-indazole. 13C NMR is an excellent tool for identifying such impurities.
-
Positional Isomers (e.g., 4,6-Dimethyl-1H-indazole): A different substitution pattern will result in a distinct set of chemical shifts for the aromatic carbons. The symmetry of the molecule will also change, which will be reflected in the number of unique carbon signals.
-
Tautomers (e.g., 5,7-Dimethyl-2H-indazole): The 2H-tautomer will exhibit significantly different chemical shifts for the pyrazole ring carbons (C3, C3a, and C7a) compared to the 1H-tautomer.[7] Specifically, C3 in 2H-indazoles is typically found further upfield.
Data Visualization
Figure 1: Molecular structure of this compound with atom numbering.
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Application Notes and Protocols for the Utilization of 5,7-Dimethyl-1H-indazole as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors.[1][2] Its versatile structure allows for strategic modifications that can confer high potency and selectivity against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders.[3][4] This document provides detailed application notes and protocols for leveraging the 5,7-Dimethyl-1H-indazole scaffold as a starting point for the discovery and development of novel kinase inhibitors. While the broader indazole class is extensively validated, these notes offer a focused guide for exploiting the specific substitution pattern of the 5,7-dimethyl variant. We will explore the causal rationale behind synthetic strategies, propose potential kinase targets based on established structure-activity relationships (SAR), and provide detailed, field-proven protocols for the biochemical and cellular characterization of synthesized compounds.
The this compound Scaffold: Rationale and Strategic Considerations
The indazole ring system mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain. The 5,7-dimethyl substitution pattern offers a unique starting point for inhibitor design.
-
5-Methyl Group: This group can serve as a steric anchor, influencing the vectoral projection of substituents at other positions. It can also engage in favorable hydrophobic interactions within the kinase active site. As seen in GSK-3 inhibitors, methylation on the indazole phenyl ring can significantly enhance activity.[4]
-
7-Methyl Group: Positioned near the "gatekeeper" residue of many kinases, this methyl group can be exploited to enhance selectivity.[5] Modification or retention of this group can be critical for avoiding off-target effects and achieving a desired kinase selectivity profile.
-
N1 and C3 Positions: These are the primary vectors for chemical diversification. The N1 position is often substituted to modulate solubility and interact with the solvent-exposed region of the kinase. The C3 position is a critical interaction point, often extending deep into the ATP-binding pocket to form key hydrogen bonds and hydrophobic interactions.
Proposed Synthetic Strategy for Library Generation
A robust synthetic approach is crucial for exploring the chemical space around the this compound core. The following scheme outlines a versatile strategy for generating a library of C3-substituted analogs, a common approach in developing indazole-based inhibitors.[6]
Diagram 1: Proposed Synthetic Workflow
Caption: Synthetic scheme for derivatizing the this compound scaffold.
This palladium-catalyzed cross-coupling approach offers broad functional group tolerance, allowing for the introduction of a wide array of aryl and heteroaryl moieties at the C3 position. This is critical for probing the diverse topographies of kinase ATP-binding sites.
Potential Kinase Targets and Rationale
Based on the extensive literature on indazole-based inhibitors, the 5,7-dimethyl scaffold is a promising starting point for targeting several important kinase families.
| Kinase Family/Target | Rationale for Targeting with this compound Scaffold | Key References |
| Pim Kinases (Pim-1, -2, -3) | Pim kinases are serine/threonine kinases implicated in hematologic malignancies. 3-(Pyrazin-2-yl)-1H-indazole derivatives have shown potent pan-Pim inhibition. The 5,7-dimethyl scaffold could be decorated at C3 with similar nitrogen-containing heterocycles to engage the unique hinge region of Pim kinases. | [7] |
| Polo-like Kinase 4 (PLK4) | PLK4 is a key regulator of centriole duplication, and its inhibition is a strategy for cancer therapy. Indazole-based compounds, including the approved drug Axitinib, are known to potently inhibit PLK4. The 5,7-dimethyl groups could enhance binding affinity or selectivity. | [8] |
| Apoptosis Signal-regulating Kinase 1 (ASK1) | ASK1 (MAP3K5) is involved in stress and inflammatory signaling pathways. Novel 1H-indazole derivatives have been developed as potent ASK1 inhibitors, suggesting this scaffold can be adapted for this target.[9] | [9] |
| Receptor Tyrosine Kinases (e.g., AXL, VEGFR) | The indazole core is present in multi-kinase inhibitors like Pazopanib and Axitinib, which target VEGFR among others. Fragment-based screening has also identified the indazole scaffold as a potent binder to AXL kinase. The 5,7-dimethyl pattern could be optimized to achieve selectivity for specific RTKs. | [6][8] |
Experimental Protocols
The following protocols provide step-by-step methodologies for the essential evaluation of novel kinase inhibitors derived from the this compound scaffold.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Purpose: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.
Causality: The ADP-Glo™ assay is a robust, luminescence-based method that measures kinase activity by detecting the amount of ADP produced.[3] A decrease in ADP production in the presence of an inhibitor is directly proportional to its inhibitory potency. The signal is stable, making it suitable for high-throughput screening.[3]
Diagram 2: ADP-Glo™ Assay Workflow
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound test compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare reagents as per the ADP-Glo™ Kinase Assay technical manual.[2] This includes reconstituting the Kinase Detection Substrate with the Kinase Detection Buffer.
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from 10 mM. Transfer a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells. Include DMSO-only wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.
-
Prepare a 2X ATP solution in the same buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
-
Reaction Initiation:
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well for a final reaction volume of 5 µL.
-
-
Incubation: Mix the plate gently on a plate shaker and incubate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
Reaction Termination and ATP Depletion:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well.[2]
-
Mix and incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Viability Assay (CellTiter-Glo®)
Purpose: To assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.
Causality: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active, viable cells.[9] A decrease in the luminescent signal correlates with a reduction in cell viability, providing a measure of the compound's potency in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., a line where the target kinase is known to be a driver of proliferation)
-
Complete cell culture medium
-
This compound test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Add serially diluted test compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7]
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) or cytotoxic concentration (CC50) by plotting the percentage of cell viability (relative to vehicle control) against the logarithm of compound concentration and fitting to a dose-response curve.
Protocol: Western Blotting for Target Phosphorylation
Purpose: To confirm that the inhibitor modulates the activity of its intended kinase target within the cell by assessing the phosphorylation state of the kinase (autophosphorylation) or its direct downstream substrate.
Causality: Kinase inhibitors block the transfer of phosphate from ATP to a substrate. A potent and on-target inhibitor will therefore lead to a dose-dependent decrease in the phosphorylation of its substrate. Western blotting using phospho-specific antibodies provides a semi-quantitative readout of this intracellular event.
Materials:
-
Cell line expressing the target kinase
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[10]
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can cause background).[10]
-
Primary antibodies: one specific for the phosphorylated form of the target/substrate and one for the total protein (as a loading control).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and grow until they reach ~80% confluency. Treat the cells with increasing concentrations of the test compound for a predetermined time (e.g., 1-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Add SDS-PAGE sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (at the manufacturer's recommended dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (for Total Protein):
-
To ensure equal protein loading, the same membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total (pan) form of the protein.
-
Analyze the band intensities to determine the ratio of phosphorylated protein to total protein at each inhibitor concentration.
-
Self-Validating Systems and Data Interpretation
The trustworthiness of the generated data relies on a self-validating experimental design.
-
Orthogonal Assays: A compound's activity should be confirmed with at least two different assay formats. A potent IC50 from a biochemical assay (Protocol 3.1) should correlate with a potent GI50 in a relevant cell line (Protocol 3.2) and a demonstrable reduction in target phosphorylation (Protocol 3.3).
-
Structure-Activity Relationship (SAR): A logical SAR should emerge from the synthesized library. Small chemical modifications should lead to predictable changes in activity. Inactive or structurally distinct analogs should be tested as negative controls.
-
Positive Controls: Each assay must include a known inhibitor of the target kinase as a positive control to validate the assay's performance and provide a benchmark for the potency of novel compounds.
-
Target Engagement: For lead compounds, direct evidence of target binding in a cellular environment should be obtained. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures the thermal stabilization of a target protein upon ligand binding.[11][12]
Diagram 3: The Drug Discovery Logic Flow
Caption: A logical workflow for kinase inhibitor discovery and validation.
By adhering to these principles and protocols, researchers can effectively utilize the this compound scaffold to generate and validate novel, potent, and selective kinase inhibitors for further therapeutic development.
References
-
Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. ScienceDirect. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Available at: [Link]
-
CETSA. Pelago Bioscience. Available at: [Link]
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- 12. CETSA [cetsa.org]
Application Notes & Protocols for the Antimicrobial Screening of 5,7-Dimethyl-1H-indazole Derivatives
Abstract
The persistent rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antimicrobial activity.[1][2] Indazole and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 5,7-Dimethyl-1H-indazole derivatives for antimicrobial efficacy. It details the scientific rationale behind methodological choices, provides step-by-step protocols for primary and secondary screening assays, and offers guidance on data interpretation and presentation, grounded in established standards.
Scientific Rationale and Strategic Overview
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, serves as a versatile backbone for developing pharmacologically active agents.[3][6] Various substitutions on this core structure can modulate its biological activity, making the exploration of specific derivatives like this compound a rational approach in the search for new antimicrobial agents.[7][8][9]
Our screening strategy is designed as a hierarchical workflow. It begins with a broad, qualitative primary screen to efficiently identify "hit" compounds, followed by quantitative secondary assays to determine their potency and spectrum of activity. This tiered approach conserves resources by focusing intensive characterization efforts on the most promising candidates.
Figure 1: High-level workflow for antimicrobial screening of indazole derivatives.
Pre-Experimental Preparations
Scientific rigor begins before the first assay is run. Proper preparation of compounds, microbial cultures, and media is critical for generating reproducible and trustworthy data.
Compound Handling and Solubilization
Synthetic compounds often present solubility challenges.[10]
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of organic compounds. However, it is crucial to prepare a "solvent-only" control in all assays to ensure that the final concentration of DMSO (typically ≤1% v/v) does not inhibit microbial growth.
-
Stock Solution: Prepare a 10 mg/mL or 100 mM stock solution of each this compound derivative in certified sterile DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Stability: If compounds are unstable, this should be determined beforehand. A simple stability test involves incubating the compound in the assay medium for the duration of the experiment and verifying its integrity via HPLC.
Selection and Preparation of Microbial Strains
A representative panel of microorganisms should be used to assess the spectrum of activity.
-
Recommended Strains:
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast/Fungi: Candida albicans (e.g., ATCC 90028)
-
-
Culture Maintenance: Maintain stock cultures at -80°C. For daily experiments, streak onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast) and incubate for 18-24 hours.
-
Inoculum Standardization: The density of the microbial inoculum is a critical variable. Standardization is achieved by suspending isolated colonies in sterile saline or broth and adjusting the turbidity to match a 0.5 McFarland standard . This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11] This standardized suspension is then further diluted for use in specific assays.
Protocol: Agar Well Diffusion for Primary Screening
The agar well diffusion method is a cost-effective and widely used technique for preliminary screening.[1][12] It provides a qualitative assessment of antimicrobial activity based on the ability of a compound to diffuse through agar and inhibit microbial growth.[11]
Principle
An antimicrobial agent placed in a well on an inoculated agar plate will diffuse into the medium. If the agent is effective, it will create a zone of growth inhibition around the well. The diameter of this zone is proportional to the compound's activity, diffusion characteristics, and the microorganism's susceptibility.[1]
Materials
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter) or pipette tip
-
Compound stock solutions and controls
-
Micropipettes
Step-by-Step Methodology
-
Plate Inoculation: Dip a sterile cotton swab into the standardized microbial suspension. Squeeze the swab against the inside of the tube to remove excess liquid. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[13]
-
Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to aseptically punch uniform wells into the agar.[12]
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution (at a set concentration, e.g., 1 mg/mL) into a corresponding well.
-
Controls:
-
Positive Control: Load one well with a known antibiotic (e.g., Ciprofloxacin at 5 µg/mL).
-
Negative Control: Load one well with the pure solvent (DMSO).[13]
-
-
Pre-diffusion: Allow the plates to sit at room temperature for 1 hour to permit some compound diffusion before microbial growth begins.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (up to 48 hours for fungi).[13]
-
Result Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A clear zone indicates antimicrobial activity.
Protocol: Broth Microdilution for MIC Determination
Compounds demonstrating activity in the primary screen should be advanced to determine their Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for quantitative susceptibility testing.[14][15] It determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[14][16] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]
Principle
A standardized inoculum of a microorganism is exposed to serial two-fold dilutions of a test compound in a liquid growth medium within a 96-well microtiter plate.[14] After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration where no growth is observed.[14]
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Materials
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Compound stock solutions and controls
-
Multichannel pipette
Step-by-Step Methodology
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock (prepared at 2x the highest desired final concentration) to the wells in column 1. Mix thoroughly. Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Repeat this serial two-fold dilution process across the plate to column 10. Discard the final 100 µL from column 10. This leaves columns 11 and 12 for controls.
-
Control Wells:
-
Column 11 (Growth Control): Add 100 µL of sterile broth. These wells will receive the inoculum but no compound.
-
Column 12 (Sterility Control): These wells contain only 100 µL of broth and will not be inoculated.
-
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add the diluted inoculum to all wells except the sterility control wells (Column 12).
-
Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, check the control wells. The sterility control should be clear, and the growth control should be turbid. Visually inspect the test wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (a clear well).[14][15]
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MIC value indicates growth inhibition (bacteriostatic activity), but not necessarily cell death (bactericidal activity). The Minimum Bactericidal Concentration (MBC) test is a crucial follow-up to distinguish between these two effects.[16]
Principle
The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][20][21] It is determined by sub-culturing the contents of the clear wells from the MIC plate onto antibiotic-free agar.
Step-by-Step Methodology
-
Select Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Sub-culturing: Using a calibrated loop or pipette, take a small aliquot (e.g., 10-50 µL) from each selected well and plate it onto a fresh MHA plate.[19][22]
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[20][23]
Figure 3: Conceptual relationship between MIC, MBC, and the classification of antimicrobial effect.
Data Presentation and Interpretation
Systematic recording and clear presentation of data are essential for comparing the efficacy of different derivatives.
| Compound ID | Test Organism | Agar Well Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| DM-IND-01 | S. aureus | 22 | 8 | 16 | Bactericidal (2) |
| DM-IND-01 | E. coli | 10 | 64 | >256 | Bacteriostatic (>4) |
| DM-IND-02 | S. aureus | 25 | 4 | 8 | Bactericidal (2) |
| DM-IND-02 | E. coli | 18 | 16 | 32 | Bactericidal (2) |
| DM-IND-03 | C. albicans | 15 | 32 | 128 | Fungistatic (4) |
| Ciprofloxacin | S. aureus | 28 | 1 | 2 | Bactericidal (2) |
| Ciprofloxacin | E. coli | 30 | 0.5 | 1 | Bactericidal (2) |
| DMSO | S. aureus | 0 | >256 | >256 | Inactive |
Interpreting the Results:
-
Zone of Inhibition: A larger zone generally implies higher activity, but this can be influenced by the compound's molecular weight and diffusibility. It is best used for initial ranking.
-
MIC: A lower MIC value indicates greater potency.[24] This is the primary quantitative measure of a compound's efficacy.
-
MBC/MIC Ratio: This ratio helps classify the compound's effect.[23]
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the concentration required to kill the bacteria is close to the concentration that inhibits its growth.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound primarily inhibits growth, and much higher concentrations are needed to achieve a killing effect.
-
Challenges and Considerations
-
Compound Precipitation: Test compounds may precipitate in aqueous broth. If this occurs, it should be noted, as it can lead to inaccurate MIC readings.
-
Efflux Pumps: Gram-negative bacteria possess efflux pumps that can expel antimicrobial agents, a common mechanism of resistance.[2][25] Low activity against Gram-negative strains might be due to efflux rather than a lack of target engagement.
-
Reproducibility: Strict adherence to standardized protocols, especially regarding inoculum density and incubation conditions, is paramount for achieving reproducible results between experiments and laboratories.[1]
References
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El-Sawy, E. R., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 26(15), 4627. [Link]
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MI-Microbiology. (n.d.). Broth Microdilution. [Link]
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Shaikh, M. S., et al. (2019). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Journal of Applied Pharmaceutical Science, 9(11), 061-067. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Thokchom, S., & Yadhav, J. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 108-111. [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
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Microbiologics. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
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Padmaja, P., et al. (2013). Synthesis and Antimicrobial Screening of Novel 3, 5-Disubstituted Indazole Derivatives. Letters in Drug Design & Discovery, 10(7), 625-631. [Link]
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Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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Bio-protocol. (n.d.). Determination of Minimum Bactericidal Concentration (MBC). [Link]
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Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29514-29537. [Link]
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National Academies Press. (2013). Challenges in Screening. In Technological Challenges in Antibiotic Discovery and Development. [Link]
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
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Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical microbiology reviews, 24(1), 71–109. [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
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Microbiology Class. (2023). MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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MacLeod, S. M., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(18), 5593. [Link]
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Butler, M. S., et al. (2024). Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. ACS Infectious Diseases. [Link]
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Chen, H., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current medicinal chemistry, 27(20), 3346–3387. [Link]
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Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1857. [Link]
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Haribabu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 903-910. [Link]
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Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(13), 3971. [Link]
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Application Notes & Protocols: Leveraging 5,7-Dimethyl-1H-indazole in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Privileged Indazole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," that bind to a biological target with low affinity.[2] These initial weak interactions are then optimized through structure-guided chemistry to develop potent, selective, and drug-like lead compounds.[3] The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to form key interactions with a variety of protein targets, particularly kinases.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific indazole derivative, 5,7-dimethyl-1H-indazole , as a high-value fragment in FBDD campaigns. We will explore its physicochemical properties, outline detailed protocols for its use in primary screening and hit validation using key biophysical techniques, and explain the scientific rationale behind each experimental step.
The Fragment: this compound - A Profile
This compound is an excellent candidate for inclusion in a fragment library. Its structure is simple yet contains key features for molecular recognition: a hydrogen bond donor (N-H), a hydrogen bond acceptor (N), and a hydrophobic bicyclic core decorated with methyl groups that can probe lipophilic pockets in a target's binding site.
Physicochemical Properties and "Rule of Three" Compliance
For a molecule to be considered a useful fragment, it should generally adhere to the "Rule of Three," a set of empirical guidelines that ensure the fragment has ample room for chemical elaboration.[6] As detailed in the table below, this compound meets these criteria, making it an ideal starting point for an FBDD project.
| Property | Value | "Rule of Three" Guideline | Source |
| Molecular Weight (MW) | 146.19 g/mol | ≤ 300 Da | [7] |
| Calculated LogP (XLogP3) | 2.3 | ≤ 3 | [7] |
| Hydrogen Bond Donors | 1 | ≤ 3 | [7] |
| Hydrogen Bond Acceptors | 1 | ≤ 3 | [7] |
| Molecular Formula | C₉H₁₀N₂ | - | [7] |
| CAS Number | 43067-41-0 | - | [7] |
The balanced lipophilicity and low molecular weight provide a perfect foundation for chemists to build upon, increasing affinity and selectivity while maintaining favorable drug-like properties.
Experimental Workflows: Screening and Validation
The successful application of this compound in an FBDD campaign relies on sensitive biophysical techniques capable of detecting weak binding events. The following sections provide detailed protocols for three gold-standard FBDD screening methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Surface Plasmon Resonance (SPR).
Protocol 2: X-ray Crystallography-Based Fragment Screening
Crystallographic screening provides unparalleled structural insight, revealing the precise binding mode of the fragment and the specific interactions it makes with the target protein. [1]This information is invaluable for structure-guided optimization. [8] Rationale: By soaking a protein crystal in a solution containing the fragment, the fragment can diffuse into the crystal lattice and bind to the protein. Subsequent X-ray diffraction analysis can reveal the electron density corresponding to the bound fragment, allowing for the modeling of its atomic coordinates.
Step-by-Step Methodology:
-
Crystal Preparation:
-
Grow robust crystals of the target protein that diffract to a high resolution (ideally <2.0 Å).
-
Perform a solvent tolerance test by soaking crystals in various concentrations of DMSO (or another suitable solvent for the fragment) to determine the maximum concentration that does not degrade crystal diffraction.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) dissolved in a cryo-protectant solution containing a tolerable percentage of DMSO.
-
Transfer a protein crystal into a drop of the soaking solution. The soaking time can range from minutes to hours, depending on the crystal system.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with a known apo-structure of the protein.
-
Carefully examine the resulting electron density maps (2mFo-DFc and mFo-DFc) for unmodeled "blobs" of density in potential binding pockets.
-
If clear density is present, model this compound into the density and refine the structure.
-
Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and the orientation of the fragment in the binding site.
-
Protocol 3: Surface Plasmon Resonance (SPR)-Based Fragment Screening
SPR is a label-free, real-time biophysical technique that is highly sensitive for detecting low-affinity interactions, making it ideal for FBDD. [9][10]It measures changes in mass on a sensor surface as the fragment (analyte) flows over the immobilized protein (ligand). [11] Rationale: The binding of this compound to the immobilized target protein causes an increase in the refractive index at the sensor surface, which is detected as a change in resonance units (RU). The shape of the resulting sensorgram provides information on the kinetics (association and dissociation rates) and affinity of the interaction.
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to achieve a density that will provide a good signal-to-noise ratio for small molecule binding.
-
A reference flow cell should be prepared in parallel (e.g., by deactivating the surface) to subtract non-specific binding and bulk refractive index effects.
-
-
Fragment Solution Preparation:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+ with a matched percentage of DMSO). A typical concentration range for fragment screening is 10 µM to 500 µM.
-
-
Screening:
-
Inject the different concentrations of this compound over the target and reference flow cells.
-
Monitor the response in real-time. A dose-dependent increase in the signal in the target flow cell relative to the reference cell indicates a specific binding event.
-
-
Data Analysis and Affinity Estimation:
-
For a primary screen, a simple "yes/no" binding can be determined based on the response at a single high concentration.
-
For hit validation, analyze the steady-state responses from the concentration series. Plot the response at equilibrium against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
-
Conclusion and Future Directions
This compound represents a high-quality, versatile fragment for initiating drug discovery campaigns against a wide range of protein targets. Its adherence to the "Rule of Three" and the chemical tractability of the indazole scaffold provide a solid foundation for medicinal chemistry efforts. By employing sensitive and robust biophysical screening techniques such as NMR, X-ray crystallography, and SPR, researchers can confidently identify and validate binding events. The detailed structural and affinity data generated from these methods will empower a rational, structure-guided evolution of this simple fragment into a potent and selective lead compound.
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Huang, Q., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. Available from: [Link]
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Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 7(2), 114-119. Available from: [Link]
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Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(17), 11893-11902. Available from: [Link]
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Shukla, V., & Joshi, M. (2016). NMR-Fragment Based Virtual Screening: A Brief Overview. Current Physical Chemistry, 6(2), 143-155. Available from: [Link]
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Jee, J., et al. (2016). Extending the Detection Limit in Fragment Screening of Proteins using Reverse Micelle Encapsulation. Angewandte Chemie International Edition, 55(31), 8962-8966. Available from: [Link]
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Brink, H. J., et al. (2021). Fragment Screening Yields a Small‐Molecule Stabilizer of 14‐3‐3 Dimers That Modulates Client Protein Interactions. ChemBioChem, 22(12), 2139-2147. Available from: [Link]
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Donovan, K. A., et al. (2024). Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. SLAS Discovery, 29(8), 100198. Available from: [Link]
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Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available from: [Link]
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Application Notes and Protocols for the N-Alkylation of 5,7-Dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental conditions for the N-alkylation of 5,7-dimethyl-1H-indazole, a critical transformation for the synthesis of diverse bioactive molecules. N-alkylated indazoles are prevalent scaffolds in medicinal chemistry, and controlling the regioselectivity of alkylation at the N1 versus the N2 position is a paramount challenge that significantly impacts the biological and pharmacological properties of the resulting compounds.[1][2] This document provides an in-depth analysis of the factors governing this regioselectivity, including the strategic selection of bases, solvents, and alkylating agents. Detailed, field-proven protocols for achieving selective N1 and N2 alkylation are presented, supported by mechanistic insights and comparative data. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Introduction: The Significance of N-Alkylated Indazoles
The indazole nucleus is a privileged bicyclic heterocycle, bioisosteric to indole, and a cornerstone in the design of therapeutic agents.[2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The functionalization of the indazole core, particularly through N-alkylation, is a key strategy for modulating the physicochemical properties, metabolic stability, and target engagement of drug candidates.
The two nitrogen atoms of the indazole ring (N1 and N2) present distinct electronic and steric environments, leading to the potential for forming two different regioisomers upon alkylation.[1][3] The choice of the N1 or N2 position for substitution can have a profound effect on the molecule's three-dimensional structure and its ability to interact with biological targets. Consequently, the development of robust and regioselective N-alkylation protocols is of utmost importance in drug discovery and development.
Mechanistic Considerations: The N1 vs. N2 Selectivity Challenge
The regiochemical outcome of the N-alkylation of this compound is a delicate interplay of several factors:
-
Electronic Effects: The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[2][4] Deprotonation with a base generates an indazolide anion where the negative charge is delocalized over both nitrogen atoms. The relative nucleophilicity of N1 and N2 in the resulting anion is influenced by the electronic nature of the substituents on the benzene ring. The electron-donating methyl groups at the 5 and 7 positions of the target molecule are expected to increase the electron density of the ring system, potentially influencing the nucleophilicity of both nitrogen atoms.
-
Steric Hindrance: The proximity of the C7-methyl group to the N1 position in this compound introduces significant steric hindrance. This steric congestion can disfavor the approach of bulky alkylating agents to the N1 position, thereby promoting alkylation at the less hindered N2 position.
-
Reaction Conditions: The choice of base, solvent, and counter-ion plays a pivotal role in directing the regioselectivity.[2] Strong, non-coordinating bases in non-polar aprotic solvents tend to favor N1-alkylation, a phenomenon attributed to the formation of a tight ion pair that directs the electrophile to the N1 position.[5] Conversely, polar aprotic solvents can lead to solvent-separated ion pairs, often resulting in mixtures of N1 and N2 isomers or a preference for the thermodynamically controlled product.[5]
Experimental Protocols
The following protocols are designed to provide a starting point for the selective N-alkylation of this compound. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary for specific alkylating agents.
Protocol 1: Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is adapted from methodologies that have demonstrated high N1-selectivity for a range of substituted indazoles.[1][2] The use of a strong, non-coordinating base in a non-polar aprotic solvent is key to achieving this selectivity.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) or alkyl tosylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram of indazole).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkylating agent (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkylating agents, heating to 50 °C may be required.[2]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the N1-alkylated product.
Protocol 2: Selective N2-Alkylation under Mitsunobu Conditions
The Mitsunobu reaction is a reliable method for achieving N2-alkylation of indazoles, often with high regioselectivity.[2][4] This protocol involves the in situ activation of an alcohol to an effective alkylating agent.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography. The triphenylphosphine oxide byproduct can often be removed by trituration with a suitable solvent (e.g., diethyl ether) prior to chromatography.
-
Elute the column with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the N2-alkylated product.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for achieving regioselective N-alkylation of the indazole scaffold, which can be applied to this compound.
| Target Isomer | Base/Reagent System | Solvent | Temperature | Expected Outcome | Reference |
| N1-Alkylated | NaH | THF | 0 °C to RT/50 °C | High N1 selectivity | [2] |
| N1-Alkylated | Cs₂CO₃ | Dioxane | 90 °C | High N1 selectivity with alkyl tosylates | [4] |
| N2-Alkylated | DEAD/PPh₃ | THF | 0 °C to RT | High N2 selectivity | [2][4] |
| N2-Alkylated | TfOH | Dichloromethane | RT | High N2 selectivity with diazo compounds | [6] |
| Mixture | K₂CO₃ | DMF | RT to 120 °C | Mixture of N1 and N2 isomers | [7] |
Visualization of Key Processes
General N-Alkylation Workflow
Caption: General experimental workflow for the N-alkylation of this compound.
Regioselectivity Control Pathway
Caption: Key pathways for achieving regioselective N1- and N2-alkylation of the indazole core.
Conclusion
The N-alkylation of this compound is a versatile transformation that allows for the synthesis of a wide array of potentially bioactive compounds. By carefully selecting the reaction conditions, researchers can achieve a high degree of regiocontrol, selectively targeting either the N1 or N2 position. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the successful synthesis and exploration of novel N-alkylated this compound derivatives in the pursuit of new therapeutic agents.
References
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O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
National Center for Biotechnology Information (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
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Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. [Link]
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ResearchGate (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
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National Center for Biotechnology Information (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
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Chen, J., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(84), 10982-10985. [Link]
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-
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-
Organic Chemistry Portal (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
ResearchGate (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
National Center for Biotechnology Information (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]
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Application Notes & Protocols: Synthesis and Evaluation of 5,7-Dimethyl-1H-indazole Derivatives as Potential Anticancer Agents
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs, including Axitinib and Pazopanib.[1][2] These compounds often function as potent kinase inhibitors, highlighting the therapeutic potential of this heterocyclic system. This document provides a detailed guide for the synthesis of novel 5,7-dimethyl-1H-indazole derivatives, a substitution pattern chosen for its potential to explore new chemical space and enhance structure-activity relationships (SAR). We present a robust synthetic protocol, characterization methods, and subsequent biological evaluation protocols to assess the anticancer efficacy of these novel derivatives. The methodologies are designed for researchers in drug discovery and oncology, providing both the procedural steps and the scientific rationale behind them.
Introduction: The Significance of the Indazole Scaffold in Oncology
Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-HIV, and most notably, anticancer properties.[3][4] Their success in oncology is largely attributed to their ability to act as bioisosteres of native purine bases, enabling them to bind effectively to the ATP-binding pockets of various protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy. Indazole derivatives have been successfully developed as inhibitors of key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, and Pim kinases.[4][5]
The strategic placement of substituents on the indazole ring is critical for modulating potency, selectivity, and pharmacokinetic properties. The 5,7-dimethyl substitution pattern is explored here to probe specific hydrophobic pockets within target enzyme active sites and to block potential metabolic soft spots, thereby potentially improving the drug-like characteristics of the resulting compounds.
Part I: Chemical Synthesis of this compound Derivatives
The synthesis of the 1H-indazole core can be achieved through various strategies.[6] We have selected a modern and reliable method based on the silver-mediated intramolecular oxidative C-H amination of arylhydrazones. This approach is valued for its operational simplicity and tolerance of diverse functional groups, providing an efficient route to 3-substituted 1H-indazoles which are otherwise challenging to synthesize.[3][7]
Synthetic Workflow Overview
The overall synthetic strategy involves two main stages: the formation of an arylhydrazone intermediate from a substituted aldehyde and 2,4-dimethylphenylhydrazine, followed by an oxidative cyclization to form the target this compound ring system.
Caption: General workflow for the two-stage synthesis of 3-Aryl-5,7-dimethyl-1H-indazoles.
Detailed Synthesis Protocol: 3-(4-methoxyphenyl)-5,7-dimethyl-1H-indazole
This protocol details the synthesis of a representative compound. The "R" group in the workflow is a 4-methoxyphenyl moiety.
Materials & Reagents:
-
4-methoxybenzaldehyde
-
2,4-dimethylphenylhydrazine hydrochloride
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂)
-
Copper(II) Acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE)
-
Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate & Hexanes (for chromatography)
Protocol Steps:
Stage 1: Synthesis of (E)-1-(4-methoxybenzylidene)-2-(2,4-dimethylphenyl)hydrazine (Arylhydrazone Intermediate)
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,4-dimethylphenylhydrazine hydrochloride (1.75 g, 10 mmol) and absolute ethanol (40 mL). Stir until dissolved.
-
Addition of Aldehyde: Add 4-methoxybenzaldehyde (1.36 g, 10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.2 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The acidic environment catalyzes the condensation reaction between the hydrazine and the aldehyde to form the hydrazone. Ethanol is an effective solvent for both reactants and allows for heating to an appropriate temperature.
-
-
Isolation: After cooling to room temperature, a precipitate will form. Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Drying: Dry the resulting pale yellow solid under vacuum to yield the arylhydrazone intermediate. The product is typically pure enough for the next step without further purification.
Stage 2: Silver(I)-Mediated Synthesis of 3-(4-methoxyphenyl)-5,7-dimethyl-1H-indazole
-
Reaction Setup: In a 100 mL Schlenk flask under a nitrogen atmosphere, combine the arylhydrazone intermediate from Stage 1 (2.54 g, 10 mmol), AgNTf₂ (4.26 g, 11 mmol, 1.1 eq), and Cu(OAc)₂ (0.18 g, 1 mmol, 0.1 eq).
-
Rationale: The reaction is performed under an inert atmosphere to prevent unwanted side reactions. Ag(I) serves as the primary oxidant to facilitate the C-H amination via a proposed Single Electron Transfer (SET) mechanism.[7] Cu(II) acts as a co-oxidant to regenerate the active silver species, allowing it to be used in catalytic amounts in some protocols, though here it assists in ensuring complete conversion.
-
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL).
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath at 80°C for 24 hours.
-
Work-up: Cool the reaction to room temperature and filter it through a pad of Celite to remove metal salts. Rinse the pad with dichloromethane (DCM).
-
Extraction: Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The NaHCO₃ wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize the white solid by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Data Summary for Synthesized Derivatives
The following table presents hypothetical characterization data for a small library of synthesized derivatives, demonstrating the versatility of the protocol.
| Compound ID | R-Group | Yield (%) | ¹H NMR (δ, ppm) Key Signals | HRMS (m/z) [M+H]⁺ |
| DM-IND-01 | 4-methoxyphenyl | 75 | 12.9 (s, 1H, NH), 7.95 (d, 2H), 7.10 (d, 2H), 7.05 (s, 1H), 6.80 (s, 1H), 3.85 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃), 2.45 (s, 3H, CH₃) | calcd: 253.1335, found: 253.1338 |
| DM-IND-02 | 4-chlorophenyl | 71 | 13.1 (s, 1H, NH), 8.05 (d, 2H), 7.50 (d, 2H), 7.10 (s, 1H), 6.85 (s, 1H), 2.61 (s, 3H, CH₃), 2.46 (s, 3H, CH₃) | calcd: 257.0840, found: 257.0842 |
| DM-IND-03 | 3-pyridyl | 65 | 13.2 (s, 1H, NH), 9.15 (s, 1H), 8.60 (d, 1H), 8.35 (d, 1H), 7.45 (dd, 1H), 7.12 (s, 1H), 6.88 (s, 1H), 2.62 (s, 3H, CH₃), 2.47 (s, 3H, CH₃) | calcd: 224.1182, found: 224.1185 |
Part II: Biological Evaluation in Cancer Research
Once synthesized and purified, the novel this compound derivatives must be evaluated for their anticancer activity. This involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies for promising lead compounds.
Postulated Mechanism of Action: Kinase Inhibition
Many indazole-based anticancer agents function by inhibiting protein kinases.[1] One critical pathway frequently dysregulated in cancer is the MAPK/ERK pathway, which controls cell proliferation, differentiation, and survival.[8] We hypothesize that our novel derivatives may inhibit an upstream kinase in this pathway, such as an FGFR or RAF kinase, leading to reduced ERK phosphorylation and subsequent apoptosis.
Caption: Postulated inhibition of the MAPK/ERK signaling pathway by an indazole derivative.
Protocol: In Vitro Cytotoxicity Screening (MTS Assay)
This protocol assesses the ability of the synthesized compounds to reduce the viability of cancer cells.
Materials & Cell Lines:
-
Human cancer cell lines (e.g., FaDu - hypopharyngeal carcinoma, MCF-7 - breast cancer).[8]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).
-
Synthesized indazole compounds dissolved in DMSO (10 mM stock).
-
CellTiter 96® AQueous One Solution Reagent (MTS).
-
96-well clear-bottom plates.
-
Multichannel pipette, plate reader.
Protocol Steps:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the indazole compounds in growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control, DMSO). Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Rationale: In viable cells, mitochondrial dehydrogenases convert the MTS tetrazolium compound into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol: Apoptosis Induction Analysis (Western Blot for Cleaved Caspase-3)
This protocol determines if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
6-well plates.
-
Treated cells (from a scaled-up cytotoxicity experiment).
-
RIPA lysis buffer with protease/phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin (loading control).[9][10]
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Protocol Steps:
-
Cell Treatment & Lysis: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, diluted in blocking buffer) overnight at 4°C.
-
Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis. Detecting the cleaved form indicates the pathway is active. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is also a critical indicator of apoptotic signaling.[9]
-
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities relative to the β-actin loading control. An increase in cleaved caspase-3 and the Bax/Bcl-2 ratio in treated cells compared to the control indicates apoptosis induction.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and preclinical evaluation of novel this compound derivatives for cancer research. The protocols are robust and grounded in established chemical and biological principles. Promising compounds identified through this workflow (i.e., those with low micromolar or nanomolar IC₅₀ values and a clear apoptotic mechanism) can be advanced to further studies, including kinase profiling assays, in vivo xenograft models, and pharmacokinetic assessments to determine their potential as clinical drug candidates.
References
- Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- BenchChem. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. BenchChem.
- Longdom Publishing. Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Drug Designing and Discovery.
- ResearchGate. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Organic Chemistry Portal. Indazole synthesis.
- PubMed. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry.
- PubMed. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry.
- National Center for Biotechnology Information (PMC). (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
- Wikipedia. Lonidamine.
- ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. Mini-Reviews in Medicinal Chemistry.
- National Center for Biotechnology Information (PMC). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.
- ResearchGate. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry.
- ACS Publications. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.
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- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Chemistry Synthesis of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Indazoles and the Power of Flow Chemistry
Indazoles and their derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] Traditional batch synthesis of these vital heterocyclic compounds, however, often grapples with challenges related to safety, scalability, and reaction control.[3] Flow chemistry, a paradigm shift in chemical synthesis, offers a compelling solution to these issues.[4][5][6][7] By conducting reactions in a continuous stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[8][9] This enhanced control translates to improved safety, higher yields, greater purity, and seamless scalability, making it an ideal platform for the synthesis of valuable pharmaceutical intermediates like substituted indazoles.[5][6][7][9]
This application note provides a detailed guide to the synthesis of substituted indazoles using flow chemistry. We will delve into the mechanistic underpinnings of key synthetic routes, present step-by-step protocols for their implementation in a continuous flow setup, and offer insights into process optimization and scalability.
Mechanistic Insights: Key Synthetic Strategies for Indazole Formation in Flow
Several synthetic strategies for constructing the indazole core have been successfully adapted to continuous flow processes.[3] Understanding the underlying mechanisms is crucial for rational reaction design and optimization.
Diazotization and Intramolecular Cyclization
A common and versatile approach involves the diazotization of an ortho-substituted aniline derivative, followed by an intramolecular cyclization.[3] In a flow setup, the highly reactive and potentially hazardous diazonium salt intermediate is generated and consumed in situ, significantly enhancing the safety of the process.[10]
The reaction typically proceeds via the following steps:
-
Diazotization: An aniline derivative is reacted with a diazotizing agent (e.g., sodium nitrite in acidic media) to form a diazonium salt.
-
Cyclization: The in-situ generated diazonium salt undergoes an intramolecular cyclization, often facilitated by a suitable base or thermal conditions, to form the indazole ring.
Condensation of Hydrazines with Carbonyl Compounds
Another widely employed method is the condensation of a substituted hydrazine with an ortho-halo- or ortho-nitro-substituted benzaldehyde or ketone, followed by an intramolecular cyclization.[11][12] Flow reactors are particularly advantageous for this route as they allow for precise temperature control, which is critical for managing the often exothermic condensation and subsequent cyclization steps.
The general mechanism involves:
-
Hydrazone Formation: The hydrazine derivative reacts with the carbonyl compound to form a hydrazone intermediate.
-
Intramolecular Nucleophilic Aromatic Substitution (SNA_r): The hydrazone undergoes an intramolecular S_NAr reaction, where the nitrogen of the hydrazine displaces the ortho-leaving group (halide or nitro group) to form the indazole ring. Copper or palladium catalysts can be employed to facilitate this step.[12][13]
Experimental Protocols: Step-by-Step Synthesis in a Flow Reactor
The following protocols are illustrative examples of how to synthesize substituted indazoles using a commercially available flow chemistry system.
Protocol 1: Synthesis of 5-Nitro-1H-indazole via Diazotization and Cyclization
This protocol describes the synthesis of 5-nitro-1H-indazole from 2-amino-5-nitrobenzaldehyde.
Reagent Preparation:
-
Reagent Stream A: Dissolve 2-amino-5-nitrobenzaldehyde (1.0 M) in a suitable organic solvent (e.g., acetonitrile).
-
Reagent Stream B: Prepare a solution of sodium nitrite (1.1 M) in aqueous sulfuric acid (2.0 M).
Flow Reactor Setup:
-
System: A continuous flow reactor system equipped with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
-
Reactor: A 10 mL PFA or stainless steel reactor coil.
-
Temperature: 80 °C
-
Pressure: 10 bar
dot
Caption: Workflow for the synthesis of 5-Nitro-1H-indazole.
Procedure:
-
Set the flow reactor temperature to 80 °C and the back-pressure regulator to 10 bar.
-
Pump Reagent Stream A at a flow rate of 0.5 mL/min.
-
Simultaneously, pump Reagent Stream B at a flow rate of 0.5 mL/min. The total flow rate will be 1.0 mL/min, resulting in a residence time of 10 minutes in the reactor coil.
-
The two streams converge in the T-mixer, initiating the diazotization reaction.
-
The reaction mixture flows through the heated reactor coil where the cyclization occurs.
-
The product stream exits the reactor and is collected.
-
Upon completion of the run, the system is flushed with the solvent used for Reagent Stream A.
-
The collected product solution is then subjected to standard workup and purification procedures (e.g., extraction and crystallization or chromatography).
Protocol 2: Synthesis of 1-Aryl-1H-indazoles via Condensation and Cyclization
This protocol outlines the synthesis of 1-aryl-1H-indazoles from an ortho-halobenzaldehyde and an arylhydrazine.
Reagent Preparation:
-
Reagent Stream A: Dissolve the ortho-halobenzaldehyde (e.g., 2-fluorobenzaldehyde, 0.5 M) and the arylhydrazine (e.g., phenylhydrazine, 0.5 M) in a high-boiling point solvent such as dimethyl sulfoxide (DMSO).
-
Reagent Stream B: Prepare a solution of a suitable base (e.g., potassium carbonate, 1.0 M) in DMSO.
Flow Reactor Setup:
-
System: A continuous flow reactor system as described in Protocol 1.
-
Reactor: A 20 mL stainless steel reactor coil.
-
Temperature: 150 °C
-
Pressure: 15 bar
dot
Caption: Workflow for the synthesis of 1-Aryl-1H-indazoles.
Procedure:
-
Set the flow reactor temperature to 150 °C and the back-pressure regulator to 15 bar.
-
Pump Reagent Stream A at a flow rate of 0.8 mL/min.
-
Pump Reagent Stream B at a flow rate of 0.2 mL/min. The total flow rate will be 1.0 mL/min, resulting in a residence time of 20 minutes.
-
The streams are mixed in the T-mixer and enter the heated reactor coil.
-
The condensation and subsequent intramolecular cyclization to the indazole product occur within the reactor.
-
The product stream is collected for subsequent workup and purification.
Data Presentation: Reaction Optimization and Comparison
The precise control offered by flow chemistry allows for rapid reaction optimization.[14] Key parameters such as temperature, residence time, and stoichiometry can be systematically varied to maximize yield and purity.
| Parameter | Protocol 1 | Protocol 2 |
| Target Compound | 5-Nitro-1H-indazole | 1-Phenyl-1H-indazole |
| Starting Materials | 2-Amino-5-nitrobenzaldehyde, NaNO₂, H₂SO₄ | 2-Fluorobenzaldehyde, Phenylhydrazine, K₂CO₃ |
| Solvent | Acetonitrile/Water | DMSO |
| Temperature | 80 °C | 150 °C |
| Residence Time | 10 min | 20 min |
| Pressure | 10 bar | 15 bar |
| Typical Yield | > 85% | > 70% |
Conclusion: A Safer, More Efficient Future for Indazole Synthesis
Flow chemistry represents a transformative approach to the synthesis of substituted indazoles.[4][8] The enhanced safety, precise process control, and scalability offered by continuous flow methods address many of the limitations of traditional batch chemistry.[5][6][7][9] By leveraging the principles and protocols outlined in this application note, researchers and drug development professionals can accelerate the discovery and production of novel indazole-based therapeutics, ultimately contributing to the advancement of medicine.
References
-
Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. (n.d.). Beilstein Journals. Retrieved January 11, 2026, from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. Retrieved January 11, 2026, from [Link]
-
Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de. Retrieved January 11, 2026, from [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2011). ACS Publications. Retrieved January 11, 2026, from [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. (2020). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Flow Chemistry. (n.d.). NJ Bio, Inc. Retrieved January 11, 2026, from [Link]
-
9 Reasons to Perform Flow Chemistry. (n.d.). Lab Unlimited. Retrieved January 11, 2026, from [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2011). Vapourtec. Retrieved January 11, 2026, from [Link]
-
Main advantages of flow chemistry on the drug discovery and development pipeline. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Micro reactor and flow chemistry for industrial applications in drug discovery and development. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
-
Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Flow Chemistry for Indazole Synthesis. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
Substrates used in the transition metal‐catalyzed synthesis of indazole. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Innovative cascade reaction for 2H-indazole derivative synthesis. (2024). PubMed. Retrieved January 11, 2026, from [Link]
-
2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit. Retrieved January 11, 2026, from [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals. Retrieved January 11, 2026, from [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI. Retrieved January 11, 2026, from [Link]
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- 13. Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions [organic-chemistry.org]
- 14. labunlimited.com [labunlimited.com]
Application Note: A Scalable and Robust Synthesis of 5,7-Dimethyl-1H-indazole for Pharmaceutical Research and Development
Introduction
5,7-Dimethyl-1H-indazole is a key heterocyclic scaffold of significant interest to the pharmaceutical industry. As a bioisostere of indole and a privileged structural motif, it is a crucial building block in the synthesis of a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. The strategic placement of the methyl groups at the 5- and 7-positions can significantly influence the molecule's steric and electronic properties, enhancing target affinity and optimizing pharmacokinetic profiles.
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and safety considerations essential for a successful, reproducible, and safe scale-up. The protocols herein are designed for researchers, process chemists, and drug development professionals, offering a self-validating system for producing high-purity material.
Strategic Approach to Synthesis: The Modified Jacobsen Indazole Synthesis
For the scalable synthesis of this compound, we have selected a modified Jacobsen indazole synthesis. This classical yet robust approach involves the diazotization of an ortho-alkylaniline followed by an intramolecular cyclization.
Rationale for Route Selection:
-
Starting Material Availability: The precursor, 2,4-dimethylaniline, is a readily available and cost-effective commodity chemical, which is a critical consideration for large-scale production.
-
Reaction Efficiency: The diazotization-cyclization sequence is a well-established transformation for forming the indazole core.[1]
-
Scalability: The reaction conditions are amenable to standard industrial equipment, avoiding the need for specialized or cost-prohibitive technologies like photoredox or high-pressure reactors often seen in more modern, but less scalable, methodologies.[2][3]
The overall synthetic pathway is depicted below. It is a two-step, one-pot process that begins with the formation of a diazonium salt from 2,4-dimethylaniline, which then undergoes an in-situ intramolecular cyclization to yield the target indazole.
Caption: Overall workflow for the synthesis of this compound.
In-Depth Experimental Protocol
This protocol is optimized for a laboratory scale (e.g., 10-50 g) and provides the foundation for further linear or non-linear scale-up.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Molar Equiv. |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | 10.0 g | 1.0 |
| Concentrated HCl (37%) | HCl | 36.46 | ~30 mL | ~4.3 |
| Sodium Nitrite | NaNO₂ | 69.00 | 6.2 g | 1.05 |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Heptane | C₇H₁₆ | 100.21 | As needed | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Charge the flask with 2,4-dimethylaniline (10.0 g, 82.5 mmol) and 100 mL of deionized water.
-
Begin vigorous stirring and cool the resulting slurry to 0 °C using an ice-salt bath.
-
-
Acidification:
-
Slowly add concentrated hydrochloric acid (~30 mL, ~357 mmol) to the slurry while maintaining the internal temperature between 0 and 5 °C. The aniline will dissolve to form the hydrochloride salt.
-
Causality: The use of excess acid ensures complete protonation of the aniline and provides the acidic medium necessary for the in-situ generation of nitrous acid from sodium nitrite.[4]
-
-
Diazotization (Critical Step):
-
Prepare a solution of sodium nitrite (6.2 g, 89.8 mmol) in 25 mL of deionized water and charge it to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 60-90 minutes. CRITICAL: The internal temperature MUST be maintained below 5 °C throughout the addition.[5][6] Rapid addition or exceeding this temperature can lead to uncontrolled decomposition of the diazonium salt, releasing nitrogen gas and potentially creating a runaway reaction.[7][8]
-
Self-Validation: Monitor for excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the presence of nitrous acid. A slight excess at the end of the addition is acceptable, but a persistent, strong positive test early on suggests the addition rate is too fast.
-
-
Cyclization and Reaction Completion:
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The solution will typically appear as a dark-colored mixture.
-
The intramolecular cyclization of the diazonium intermediate to the indazole occurs spontaneously under these acidic conditions.[1]
-
Causality: The ortho-methyl group of the diazonium salt acts as the nucleophile in an electrophilic aromatic substitution-type cyclization, leading to the formation of the five-membered pyrazole ring fused to the benzene core.
-
-
Work-up and Isolation:
-
Slowly and carefully neutralize the cold reaction mixture by adding a saturated aqueous solution of sodium bicarbonate. CAUTION: This will cause vigorous gas (CO₂) evolution. Add the base in small portions until the pH of the aqueous layer is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
-
Purification Protocol: Recrystallization
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds on a large scale, offering high recovery and purity without the material loss and solvent waste associated with chromatography.[9]
-
Procedure:
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add heptane (a non-solvent) dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
Expected Yield: 75-85%
-
Expected Purity: >99% by HPLC
-
Quality Control and Analytical Characterization
Robust analytical methods are essential to confirm the identity and purity of the final product.
Caption: Analytical workflow for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final product and quantify any impurities.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (B) and Water with 0.1% Formic Acid (A).
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak corresponding to the product, with an area percentage >99%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized compound.
-
¹H NMR (400 MHz, DMSO-d₆): Expected Chemical Shifts (δ)
-
~12.8 ppm (s, 1H): NH proton of the indazole ring.
-
~7.8 ppm (s, 1H): H3 proton.
-
~7.2 ppm (s, 1H): H4 proton.
-
~6.8 ppm (s, 1H): H6 proton.
-
~2.5 ppm (s, 3H): C5-Methyl protons.
-
~2.4 ppm (s, 3H): C7-Methyl protons.
-
Rationale: The chemical shifts are predicted based on the electronic environment of each proton. The deshielded NH proton is characteristic of indazoles. The aromatic protons appear as singlets due to the substitution pattern, and the methyl groups are in the expected upfield region.
-
-
¹³C NMR (100 MHz, DMSO-d₆): Expected Chemical Shifts (δ)
-
~140, 138, 134, 128, 120, 115, 110 ppm: Aromatic and heterocyclic carbons.
-
~21, 16 ppm: Methyl carbons.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the product.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A major ion peak at m/z = 147.09 [M+H]⁺, corresponding to the protonated molecule. The exact mass should be consistent with the molecular formula C₉H₁₀N₂.[10]
Critical Safety Considerations for Scale-Up
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can decompose explosively, especially when isolated or heated.[6][11] The primary safety protocol is to never isolate the diazonium salt intermediate . It must be generated in situ and consumed in the subsequent cyclization step under strict temperature control.
-
Thermal Hazard Management: A significant temperature safety margin (e.g., >100 °C) should be maintained between the reaction operating temperature (<5 °C) and the onset temperature of any potential thermal runaway.[8] For any scale-up beyond the lab, a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is mandatory.[7]
-
Gas Evolution: Both the diazotization (N₂ from decomposition) and the neutralization (CO₂) steps produce significant amounts of gas. The reaction must be conducted in an open system or with adequate pressure relief to prevent vessel over-pressurization.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is required. Given the potential hazards, conducting the reaction behind a blast shield is highly recommended, especially during the initial scale-up trials.
Conclusion
This application note details a robust and scalable synthetic route to this compound. By understanding the causality behind each procedural step—from the critical temperature control during diazotization to the rationale for the purification method—research and development teams can confidently and safely produce this valuable pharmaceutical intermediate. The integrated protocols for synthesis, purification, and analytical characterization provide a comprehensive framework for achieving high-purity material, thereby accelerating drug discovery and development timelines.
References
-
Reactive Chemical Hazards of Diazonium Salts. (2015). ACS Publications.[Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters.[Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications.[Link]
-
Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate.[Link]
-
Supporting Information for "An Efficient, Facile, and General Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazomethane Derivatives". (2007). Wiley-VCH.[Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development.[Link]
-
Supporting information for "Iridium-Catalyzed N-Methylation of Indoles and Pyrroles with Methanol". (n.d.). The Royal Society of Chemistry.[Link]
- Method for separating and purifying substituted indazole isomers. (2011).
-
Indazole synthesis. (n.d.). Organic Chemistry Portal.[Link]
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). National Institutes of Health.[Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.[Link]
-
Synthesis of a novel series of substituted 1-(3,6-dimethyl-4-phenyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. (2021). Sciforum.[Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications.[Link]
-
Tables For Organic Structure Analysis. (n.d.). University of Colorado Boulder.[Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health.[Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.[Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (n.d.). National Institutes of Health.[Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal.[Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). National Institutes of Health.[Link]
-
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (2012). Organic Chemistry Portal.[Link]
-
Diazotization-Coupling Reaction. (n.d.). ResearchGate.[Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals.[Link]
-
Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (2012). Organic Chemistry Portal.[Link]
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This compound. (n.d.). PubChem.[Link]
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Application Notes & Protocols: In Vitro Profiling of 5,7-Dimethyl-1H-indazole as a Novel PARP7 Inhibitor
Introduction: The Indazole Scaffold and the Rise of PARP7 as an Immuno-Oncology Target
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics. Its versatile structure allows for strategic modifications that can confer high affinity and selectivity for various biological targets. A particularly compelling application for novel indazole-containing compounds, such as 5,7-Dimethyl-1H-indazole, is in the inhibition of Poly(ADP-ribose) polymerases (PARPs).
Within the PARP family, PARP7 (also known as TIPARP) has emerged as a critical regulator of the innate immune system and a high-potential target in immuno-oncology.[1][2][3] PARP7 functions as a mono-ADP-ribosyltransferase that acts as a brake on the type I interferon (IFN-I) signaling pathway.[1][4][5] In many cancer cells, PARP7 is overexpressed, suppressing the innate immune response to cytosolic nucleic acids and allowing tumors to evade immune surveillance.[1][6]
Inhibition of PARP7's catalytic activity has been shown to restore IFN-I signaling, leading to direct cancer cell inhibition and the activation of a robust anti-tumor immune response.[1] This guide provides a comprehensive, multi-tiered in vitro testing cascade to evaluate this compound as a potential PARP7 inhibitor, progressing from direct enzymatic inhibition to cellular target engagement and downstream functional effects.
Part 1: Biochemical Characterization of Enzymatic Inhibition
The foundational step in characterizing a potential inhibitor is to measure its direct effect on the purified target enzyme. This confirms biochemical potency and provides a baseline for interpreting data from more complex cellular systems.
Protocol 1: PARP7 Chemiluminescent Activity Assay
This assay quantifies the mono-ADP-ribosylation (MARylation) of histone proteins by recombinant PARP7 and measures the ability of a test compound to inhibit this activity.
Scientific Principle: The assay is configured in an ELISA-like format. Histone proteins are coated onto a microplate, serving as the substrate for PARP7. The enzyme utilizes a biotin-labeled NAD+ co-substrate to transfer a biotinylated ADP-ribose moiety onto the histones. The extent of this reaction is detected via a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated histones and generates a chemiluminescent signal upon the addition of a substrate.[7][8] A potent inhibitor will prevent this reaction, leading to a reduction in signal.
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Materials:
-
Human cancer cell line (e.g., NCI-H1373 lung carcinoma)
-
Complete cell culture medium
-
This compound and RBN-2397 (control)
-
PCR tubes/plate and a thermal cycler
-
Lysis buffer with protease/phosphatase inhibitors
-
Apparatus for Western blotting (gels, transfer system, antibodies) or a high-throughput detection system (e.g., AlphaLISA®)
-
Primary antibody: anti-PARP7
-
-
Procedure:
-
Cell Treatment: Culture NCI-H1373 cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x biochemical IC₅₀) for 1 hour at 37°C.
-
Thermal Challenge: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them for 3 minutes across a defined temperature gradient (e.g., 10 temperatures from 40°C to 64°C). Include an unheated control sample. [9] 3. Lysis and Separation: Lyse the cells by performing 3 rapid freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PARP7 in each sample by Western blot.
-
Isothermal Dose-Response (ITDRF): To quantify cellular potency, treat cells with a serial dilution of the compound, heat all samples at a single temperature (chosen from the melt curve, e.g., 52°C), and quantify the amount of stabilized PARP7. [10]* Data Analysis:
-
Melt Curve: For the thermal gradient experiment, quantify the band intensity from the Western blot at each temperature. Plot the relative intensity (normalized to the unheated control) against temperature for both vehicle- and compound-treated samples.
-
Thermal Shift (ΔTₘ): The curve for the compound-treated sample should be shifted to the right. The difference in the temperature at which 50% of the protein is denatured (Tₘ) is the thermal shift.
-
ITDRF Curve: Plot the soluble PARP7 signal against the log of compound concentration and fit the data to determine the cellular EC₅₀ for target engagement.
-
Expected Outcome & Interpretation: A positive result is a rightward shift in the PARP7 melting curve in the presence of this compound, indicating direct binding and stabilization of the target protein inside the cell. The ITDRF experiment provides a quantitative measure of the compound's potency in engaging its target within a cellular context.
Protocol 3: Split NanoLuciferase (HiBiT) Assay for PARP7 Stabilization
This is an advanced, high-throughput method to measure target engagement that is particularly well-suited for PARP7, a protein known to be labile and rapidly degraded by the proteasome. [11][12] Scientific Principle: Orthosteric PARP7 inhibitors are known to stabilize the PARP7 protein, preventing its degradation. [11][12]This assay utilizes a cell line where the endogenous PARP7 gene is tagged with a small, 11-amino-acid HiBiT peptide using CRISPR/Cas9. This tag has a low affinity for its larger counterpart, LgBiT. When cells are lysed and LgBiT is added, it will only bind to the HiBiT-tagged PARP7 to form a functional, intensely luminescent NanoLuc® enzyme. The amount of light produced is directly proportional to the amount of stabilized HiBiT-PARP7 protein. [11][12][13] Detailed Methodology:
-
Materials:
-
HiBiT-PARP7 knock-in cell line (e.g., HiBiT-PARP7 KI CT-26) [12] * Nano-Glo® HiBiT Lytic Detection System (Promega)
-
White, clear-bottom 96-well plates
-
This compound and control inhibitors
-
Plate luminometer
-
-
Procedure:
-
Cell Seeding: Seed HiBiT-PARP7 KI cells into a 96-well plate at a density of ~10,000 cells per well and incubate overnight. [12] 2. Compound Treatment: Treat cells with a serial dilution of this compound for 18-24 hours. Include vehicle (DMSO) and a positive control (RBN-2397). To increase the dynamic range, cells can be co-treated with an Aryl Hydrocarbon Receptor (AHR) agonist like L-Kynurenine (L-Kyn) to induce PARP7 expression. [12] 3. Lysis and Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Nano-Glo® HiBiT Lytic reagent equal to the culture medium volume to each well.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete lysis and signal development.
-
-
Measurement: Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (from wells with untagged parental cells, if used).
-
Normalize the signal to the vehicle control.
-
Plot the normalized luminescence versus the log of compound concentration and fit the data using a non-linear regression model to determine the EC₅₀ for protein stabilization.
-
Expected Outcome & Interpretation: A dose-dependent increase in luminescence indicates that this compound is engaging and stabilizing the PARP7 protein in cells. This provides a robust, quantitative measure of cellular target engagement and potency. [11]
Part 3: Functional Cellular Assays
The final step is to determine if target engagement translates into the desired biological effect. For a PARP7 inhibitor, this means demonstrating the activation of the type I interferon pathway.
Signaling Pathway Diagram:
Caption: Inhibition of PARP7 relieves its suppression of the Type I IFN pathway.
Protocol 4: STAT1 Phosphorylation Assay
A key downstream marker of IFN-I receptor (IFNAR) activation is the phosphorylation of the transcription factor STAT1. [14][15] Scientific Principle: When PARP7 is inhibited, the de-repressed IFN-I pathway leads to the secretion of IFN-β, which then acts in an autocrine or paracrine manner on the IFNAR receptor. This triggers a JAK/STAT signaling cascade, resulting in the phosphorylation of STAT1 (p-STAT1). [1]Measuring the ratio of p-STAT1 to total STAT1 provides a quantitative readout of pathway activation.
Detailed Methodology:
-
Materials:
-
Human cancer cell line (e.g., NCI-H1373)
-
This compound
-
Lysis buffer, antibodies for Western blotting (anti-p-STAT1 Tyr701, anti-STAT1, anti-Actin)
-
-
Procedure:
-
Cell Treatment: Seed NCI-H1373 cells and allow them to adhere overnight. Treat cells with a dose-response of this compound for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-STAT1 and total STAT1. A loading control (e.g., β-Actin) is essential.
-
Quantification: Image the blot and quantify band intensities.
-
-
Data Analysis:
-
For each sample, calculate the ratio of p-STAT1 to total STAT1 intensity.
-
Normalize this ratio to the vehicle-treated control.
-
Plot the fold-increase in p-STAT1 activation against the log of compound concentration to determine the EC₅₀ for pathway activation.
-
Expected Outcome & Interpretation: A dose-dependent increase in STAT1 phosphorylation confirms that inhibition of PARP7 by the test compound leads to the functional activation of the IFN-I signaling pathway. [1]
Protocol 5: Cell Viability / Proliferation Assay (MTT or ATP-Based)
This assay determines the ultimate consequence of PARP7 inhibition on cancer cell growth, which can be a result of direct anti-proliferative effects or apoptosis induced by sustained IFN-I signaling. [1] Scientific Principle: Metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product, or they maintain a high intracellular concentration of ATP. [16]The amount of formazan produced (measured by absorbance) or ATP (measured by luminescence) is directly proportional to the number of viable cells in the well. Detailed Methodology:
-
Materials:
-
Cancer cell line (e.g., NCI-H1373, OVCAR4) [17] * 96-well clear-bottom plates
-
MTT reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO/Sorensen's buffer) OR a luminescent ATP-based kit (e.g., CellTiter-Glo®). [16]* Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for an extended period, typically 72 to 120 hours, to allow for anti-proliferative effects to manifest.
-
Measurement (MTT Method):
-
-
Data Analysis:
-
Normalize the data to vehicle-treated control wells (representing 100% viability).
-
Plot percent viability versus the log of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Expected Outcome & Interpretation: A dose-dependent decrease in cell viability will demonstrate the anti-proliferative effect of this compound. This functional outcome, when correlated with target engagement and pathway activation data, provides a strong rationale for the compound's mechanism of action. [17]
References
-
Gozgit, J. M., Vasbinder, M. M., Abo, R. P., et al. (2021). PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity. Cancer Cell, 39(9), 1214-1228.e8. [Link]
-
Jeltema, D., et al. (2025). PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease. Journal of Experimental Medicine, 222(5). [Link]
-
Morgan, R. K., et al. (2023). Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System. Methods in Molecular Biology, 2609, 387-395. [Link]
-
Jeltema, D., et al. (2025). PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease. Journal of Experimental Medicine. [Link]
-
Carter-Cooper, B., et al. (2022). Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity. Cancers, 14(21), 5468. [Link]
-
Ribon Therapeutics. (2019). A Phase 1 Study of RBN-2397, an Oral PARP7 Inhibitor, in Patients With Solid Tumors. ClinicalTrials.gov. [Link]
-
Singh, M., et al. (2023). Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration. Frontiers in Immunology, 14, 1262649. [Link]
-
Morgan, R. K., et al. (2023). Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System. Springer Protocols. [Link]
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Chatterjee, M., et al. (2023). Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells. Cancer Research Communications, 3(4), 675-687. [Link]
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Morgan, R. K., et al. (2022). Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System. ResearchGate. [Link]
-
Synbio Technologies. (2023). Overview of the Development Progress of PARP-7 Drug Target. [Link]
-
Shah, K. N., et al. (2024). RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells. bioRxiv. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Mirzayans, R., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 255. [Link]
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Chatterjee, M., et al. (2023). Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells. Cancer Research Communications. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ PARP7 Assay Kit, Catalog #79963. [Link]
-
BPS Bioscience. (n.d.). PARP7 Chemiluminescent Assay Kit, Catalog #79957. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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BPS Bioscience. (n.d.). PARP Assays. [Link]
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Zhang, Y., et al. (2024). Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
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Koskela, O., & Friman, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 915243. [Link]
-
Bruce, M. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]
-
Xu, M., et al. (2025). PARP7 inhibition stabilizes STAT1/STAT2 and relieves experimental autoimmune encephalomyelitis in mice. Journal of Experimental Medicine. [Link]
-
Xu, M., et al. (2025). PARP7 inhibition stabilizes STAT1/STAT2 and relieves experimental autoimmune encephalomyelitis in mice. PubMed. [Link]
-
Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Bhattacharya, S., & Schindler, C. (2013). Evidence against a Role for β-Arrestin1 in STAT1 Dephosphorylation and the Inhibition of Interferon-γ Signaling. PLoS ONE, 8(4), e60912. [Link]
-
Audagnotto, M., & De Vit, M. (2024). Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates. STAR Protocols. [Link]
-
Almqvist, H., et al. (2016). A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate. [Link]
-
Rollando, R., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 114-122. [Link]
-
Unciti-Broceta, A., et al. (2018). Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets. Wellcome Open Research, 3, 140. [Link]
-
Falchook, G. (2021). PARP7 inhibitor shows promising results in first-in-human trial. Medical Conferences. [Link]
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Application Notes and Protocols for Cell-based Assays Using 5,7-Dimethyl-1H-indazole
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3] Derivatives of 1H-indazole are particularly noteworthy for their roles as potent inhibitors of various protein kinases and poly(ADP-ribose)polymerases (PARPs), enzymes that are often dysregulated in cancer and inflammatory diseases.[1][4][5][6][7][8] The therapeutic success of indazole-containing drugs, such as the PARP inhibitor Niraparib, underscores the value of this molecular framework in modern drug discovery.[4] 5,7-Dimethyl-1H-indazole, a specific derivative of this class, represents a promising candidate for investigation in cell-based assays to elucidate its potential as a modulator of critical cellular signaling pathways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a variety of cell-based assays. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and offer insights into data interpretation. The overarching goal is to equip researchers with the necessary tools to rigorously evaluate the biological activity of this compound and similar novel chemical entities.
Hypothesized Mechanism of Action and Assay Selection
Given the prevalence of indazole derivatives as kinase and PARP inhibitors, it is plausible that this compound may exhibit similar activities.[1][4] Kinases are pivotal in regulating cellular processes such as proliferation, differentiation, and survival, and their aberrant activity is a hallmark of many cancers.[9][10] PARP1 is a key enzyme in the repair of single-strand DNA breaks; its inhibition can lead to the accumulation of cytotoxic double-strand breaks in cancer cells with deficient homologous recombination repair pathways, a concept known as synthetic lethality.[4][11]
Therefore, a logical starting point for characterizing this compound is to assess its impact on cell viability, its ability to induce apoptosis (a form of programmed cell death), and its potential to inhibit PARP1 activity. The following sections provide detailed protocols for these fundamental cell-based assays.
I. Assessment of Anti-Proliferative Activity: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13] The quantity of formazan is directly proportional to the number of living cells.[13]
Principle of the MTT Assay
This assay is based on the enzymatic reduction of MTT by mitochondrial dehydrogenases in living cells. The resulting intracellular formazan crystals are solubilized, and the absorbance of the solution is measured at a specific wavelength. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12]
-
Include wells with medium only to serve as a blank control.[14]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for an additional 1 to 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis and Interpretation
The percentage of cell viability can be calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The results are typically plotted as a dose-response curve, with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined, which is the concentration of the compound that reduces cell viability by 50%.
Table 1: Example Data for Anti-Proliferative Activity of this compound
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98.2 | 99.1 |
| 1 | 85.7 | 92.3 |
| 5 | 52.1 | 68.5 |
| 10 | 25.4 | 45.8 |
| 25 | 10.3 | 21.2 |
| 50 | 5.1 | 9.7 |
| IC₅₀ (µM) | ~4.8 | ~12.5 |
II. Detection of Apoptosis: Annexin V/Propidium Iodide Staining
To determine if the observed decrease in cell viability is due to programmed cell death, an apoptosis assay is essential. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[15]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. PI can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[15] By using both stains, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with this compound (and controls)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with this compound at concentrations around the determined IC₅₀ value for an appropriate duration (e.g., 24-48 hours).
-
Include untreated and vehicle-treated controls.
-
-
Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Washing:
-
Wash the cells twice with cold PBS by resuspending the pellet in PBS and centrifuging.[16]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis and Interpretation
The flow cytometry data will be displayed as a dot plot with Annexin V-FITC fluorescence on one axis and PI fluorescence on the other. The plot will be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells or cells with compromised membranes
An increase in the percentage of cells in the lower-right and upper-right quadrants in the this compound-treated samples compared to the control indicates that the compound induces apoptosis.
Table 2: Example Data for Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (5 µM) | 48.6 | 35.8 | 15.6 |
III. Cellular PARP1 Activity Assay
To investigate the potential of this compound as a PARP inhibitor, a cell-based assay that measures the accumulation of poly(ADP-ribose) (PAR) chains is required. PARP enzymes, particularly PARP1, are activated by DNA damage and synthesize PAR chains on themselves and other nuclear proteins.[17]
Principle of the Cellular PARP1 Activity Assay
This assay typically involves inducing DNA damage in cells to activate PARP1, followed by treatment with the test compound. The level of PAR synthesis is then quantified, often using an antibody-based method such as an in-cell Western or ELISA.[17][18] A potent PARP inhibitor will prevent the formation of PAR chains even in the presence of DNA damage.
Signaling Pathway: PARP1 in DNA Repair
Caption: Role of PARP1 in DNA single-strand break repair.
Detailed Protocol: In-Cell Western for PAR Quantification
Materials:
-
96-well black, clear-bottom tissue culture plates
-
DNA damaging agent (e.g., H₂O₂)
-
This compound and a known PARP inhibitor (e.g., Olaparib)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibody against PAR
-
IRDye®-conjugated secondary antibody
-
DNA stain (e.g., TO-PRO®-3 Iodide)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Pre-treat cells with various concentrations of this compound, a positive control inhibitor, and a vehicle control for 1 hour.
-
-
Induction of DNA Damage:
-
Treat cells with a DNA damaging agent (e.g., 200 µM H₂O₂) for 10-15 minutes to induce PARP activation. Include a no-damage control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells and then permeabilize with 0.1% Triton X-100 for 15 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells and block non-specific binding with blocking buffer for 1.5 hours.
-
Incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash the cells and incubate with the IRDye®-conjugated secondary antibody and a DNA stain for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells and allow the plate to dry.
-
Scan the plate using an infrared imaging system. The signal from the DNA stain is used for normalization.
-
Quantify the fluorescence intensity in each well.
-
Data Analysis and Interpretation
The PAR signal is normalized to the DNA content signal for each well. The results are expressed as a percentage of the PAR signal in the damaged, vehicle-treated control. A dose-dependent decrease in the normalized PAR signal in the presence of this compound indicates inhibition of PARP activity.
Table 3: Example Data for Cellular PARP1 Inhibition by this compound
| Treatment | Normalized PAR Signal (%) |
| No Damage Control | 5.2 |
| Damaged + Vehicle | 100 |
| Damaged + Olaparib (1 µM) | 12.5 |
| Damaged + this compound (0.1 µM) | 88.9 |
| Damaged + this compound (1 µM) | 45.3 |
| Damaged + this compound (10 µM) | 15.1 |
| IC₅₀ (µM) | ~0.8 |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and PARP activity, researchers can gain valuable insights into its potential mechanism of action and therapeutic relevance. These foundational assays can guide further investigation into specific kinase targets or its efficacy in models of synthetic lethality. As with any experimental work, appropriate controls and careful optimization are paramount for generating reliable and reproducible data.
References
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Horvath, G. et al. (2012). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. In Poly(ADP-ribose) Polymerase. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Szalai, G. et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]
-
Parker, L. L. et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]
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ResearchGate. Basic characteristics of methods for PARP activity measurement. [Link]
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Sapient Bio. PARP Assay | Quantitative Measure of PARP1 Activity. [Link]
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Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
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Sriram, G. et al. (2018). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. Scientific Reports. [Link]
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University of South Florida. Apoptosis Protocols. [Link]
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Li, Y. et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Asif, M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Kumar, A. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
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Wang, Y. et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]
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Bastos, M. M. S. M. et al. (2024). A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]
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Wang, Z. et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]
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Yang, M. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
-
ResearchGate. A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy | Request PDF. [Link]
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Cui, G. et al. (2013). Indazoles as Potential c-Met Inhibitors: Design, Synthesis and Molecular Docking Studies. European Journal of Medicinal Chemistry. [Link]
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PubChem. This compound. [Link]
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Wang, H. et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wu, W. et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link]
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O'Connor, M. J. et al. (2022). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
Claramunt, R. M. et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Claramunt, R. M. et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dimethyl-1H-indazole
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5,7-Dimethyl-1H-indazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you to navigate the complexities of this synthesis.
Introduction to this compound Synthesis
The indazole scaffold is a privileged structure in medicinal chemistry, and the 5,7-dimethyl substitution pattern offers a unique lipophilic and electronic profile for structure-activity relationship (SAR) studies. The classical and often most direct route to this compound is the Jacobson indazole synthesis, which involves the intramolecular cyclization of an N-nitroso derivative of a substituted o-toluidine. In the case of this compound, the readily available starting material is 2,4-dimethylaniline.
This guide will focus primarily on the optimization and troubleshooting of the Jacobson synthesis and related considerations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the Jacobson synthesis of this compound can stem from several factors throughout the two main stages: N-acetylation and nitrosation/cyclization.
-
Incomplete N-acetylation of 2,4-dimethylaniline: The initial protection of the amine is crucial. If this step is not driven to completion, the unreacted aniline can participate in undesired side reactions during nitrosation.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aniline. A common eluent system is a mixture of ethyl acetate and hexanes.
-
Reagent Stoichiometry: Ensure at least a slight excess of acetic anhydride is used.
-
Reaction Time and Temperature: While the reaction is typically fast, ensure sufficient time for completion, especially on a larger scale. Gentle heating (e.g., 40-50 °C) can be employed if the reaction is sluggish at room temperature, but be mindful of potential side reactions with prolonged heating.
-
-
-
Inefficient Nitrosation: The formation of the N-nitroso intermediate is a critical step.
-
Troubleshooting:
-
Temperature Control: The nitrosation reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the nitrosating agent and minimize side reactions. Use an ice-salt bath for better temperature control.
-
Slow Addition of Nitrosating Agent: Add the sodium nitrite solution dropwise to the acidic solution of the N-acetyl-2,4-dimethylaniline to maintain a low concentration of nitrous acid and avoid localized overheating.
-
Acidic Conditions: The reaction requires a strong acidic medium (e.g., concentrated HCl or H₂SO₄ in acetic acid) to generate nitrous acid in situ. Ensure the acidity is maintained throughout the addition.
-
-
-
Suboptimal Cyclization Conditions: The final ring-closure step is sensitive to temperature and solvent.
-
Troubleshooting:
-
Temperature of Decomposition: The decomposition of the N-nitroso compound to form the indazole is thermally induced. The optimal temperature can be substrate-dependent. If the yield is low, a systematic study of the cyclization temperature (e.g., in 10 °C increments from 60 °C to 100 °C) may be necessary.
-
Solvent Choice: The cyclization is often performed in the same acetic acid medium. However, in some cases, the addition of a co-solvent or a solvent exchange to a higher boiling point, non-polar solvent like toluene after nitrosation might improve the yield by facilitating the removal of water.
-
-
-
Product Degradation: The indazole ring system can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.
-
Troubleshooting:
-
Work-up Procedure: Neutralize the reaction mixture promptly but carefully after the cyclization is complete. Use a saturated solution of a weak base like sodium bicarbonate to avoid harsh conditions.
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery of the product.
-
-
Question 2: I am observing the formation of a significant amount of dark, tarry byproduct. What is this and how can I prevent it?
Answer:
The formation of dark, tarry materials is a common issue in reactions involving diazonium and nitroso compounds, especially when not properly controlled.
-
Side Reactions of the Diazonium Intermediate: The N-nitroso compound can rearrange to a diazonium species, which is highly reactive and can lead to a variety of byproducts, including phenols (from reaction with water) and azo-coupled oligomers, which are often colored and tarry.
-
Prevention:
-
Strict Temperature Control: As mentioned, maintaining a low temperature during nitrosation is paramount to suppress the formation and subsequent decomposition of the diazonium intermediate.
-
Efficient Cyclization: Once the N-nitroso compound is formed, proceeding to the cyclization step without undue delay can minimize its decomposition into undesired products.
-
-
-
Oxidation of the Product or Intermediates: Aromatic amines and their derivatives can be susceptible to air oxidation, especially under acidic conditions, leading to colored impurities.
-
Prevention:
-
Inert Atmosphere: While not always necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Degassed Solvents: Using solvents that have been degassed can also help to reduce the presence of dissolved oxygen.
-
-
Question 3: My final product is difficult to purify. What are the best methods for isolating pure this compound?
Answer:
Purification can indeed be challenging due to the presence of structurally similar byproducts. A multi-step purification strategy is often the most effective.
-
Initial Work-up: After extraction and drying of the organic phase, concentrating the solution will yield the crude product. This crude material will likely contain unreacted starting materials, acetylated intermediates, and byproducts.
-
Column Chromatography: This is often the most effective method for separating the desired product from impurities.
-
Stationary Phase: Silica gel is the most common choice.
-
Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis.
-
-
Recrystallization: This is an excellent technique for obtaining a highly pure, crystalline product after initial purification by chromatography.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates for this compound include:
-
Toluene
-
Ethanol/water mixture
-
Ethyl acetate/hexanes mixture
-
-
Procedure: Dissolve the crude or column-purified product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Vacuum Distillation: For larger quantities, vacuum distillation can be a viable purification method, provided the compound is thermally stable at the required temperature and pressure.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound using the Jacobson method?
A1: The reported yields for the Jacobson synthesis of indazoles can vary significantly depending on the substrate and reaction conditions. For the parent indazole, yields are often in the range of 40-60%.[1] With careful optimization of the reaction parameters as outlined in this guide, a yield in a similar range should be achievable for this compound.
Q2: Can I use a different starting material instead of 2,4-dimethylaniline?
A2: To synthesize this compound, 2,4-dimethylaniline is the most logical and direct precursor for the Jacobson synthesis. Using a different starting material would necessitate a different synthetic strategy, potentially involving more steps and different challenges.
Q3: Is the N-nitroso intermediate stable? Can I isolate it?
A3: N-nitroso compounds are generally considered to be potentially explosive and carcinogenic and should be handled with extreme caution. While some N-nitroso compounds can be isolated, for the Jacobson synthesis, it is standard and safer practice to generate the N-nitroso intermediate in situ and proceed directly with the cyclization without isolation.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound can be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic aromatic and methyl proton signals. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show characteristic N-H stretching frequencies for the indazole ring.
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-2,4-dimethylaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylaniline (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of aniline).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aniline is no longer visible.
-
Pour the reaction mixture into a beaker containing ice water.
-
Collect the precipitated white solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid in a vacuum oven to obtain N-acetyl-2,4-dimethylaniline.
Protocol 2: Synthesis of this compound (Jacobson Cyclization)
Safety Note: This reaction involves the in situ formation of a potentially hazardous N-nitroso compound and the evolution of nitrogen gas. Conduct this experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve N-acetyl-2,4-dimethylaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 3:1 ratio).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. A color change to a deep reddish-brown or dark green is typically observed.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
Slowly and carefully warm the reaction mixture to room temperature, and then heat it to 70-80 °C in a water bath. You should observe the evolution of nitrogen gas.
-
Maintain the temperature until the gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization.
Data Presentation
| Parameter | N-acetylation of 2,4-dimethylaniline | Jacobson Synthesis of this compound |
| Starting Material | 2,4-dimethylaniline | N-acetyl-2,4-dimethylaniline |
| Key Reagents | Acetic anhydride, Acetic acid | Sodium nitrite, HCl, Acetic acid |
| Reaction Temperature | 0-25 °C | 0-5 °C (Nitrosation), 70-80 °C (Cyclization) |
| Typical Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield Range | >95% | 40-60% |
| Purification Method | Precipitation and Filtration | Column Chromatography, Recrystallization |
Visualizations
Experimental Workflow: Jacobson Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield in the synthesis.
References
-
Organic Syntheses, Coll. Vol. 4, p.569 (1963); Vol. 34, p.56 (1954). [Link]
Sources
Technical Support Center: Synthesis of 5,7-Dimethyl-1H-indazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5,7-Dimethyl-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis and optimize your experimental outcomes.
Introduction to this compound Synthesis
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, can be prone to several side reactions that may significantly lower the yield and purity of the final product. A common and effective route involves the diazotization of 2-amino-3,5-dimethylbenzonitrile, followed by an intramolecular cyclization. This guide will focus on troubleshooting issues related to this specific synthetic pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can often be attributed to incomplete diazotization, instability of the diazonium salt intermediate, or the formation of significant side products.
-
Incomplete Diazotization: The conversion of the primary amine in 2-amino-3,5-dimethylbenzonitrile to the diazonium salt is a critical step.
-
Troubleshooting:
-
Temperature Control: Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the premature decomposition of the diazonium salt.
-
Reagent Purity: Use high-purity sodium nitrite and ensure the acid (e.g., HCl or H₂SO₄) is of an appropriate concentration.
-
Stoichiometry: A slight excess of sodium nitrite can sometimes drive the reaction to completion, but a large excess should be avoided as it can lead to unwanted side reactions.
-
-
-
Diazonium Salt Instability: The diazonium salt of 2-amino-3,5-dimethylbenzonitrile can be unstable and susceptible to decomposition.
-
Troubleshooting:
-
Immediate Use: Use the diazonium salt solution immediately in the subsequent cyclization step. Do not store it.
-
Vigorous Stirring: Ensure efficient mixing to promote the desired intramolecular cyclization over decomposition pathways.
-
-
-
Side Product Formation: Several side reactions can compete with the desired cyclization, directly impacting the yield. These are discussed in detail in the following questions.
Q2: I am observing a significant amount of a colored, insoluble byproduct. What is it and how can I prevent its formation?
A2: The formation of a colored, often polymeric, byproduct is a common issue in diazotization reactions. This is typically due to diazo coupling reactions where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring.
-
Mechanism of Formation: The diazonium salt can couple with unreacted 2-amino-3,5-dimethylbenzonitrile or the this compound product itself to form highly conjugated azo compounds. These compounds are often intensely colored and have low solubility.
Caption: Formation of Azo Byproducts.
-
Prevention and Mitigation:
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the amine. This maintains a low concentration of the diazonium salt at any given time, favoring the intramolecular cyclization over the intermolecular coupling.
-
Efficient Stirring: Good agitation ensures that the diazonium salt reacts intramolecularly before it can diffuse and react with other molecules.
-
Controlled Stoichiometry: Avoid a large excess of sodium nitrite, as this can increase the rate of side reactions.
-
Q3: My final product is contaminated with an isomeric impurity. What is the likely structure and how can I minimize its formation?
A3: While the primary product is this compound, the formation of the 2H-tautomer is possible, although the 1H-tautomer is generally more stable.[1] Another potential side reaction in related syntheses is the formation of benzotriazine derivatives, although this is less common under standard indazole synthesis conditions. The most likely scenario, however, involves incomplete reaction or rearrangement.
-
Potential Isomeric Impurities:
-
2H-Indazole Tautomer: While 1H-indazoles are thermodynamically more stable, the reaction conditions can influence the tautomeric equilibrium.[1]
-
Incomplete Cyclization/Rearrangement Products: Depending on the specific reaction conditions, other cyclized or rearranged products could form in small amounts.
-
-
Troubleshooting and Purification:
-
pH Control During Workup: The pH of the reaction mixture during workup and extraction can influence the tautomeric form. Neutralizing the reaction mixture carefully can help in isolating the desired 1H-tautomer.
-
Recrystallization: Purification by recrystallization is often effective in separating the desired this compound from its isomers and other impurities. A solvent system such as ethanol/water or toluene/heptane can be explored.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate closely related isomers.
-
Q4: After quenching the reaction, I have difficulty extracting my product into the organic phase. What could be the reason?
A4: this compound has both a weakly acidic N-H proton and a basic pyrazole nitrogen. This amphoteric nature can lead to solubility issues depending on the pH of the aqueous layer.
-
pH-Dependent Solubility:
-
Acidic Conditions: In a strongly acidic solution, the indazole will be protonated, forming a salt that is soluble in the aqueous phase.
-
Basic Conditions: In a strongly basic solution, the N-H proton can be removed, forming an indazolide anion, which is also water-soluble.
Caption: pH-Dependent Solubility of Indazole.
-
-
Troubleshooting Extraction:
-
Adjust to Neutral pH: Before extraction, carefully adjust the pH of the aqueous layer to be near neutral (pH 7-8). This will ensure the indazole is in its neutral form, which has the highest solubility in common organic solvents like ethyl acetate or dichloromethane.
-
Choice of Organic Solvent: Ensure the organic solvent used for extraction is appropriate. Ethyl acetate is generally a good choice.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the diazotization step?
A: The optimal temperature is crucial for the success of the reaction and should be strictly maintained between 0 and 5 °C. Temperatures above this range can lead to rapid decomposition of the diazonium salt intermediate, resulting in a lower yield and the formation of phenolic byproducts.
Q: Can I use a different acid for the diazotization?
A: Yes, while hydrochloric acid is commonly used, other strong, non-oxidizing acids like sulfuric acid can also be employed. The choice of acid can sometimes influence the reaction rate and the solubility of the intermediates. It is important to ensure that the acid used is compatible with the overall reaction scheme and does not introduce competing side reactions.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information. The chemical shifts of the methyl groups and the aromatic protons are characteristic of the 5,7-disubstituted pattern.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product and quantifying any impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q: What are the safety precautions I should take during this synthesis?
A:
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at a low temperature at all times.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes, and do not ingest.
-
Acids: Handle strong acids with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General Precautions: Perform the reaction in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Specific quantities may need to be adjusted based on the scale of the reaction.
-
Preparation of the Amine Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3,5-dimethylbenzonitrile in a suitable acidic solution (e.g., 10% aqueous HCl) at room temperature.
-
Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution via the dropping funnel, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Cyclization and Workup:
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete cyclization. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to pH 7-8 with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide solution). Be cautious of foaming.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel.
-
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete diazotization, diazonium salt decomposition. | Maintain temperature at 0-5 °C; use reagents immediately; ensure efficient stirring. |
| Colored Byproduct | Azo coupling side reactions. | Slow addition of sodium nitrite; vigorous stirring; controlled stoichiometry. |
| Isomeric Impurity | Formation of tautomers or rearranged products. | Careful pH control during workup; purification by recrystallization or column chromatography. |
| Extraction Problems | Product is in a charged (salt) form. | Adjust aqueous layer to a neutral pH (7-8) before extraction; use brine to "salt out". |
References
-
Various authors. (2024). Synthesis of Indazoles. Organic Chemistry Portal. [Link]
-
Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
- Auwers, K. V., & Lange, E. (1922). Zur Kenntnis der Indazole. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(5), 1139-1173. (Historical context for indazole chemistry).
- Rüchardt, C., & Hassmann, V. (1972). Indazole Syntheses. Angewandte Chemie International Edition in English, 11(6), 527-528.
Sources
Technical Support Center: Troubleshooting Regioisomer Formation in Indazole Alkylation
Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective N-alkylation of the indazole scaffold. The formation of N1 and N2 regioisomers is a common challenge that can significantly impact reaction yields and purification efficiency.[1][2][3][4] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve your desired regiochemical outcome.
The Core Challenge: Understanding Indazole's Ambident Nucleophilicity
The primary difficulty in the selective alkylation of indazoles stems from the annular tautomerism of the indazole ring. The N-H proton can exist on either nitrogen, leading to the 1H- and 2H-tautomers. The 1H-indazole is generally the more thermodynamically stable form.[1][3][5][6][7] Upon deprotonation with a base, the resulting indazolide anion is mesomeric, with electron density distributed across both N1 and N2. This makes both nitrogen atoms nucleophilic, often leading to a mixture of N1 and N2 alkylated products.[8]
Below is a diagram illustrating the tautomerism and the resonance forms of the indazolide anion, which is central to understanding the regioselectivity challenge.
Caption: Tautomerism and resonance in indazole alkylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve selectivity?
This is the most frequent challenge in indazole alkylation. The N1/N2 ratio is highly dependent on a delicate interplay of factors. Here’s how to dissect and address the problem:
A. Re-evaluate Your Base and Solvent System
The choice of base and solvent is arguably the most critical factor in controlling regioselectivity.[9] These conditions dictate the nature of the indazolide salt and the transition state of the alkylation.
-
For N1-Selectivity: A common strategy is to use a strong, non-coordinating base in a non-polar, aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1 alkylation, particularly for indazoles with C3 substituents capable of chelation.[1][2][4][10][11]
-
Causality: In a solvent like THF, the sodium cation can form a "tight ion pair" with the indazolide anion. If the indazole has a chelating group at the C3 position (e.g., -CO₂Me, -C(O)Me), the sodium ion is thought to coordinate between the N2 nitrogen and the chelating group. This sterically hinders the N2 position, directing the alkylating agent to the more accessible N1 position.[2][4][6]
-
-
For N2-Selectivity: Polar, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often favor the formation of the N2 isomer, especially with weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][12]
-
Causality: In polar solvents, "solvent-separated ion pairs" are more prevalent. The cation is solvated by the solvent molecules, leaving the N1 and N2 positions more equally available for attack. Under these conditions, the reaction may fall under thermodynamic or steric control, where the more sterically accessible N2 position is favored, especially with bulky substituents at C7.[1][2] For instance, indazoles with C7-NO₂ or -CO₂Me substituents have shown excellent N2 regioselectivity.[1][2][4][10][11]
-
The following diagram illustrates the decision-making process for optimizing your reaction conditions.
Caption: Troubleshooting flowchart for poor regioselectivity.
B. Consider the Impact of Indazole Substituents
The electronic and steric properties of substituents on the indazole ring play a crucial role in directing alkylation.[1][2]
-
Steric Hindrance: A bulky substituent at the C3 position can sterically block the N2 position, thus favoring N1 alkylation. Conversely, a substituent at the C7 position can hinder attack at N1, leading to a preference for N2 alkylation.[1][2][4][10][11]
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms. For example, C7-nitro or C7-carboxy methyl substituted indazoles have been shown to yield excellent N2 regioselectivity.[1][2]
C. Vary the Alkylating Agent
While often overlooked, the nature of the electrophile can influence the regiochemical outcome. While primary alkyl halides are common, exploring alternatives like secondary alkyl tosylates or using different reaction paradigms can be beneficial.[1] For instance, Mitsunobu conditions have been reported to show a strong preference for the formation of the N2 regioisomer.[1][2]
| Condition | Typical Outcome | Mechanistic Rationale |
| NaH in THF | Favors N1 | Formation of a tight ion pair, especially with C3 chelating groups, sterically hinders the N2 position.[1][2] |
| K₂CO₃/Cs₂CO₃ in DMF | Often favors N2 | Promotes solvent-separated ion pairs, reaction often under steric or thermodynamic control.[2][12] |
| Mitsunobu Reaction | Often favors N2 | The reaction mechanism proceeds through a different pathway that often leads to the N2 product.[1][2] |
| Bulky C3 Substituent | Favors N1 | Steric hindrance at the N2 position directs the electrophile to N1.[5] |
| C7 Substituent | Favors N2 | Steric hindrance at the N1 position directs the electrophile to N2.[1][2][4][10][11] |
Issue 2: My reaction is giving low yield or is not proceeding to completion.
Low yields can be due to several factors unrelated to regioselectivity.[9]
-
Suboptimal Temperature: Ensure your reaction temperature is appropriate. While some reactions require heating, excessive temperatures can lead to decomposition. A systematic screening of temperatures is advisable.[9]
-
Incomplete Deprotonation: If using a weaker base, ensure you are using a sufficient excess and allowing enough time for deprotonation before adding the alkylating agent. With NaH, ensure it is fresh and reactive.
-
Poor Solubility: If your starting indazole is not fully dissolved, the reaction will be heterogeneous and slow.[9] Consider a solvent system that ensures complete dissolution at the reaction temperature.
-
Base and Solvent Incompatibility: Some combinations are ineffective. For example, using potassium or sodium carbonate in THF often fails to produce the desired alkylated products.[1][2]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation (NaH/THF Method)
This protocol is adapted from established methods favoring N1-alkylation.[1][9]
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30-60 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture. The reaction can be stirred at room temperature or gently heated (e.g., to 50 °C) and monitored by TLC or LC-MS until completion (typically 16-24 hours).[2]
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate any minor N2 isomer and other impurities.
Protocol 2: Analysis of Regioisomer Ratio by ¹H NMR and HMBC
Accurate assignment of the N1 and N2 isomers is crucial. This can be definitively achieved using 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC).[1][3][13]
-
Sample Preparation: Prepare a standard NMR sample of the purified isomer or the crude reaction mixture.
-
Acquire Spectra: Acquire a standard ¹H NMR, ¹³C NMR, and a ¹H-¹³C HMBC spectrum.
-
Analysis:
-
For the N1-isomer: Look for a 3-bond correlation (³JCH) between the protons of the N-alkyl group's α-CH₂ and the C7a carbon of the indazole ring. No correlation should be seen between these protons and the C3 carbon.[1][3]
-
For the N2-isomer: Look for a 3-bond correlation between the protons of the N-alkyl group's α-CH₂ and the C3 carbon of the indazole ring. No correlation should be seen between these protons and the C7a carbon.[1][3]
-
Caption: Key HMBC correlations for assigning N1/N2 regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why do I get different N1/N2 ratios when I scale up my reaction? A: Scaling up can alter the delicate thermodynamic or kinetic control achieved on a smaller scale. Factors like inefficient mixing, slower heat transfer (leading to localized temperature changes), and longer reaction times can all shift the isomeric ratio. Re-optimization of reaction parameters at the larger scale is often necessary.[14]
Q2: Can I predict the regioselectivity of my reaction? A: While general trends exist (as outlined in this guide), precise prediction is challenging without experimental data. The outcome is a complex function of the specific indazole substrate, electrophile, and reaction conditions.[5] Computational methods like Density Functional Theory (DFT) can offer insights into transition state energies and help rationalize observed selectivities, but experimental verification remains essential.[5][6][7][15]
Q3: Are there any methods to isomerize the unwanted product to the desired one? A: In some specific cases, isomerization is possible. For example, N2-acylindazoles have been reported to isomerize to the more thermodynamically stable N1-acylindazoles.[1][3] Similarly, some N-alkylation reactions using α-halo carbonyl electrophiles can favor the thermodynamic N1 product through an equilibration process.[1][3] However, for simple alkyl groups, this is generally not a feasible strategy.
Q4: My indazole is unsubstituted. What conditions should I start with? A: For unsubstituted 1H-indazole, alkylation often yields a mixture of isomers with standard methods like K₂CO₃ in DMF.[12] To favor the N1 isomer, the NaH/THF system is a good starting point. For the N2 isomer, exploring Mitsunobu conditions or screening various polar aprotic solvents with carbonate bases would be a logical approach.[1][2]
References
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]
-
Smith, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- BenchChem. (n.d.). Indazole Synthesis: A Technical Support and Troubleshooting Guide.
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
- BenchChem. (2026). resolving common issues in scaling up indazole synthesis.
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
- BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of Indazole Derivatives.
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. research.ucc.ie [research.ucc.ie]
- 12. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 5,7-Dimethyl-1H-indazole
Welcome to the technical support center for the synthesis and optimization of 5,7-Dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Indazole derivatives are crucial components in numerous pharmaceutical agents, and achieving an efficient, high-yielding, and pure synthesis is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this compound, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Foundational Synthetic Strategies
Q1: What is the most reliable and scalable synthetic route for preparing this compound?
A robust and frequently employed method for synthesizing substituted 1H-indazoles involves the cyclization of a substituted o-hydroxyaryl ketone with hydrazine.[3][4] This approach is often favored for its operational simplicity and the ready availability of starting materials. The general workflow involves the condensation of 2-hydroxy-3,5-dimethylacetophenone with hydrazine hydrate, followed by an acid-catalyzed intramolecular cyclization/dehydration.
The causality behind this choice is twofold:
-
Regiocontrol: Starting with the ortho-hydroxy functionality directs the cyclization to unambiguously form the desired indazole ring system.
-
Atom Economy: The reaction is a condensation-cyclization cascade where the primary byproduct is water, making it an efficient transformation.
Below is a generalized workflow for this synthetic approach.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Common Issues
Q2: My reaction yield is consistently low (<50%). What are the primary factors I should investigate to optimize the reaction?
Low yield is a common frustration. The issue can typically be traced back to one of four areas: starting material integrity, reaction conditions, intermediate stability, or workup losses. A systematic approach is crucial for diagnosis.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,7-Dimethyl-1H-indazole
Welcome to the technical support guide for 5,7-Dimethyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable heterocyclic compound. Achieving high purity (>99%) is often a critical prerequisite for subsequent applications, yet it presents distinct challenges stemming from the compound's intrinsic properties and the potential impurities generated during its synthesis.
This guide moves beyond simple procedural lists to provide a deeper understanding of the underlying chemical principles. By explaining the causality behind each step, we aim to empower you to not only solve current purification issues but also to proactively design robust purification strategies for your specific experimental context.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
A solid understanding of the physicochemical properties of this compound is the foundation for any successful purification strategy.
Q1: What are the key physical and chemical properties of this compound?
Understanding these parameters is crucial for selecting appropriate solvents and techniques. For instance, the high boiling point suggests that distillation is generally impractical for purification, while the XLogP3 value indicates moderate lipophilicity, guiding solvent selection for both chromatography and recrystallization.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₉H₁₀N₂ | [1] | - |
| Molecular Weight | 146.19 g/mol | [1][2] | Essential for calculating molar equivalents and yields. |
| Boiling Point | 299.9 °C (at 760 mmHg) | [2][3] | High boiling point makes vacuum distillation the only viable distillation option, though often impractical. |
| XLogP3 | 2.3 | [1] | Indicates moderate organic solubility. Soluble in solvents like DCM, EtOAc, and alcohols; less soluble in non-polar hexanes and sparingly soluble in water. |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | [1] | Suggests the molecule has sufficient polarity to be adsorbed on silica gel. |
| Appearance | Typically an off-white to light brown solid. | [4] | Color indicates the presence of chromophoric impurities. |
Q2: What are the expected pKa values for this compound, and how do they influence purification?
The indazole core has two nitrogen atoms that confer both weakly basic and very weakly acidic properties. This dual character is the key to purification by acid-base extraction.[4][5]
-
Weak Basicity (pKa of conjugate acid ≈ 1.0-1.5): The N2 nitrogen (the pyridine-like nitrogen) can be protonated by a strong acid (e.g., 1-2 M HCl).[4][5] This converts the neutral, organic-soluble molecule into a water-soluble salt, allowing it to be extracted into an aqueous acidic layer. This is fundamental for separating it from neutral or acidic impurities.[6][7]
-
Very Weak Acidity (pKa of N1-H ≈ 13.8-14.0): The N1 proton (the pyrrole-like proton) is acidic but only a very strong base (like NaH or n-BuLi) can deprotonate it effectively.[4][5] It will not react with common inorganic bases like NaHCO₃ or NaOH, meaning it will remain in the organic layer during a basic wash.
Q3: What are the most common impurities encountered during the synthesis of this compound?
Impurities are typically related to the synthetic route. Common syntheses for indazoles often involve the cyclization of substituted anilines or hydrazones.[8][9] Potential impurities include:
-
Unreacted Starting Materials: Such as substituted 2-methylanilines or corresponding hydrazone precursors.
-
Regioisomers: Depending on the synthetic route, small amounts of other dimethyl-substituted indazole isomers could form.
-
Oxidation/Decomposition Products: Aromatic amines and heterocyclic compounds can be susceptible to air oxidation, leading to highly colored, often polar, impurities.
-
Residual Solvents and Reagents: From the reaction workup (e.g., DMF, THF, inorganic salts).
Part 2: Troubleshooting Guide for Common Purification Challenges
This section addresses specific issues you may encounter during your experiments in a problem-cause-solution format.
Issue 1: My isolated crude product is a dark, oily, or intensely colored solid.
-
Probable Cause: This is almost always due to the presence of highly conjugated, chromophoric impurities, likely arising from oxidation or side reactions during synthesis or workup. These impurities are often present in very small quantities but have a significant visual impact.
-
Troubleshooting Protocol:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot for 5-10 minutes. The charcoal will adsorb the large, flat, colored impurities. Perform a hot filtration through a pad of Celite® to remove the charcoal, then allow the filtrate to cool and crystallize. Causality: Activated charcoal has a high surface area and affinity for planar aromatic compounds, selectively removing them from the solution.
-
Silica Plug Filtration: If the discoloration is moderate, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel in a funnel. Elute with the same solvent. The highly polar, colored impurities will often remain adsorbed at the top of the silica, while the desired product elutes. This is faster than a full chromatography column and effective for gross decolorization.
-
Issue 2: Analytical data (¹H NMR, LC-MS) shows persistent starting materials that have similar polarity to my product.
-
Probable Cause: The starting material (e.g., a neutral aniline derivative) has a polarity very close to this compound, making separation by standard silica gel chromatography difficult and causing co-elution.
-
Solution: Leverage Acidity/Basicity with Acid-Base Extraction. This is the most effective strategy. Because the indazole is weakly basic, it can be selectively "tagged" with charge and moved into an aqueous layer, leaving neutral impurities behind.[7][10]
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution multiple times with 1 M hydrochloric acid. The basic indazole will form a hydrochloride salt and move to the aqueous layer. The neutral starting material will remain in the organic layer.
-
Separate the layers. The organic layer containing the impurity can be discarded.
-
Cool the combined aqueous layers in an ice bath and slowly neutralize with a base (e.g., 2 M NaOH or NH₄OH) until the pH is >8. The this compound will precipitate out as a neutral solid.
-
Extract the product back into fresh ethyl acetate or dichloromethane, dry the organic layer with MgSO₄, and evaporate the solvent to yield the purified product.[6]
-
Issue 3: I'm experiencing very low recovery after recrystallization.
-
Probable Cause A: The chosen solvent is too good; the product has high solubility even at low temperatures.
-
Solution A: Employ a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, isopropanol, acetone) where it is highly soluble. Then, slowly add a "poor" hot solvent (e.g., water, hexanes) in which it is insoluble, until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly. This method allows for fine-tuning of the solubility to maximize recovery.[11][12]
-
Probable Cause B: Too much solvent was used initially.
-
Solution B: Concentrate the mother liquor (the solution left after filtering the crystals) by about 50-75% and cool it again to obtain a second crop of crystals. Always use the minimum amount of hot solvent required to fully dissolve the solid.
Issue 4: My compound won't crystallize from solution ("oils out").
-
Probable Cause: The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point and disrupting crystal lattice formation.
-
Solution:
-
Lower the Solution Temperature: Ensure the solution cools slowly. Rapid cooling encourages oiling. Try cooling to room temperature first, then transferring to a refrigerator, and finally to a freezer.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change Solvents: If oiling persists, remove the solvent and try a lower-boiling point solvent or a different solvent system altogether.
-
Part 3: Validated Purification Protocols
Here are step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Purification by Recrystallization from a Binary Solvent System (Ethanol/Water)
This protocol is ideal for removing small amounts of impurities and for obtaining high-purity crystalline material, especially after initial purification by other means.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (start with 3-5 mL) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until you observe persistent turbidity (cloudiness). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. If the solution is colored, this is the point at which you would add activated charcoal and perform a hot filtration.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (in the same ratio as your final solvent mixture) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the workhorse method for separating compounds with different polarities and is highly effective for removing both more polar and less polar impurities.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Pour this slurry into a glass column to pack the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system (e.g., 10% ethyl acetate/hexanes). The less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase to 20%, 30%, 50% ethyl acetate in hexanes) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.[13]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Purification by Acid-Base Extraction
This powerful technique is ideal for separating the weakly basic indazole from neutral or acidic impurities, as detailed in the troubleshooting section.
Sources
- 1. This compound | C9H10N2 | CID 589751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
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- 4. grokipedia.com [grokipedia.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. rsc.org [rsc.org]
Resolving unexpected peaks in 1H NMR of 5,7-Dimethyl-1H-indazole
Technical Support Center: 5,7-Dimethyl-1H-indazole
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected peaks in 1H NMR spectra. By combining established spectroscopic principles with compound-specific insights, this document serves as a practical resource for ensuring the quality and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR signals for pure this compound?
A1: For a pure sample of this compound, you should expect to see five distinct signals. The chemical shifts can vary slightly depending on the solvent and sample concentration, but a representative spectrum in a common solvent like CDCl₃ would show the signals outlined in Table 1.
Table 1: Expected 1H NMR Chemical Shifts for this compound
| Proton Assignment | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) | Notes |
| NH | broad singlet (br s) | 1H | 10.0 - 13.0 | Position is highly variable and concentration-dependent. This proton is exchangeable. |
| H 3 | singlet (s) | 1H | ~8.0 | Aromatic proton on the pyrazole ring. |
| H 4 | singlet (s) | 1H | ~7.0 | Aromatic proton on the benzene ring. |
| H 6 | singlet (s) | 1H | ~6.8 | Aromatic proton on the benzene ring. |
| C5-CH ₃ | singlet (s) | 3H | ~2.4 | Methyl group at position 5. |
| C7-CH ₃ | singlet (s) | 3H | ~2.5 | Methyl group at position 7. |
Note: The assignments are based on the standard structure and typical chemical environments for indazole derivatives. Exact shifts may vary.
Q2: I see a broad peak that isn't the N-H proton. What could it be?
A2: A common unexpected broad peak is residual water (H₂O or HOD) in the NMR solvent. Its chemical shift is highly dependent on the solvent used (e.g., ~1.56 ppm in CDCl₃, ~2.50 ppm in DMSO-d₆, ~4.8 ppm in D₂O) and can vary with temperature and sample conditions.[1][2] Other sources of broad peaks include insoluble material or paramagnetic impurities, which can degrade the spectral resolution.[3]
Q3: I have more than two methyl singlets. What is the likely cause?
A3: The presence of additional methyl singlets often points to isomeric impurities. During the synthesis of indazoles, different isomers can form.[4][5] For this compound, a common impurity could be another dimethyl-indazole isomer where the methyl groups are at different positions. Another possibility, though less common, is the presence of the 2H-indazole tautomer, which is thermodynamically less stable but could be present in equilibrium.[6][7]
Q4: There's a sharp peak at 7.26 ppm that is interfering with my aromatic signals. What is it?
A4: A peak at approximately 7.26 ppm is the characteristic signal for residual, non-deuterated chloroform (CHCl₃) in a CDCl₃ solvent sample.[8] Similarly, a peak around 2.50 ppm in DMSO-d₆ corresponds to residual DMSO-d₅. These residual solvent peaks are very common.[1]
Q5: How can I definitively identify the N-H proton signal?
A5: The most reliable method is a D₂O shake experiment .[3][9] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum.[9][10] The labile N-H proton will exchange with deuterium from the D₂O, causing its signal to significantly diminish or disappear entirely from the ¹H spectrum.[11][12]
Systematic Troubleshooting Workflow
When confronted with an unexpected peak, a systematic approach is crucial for efficient problem resolution. The following workflow, illustrated in the diagram below, provides a logical path from peak characterization to problem identification and resolution.
Caption: A workflow for troubleshooting unexpected NMR peaks.
Common Contaminants and Their Signatures
It is essential to be familiar with the ¹H NMR signals of common laboratory solvents and contaminants, as they are a frequent source of unexpected peaks.
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Impurities
| Compound | Formula | Typical δ (ppm) in CDCl₃ | Typical δ (ppm) in DMSO-d₆ | Multiplicity |
| Water | H₂O | 1.56 | 3.33 | broad s |
| Acetone | C₃H₆O | 2.17 | 2.09 | s |
| Dichloromethane | CH₂Cl₂ | 5.30 | 5.76 | s |
| Diethyl Ether | C₄H₁₀O | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) | q, t |
| Ethyl Acetate | C₄H₈O₂ | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | q, s, t |
| Hexane | C₆H₁₄ | 1.25, 0.88 | 1.24, 0.86 | m |
| Toluene | C₇H₈ | 7.24-7.17 (m), 2.36 (s) | 7.23-7.11 (m), 2.30 (s) | m, s |
| Silicone Grease | - | ~0.07 | ~0.05 | s |
Source: Adapted from values published by Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[2][13][14]
Detailed Experimental Protocols
Protocol 1: D₂O Shake for Identification of Exchangeable Protons
This protocol is used to confirm the presence of N-H or O-H protons.
Objective: To replace labile protons with deuterium, causing their corresponding signals to disappear from the ¹H NMR spectrum.[10][15]
Materials:
-
NMR tube containing your sample of this compound dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Deuterium oxide (D₂O, 99.9 atom % D).
-
Pipette.
Procedure:
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample. Ensure good phasing and integration. Identify the signals of interest, including the suspected N-H peak and any other unexpected peaks.
-
Add D₂O: Carefully add one drop (~50 µL) of D₂O directly into the NMR tube.
-
Mix Thoroughly: Cap the NMR tube securely and invert it 10-15 times to ensure thorough mixing. Gentle shaking is sufficient. Vigorous shaking may create an emulsion.[3][9]
-
Allow to Settle: Let the tube stand for 2-3 minutes to allow the layers to separate if the solvent is not miscible with D₂O (like CDCl₃).
-
Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters as the first.
-
Analyze and Compare: Compare the two spectra. The signal corresponding to the N-H proton (and any water present) should be significantly reduced in intensity or absent in the second spectrum. All other signals from the molecule should remain unchanged.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 10. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 11. studymind.co.uk [studymind.co.uk]
- 12. acdlabs.com [acdlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
5,7-Dimethyl-1H-indazole stability and degradation issues
Welcome to the technical support center for 5,7-Dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to this compound Stability
This compound is an aromatic heterocyclic compound belonging to the indazole family. Like other indazoles, it exists in tautomeric forms, with the 1H-indazole form being thermodynamically more stable than the 2H-indazole form[1][2][3][4][5][6][7]. The stability of this compound is crucial for its effective use in research and drug development, as degradation can lead to loss of activity, formation of impurities, and potentially toxic byproducts. This guide will walk you through the common stability and degradation challenges and provide solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by several factors:
-
pH: Both acidic and basic conditions can promote hydrolysis, particularly if there are susceptible functional groups on any substituted forms of the molecule. For the parent compound, extreme pH can affect the protonation state of the nitrogen atoms, potentially influencing its reactivity[1][8].
-
Oxidation: The indazole ring system can be susceptible to oxidative degradation, especially in the presence of oxidizing agents or exposure to air over extended periods[9][10][11][12]. This can lead to the formation of N-oxides or other oxidized species.
-
Light (Photostability): Aromatic systems like indazole can be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reactions, including rearrangement to benzimidazoles or other photoproducts[13][14].
-
Temperature (Thermal Stability): High temperatures can accelerate degradation processes. Thermal decomposition may lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide[15][16][17][18].
Q2: How should I properly store solid this compound and its solutions to ensure stability?
A2: Proper storage is critical to maintain the integrity of this compound.
Table 1: Recommended Storage Conditions
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light by using an amber vial or storing it in the dark. For long-term storage, refrigeration (-20°C) is recommended. | Minimizes exposure to moisture, air (oxygen), and light, which can cause hydrolysis, oxidation, and photodegradation, respectively. Low temperatures slow down any potential degradation reactions. |
| Solutions | Prepare solutions fresh whenever possible. If short-term storage is necessary, use a suitable anhydrous solvent like DMSO or ethanol and store at -20°C or below in a tightly capped vial, protected from light. For aqueous solutions, use a buffered system if pH sensitivity is a concern and store at 2-8°C for no more than 24 hours. | Solutions, especially aqueous ones, can accelerate degradation. Anhydrous solvents and low temperatures reduce the rate of decomposition. Protecting from light is crucial for photosensitive compounds[19]. |
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A3: The appearance of unexpected peaks in your HPLC chromatogram often indicates the presence of impurities or degradation products.
-
Degradation Products: As discussed, this compound can degrade under various conditions. The new peaks could correspond to oxidized, hydrolyzed, or photolyzed forms of the parent compound.
-
Isomers: While the 1H-tautomer is more stable, it is possible for the 2H-tautomer to be present, especially under certain conditions, which might appear as a separate peak in some chromatographic systems[1][2][3][4][5][6][7][8].
-
Residual Solvents or Reagents: Impurities from the synthesis or purification process may also be present.
To troubleshoot this, it is advisable to perform a forced degradation study to identify potential degradation products.
Troubleshooting Guide: Investigating Degradation
If you suspect that your sample of this compound is degrading, a systematic approach can help you identify the cause and find a solution.
Workflow for Investigating Degradation
Caption: A systematic workflow for troubleshooting the degradation of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method[20][21][22][23].
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Purified water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of the organic solvent and water to a final concentration of 100 µg/mL. This will serve as the time-zero control.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Dilute 1 mL of the stock solution with 1 mL of purified water.
-
Incubate at 60°C for 48 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[19]. A control sample should be kept in the dark.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with the control sample to identify degradation products.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal | Dry Heat | 60°C - 80°C | Up to 2 months |
| Photolytic | ICH Q1B compliant light source | Ambient | Variable |
Note: The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation[20][21].
Potential Degradation Pathways
Based on the chemistry of indazoles and related N-heterocycles, the following degradation pathways can be anticipated for this compound.
Caption: Potential degradation pathways for this compound under different stress conditions.
Conclusion
The stability of this compound is a critical parameter that can impact experimental outcomes. By understanding the factors that contribute to its degradation and implementing appropriate storage and handling procedures, researchers can ensure the integrity and reliability of their work. This guide provides a framework for identifying and addressing stability issues, enabling you to proceed with your research with greater confidence.
References
-
ResearchGate. (n.d.). The oxidative dehydrogenation of N‐heterocycles. Available at: [Link]
-
da Silva, G. V. J., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(4), 239-253. Available at: [Link]
-
Maji, M., & Maiti, D. (2020). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology, 10(21), 7179-7184. Available at: [Link]
-
Wang, H., et al. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering, 7(16), 14051-14059. Available at: [Link]
-
Suschitzky, H., et al. (1975). 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1, 401-405. Available at: [Link]
-
Li, H., et al. (2017). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science, 8(2), 1341-1346. Available at: [Link]
-
Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]
-
da Silva, G. V. J., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Govaerts, S., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 60(38), 20858-20865. Available at: [Link]
-
Boyer, G., et al. (1996). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available at: [Link]
-
Govaerts, S., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC. Available at: [Link]
-
Wang, D., & Wang, J. (2021). Photoreaction of Indazole Metastable-State Photoacid. ResearchGate. Available at: [Link]
-
Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1156-1167. Available at: [Link]
-
Gaikwad, H. K., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4), 1-10. Available at: [Link]
-
Wang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1301. Available at: [Link]
-
Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Patel, P., et al. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research, 9(2), 159-166. Available at: [Link]
-
T, K. A., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Available at: [Link]
-
ResearchGate. (n.d.). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. Available at: [Link]
-
Liu, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5039. Available at: [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1436-1463. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Singh, R., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7. Available at: [Link]
-
The Pharma Review. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Available at: [Link]
-
Sahu, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1695-1725. Available at: [Link]
-
Giraud, F., et al. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]
-
ScienceDirect. (n.d.). Thermal degradation of some[9][10]oxadiazole derivatives with liquid crystalline properties. Available at: [Link]
-
Al-Amodi, O., et al. (2020). Hot melt extrusion versus spray drying: hot melt extrusion degrades albendazole. Pharmaceutical Development and Technology, 25(10), 1251-1264. Available at: [Link]
-
Son, Y., et al. (2020). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Toxics, 8(3), 54. Available at: [Link]
-
Kim, J., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(3), 400-403. Available at: [Link]
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- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 5,7-Dimethyl-1H-indazole
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dimethyl-1H-indazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. The guidance provided herein is based on established chemical principles and analogous synthetic procedures for related indazole derivatives.
Introduction to the Synthesis of this compound
The synthesis of this compound, a key building block in medicinal chemistry, is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route commences with the commercially available starting material, 2,4-dimethylaniline. This pathway involves a sequence of nitration, reduction of the nitro group, diazotization of the resulting amine, and subsequent intramolecular cyclization to form the desired indazole ring system.
Each of these steps presents unique challenges and can be a source of various impurities. Understanding the origin and nature of these impurities is paramount for developing robust purification strategies and ensuring the quality of the final product.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a practical question-and-answer format.
Part 1: Synthesis and Impurity Formation
Q1: My nitration of 2,4-dimethylaniline is producing multiple nitrated products. How can I improve the regioselectivity for the desired 2,4-dimethyl-6-nitroaniline?
A: Achieving high regioselectivity in the nitration of substituted anilines can be challenging due to the activating and directing effects of the amino and methyl groups.
-
Underlying Cause: The amino group is a strong activating group and directs ortho- and para- to itself. The methyl groups are also activating and ortho-, para-directing. This can lead to the formation of multiple isomers, including 2,4-dimethyl-5-nitroaniline and dinitrated species.
-
Troubleshooting Strategies:
-
Protect the Amino Group: Acetylation of the amino group to form 2,4-dimethylacetanilide prior to nitration is a highly effective strategy. The acetamido group is less activating and more sterically hindering, which favors nitration at the position ortho to the amino group (and meta to the acetyl group), leading to the desired 6-nitro intermediate. The acetyl group can be readily removed by acid or base hydrolysis after the nitration step.
-
Control of Reaction Conditions: Careful control of temperature (typically 0-5 °C) and the slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) can help to minimize the formation of dinitrated and other over-nitrated byproducts.
-
Q2: The reduction of 2,4-dimethyl-6-nitroaniline to 2,4-dimethyl-1,6-phenylenediamine seems to be incomplete. What could be the issue?
A: Incomplete reduction is a common problem that leads to the carryover of the starting nitro compound into subsequent steps, complicating purification.
-
Underlying Cause: The choice of reducing agent and reaction conditions are critical. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid reductions (e.g., Sn/HCl, Fe/HCl). The catalyst can become deactivated, or the reaction may not have been run for a sufficient amount of time.
-
Troubleshooting Strategies:
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. A higher catalyst loading or increased hydrogen pressure may be necessary.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material before workup.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider using a metal/acid system like tin(II) chloride in hydrochloric acid, which is often very effective for the reduction of aromatic nitro groups.
-
Q3: During the diazotization and cyclization step, I am getting a low yield of this compound and observing the formation of colored byproducts. What is happening?
A: The diazotization of aromatic amines is a sensitive reaction, and improper conditions can lead to a host of side reactions.
-
Underlying Cause: Diazonium salts are generally unstable and can undergo several undesirable reactions if not handled correctly. The formation of colored byproducts often indicates the presence of azo compounds, which arise from the coupling of the diazonium salt with unreacted amine or other electron-rich aromatic species. Decomposition of the diazonium salt can also lead to the formation of phenolic impurities.
-
Troubleshooting Strategies:
-
Strict Temperature Control: It is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the diazotization process to ensure the stability of the diazonium salt.
-
Slow Addition of Nitrite: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the amine to prevent a localized excess of nitrous acid and a spike in temperature.
-
Sufficient Acidity: Maintaining a sufficiently acidic environment is critical to prevent the coupling reaction that forms azo compounds.
-
In Situ Cyclization: For the synthesis of indazoles from ortho-substituted anilines, the diazotization is often followed by an in situ cyclization. Ensuring the conditions are favorable for this ring-closure is key. This may involve a careful adjustment of pH or temperature after the diazotization is complete.
-
Q4: I have identified an isomeric impurity in my final product. What is its likely structure and how can I avoid its formation?
A: The formation of isomeric indazoles is a possibility, particularly if the cyclization step is not completely regioselective.
-
Underlying Cause: While the cyclization to form the 1H-indazole is generally favored, under certain conditions, rearrangement or alternative cyclization pathways can occur. For instance, a potential isomer could be the 4,6-dimethyl-1H-indazole, which could arise from a Jacobsen-type rearrangement under strongly acidic conditions, although this is less common in this specific synthetic sequence. A more likely scenario is the formation of the 2H-indazole tautomer, although the 1H-tautomer is generally more stable.[1]
-
Troubleshooting & Characterization:
-
Spectroscopic Analysis: Careful analysis of the ¹H and ¹³C NMR spectra of the product mixture can help to identify and quantify isomeric impurities.
-
Reaction Condition Optimization: The choice of acid and solvent for the diazotization and cyclization can influence the regioselectivity. A screening of different acidic conditions may be necessary to minimize the formation of the undesired isomer.
-
Purification: Isomeric impurities can often be separated by column chromatography or preparative HPLC.
-
Common Impurities in this compound Synthesis
The following table summarizes the most probable impurities that may be encountered during the synthesis of this compound, their likely origins, and suggested analytical methods for their detection.
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Suggested Analytical Method |
| 2,4-Dimethylaniline | Unreacted starting material from the nitration step. | 121.18 | HPLC, GC-MS |
| 2,4-Dimethyl-6-nitroaniline | Incomplete reduction. | 166.18 | HPLC, LC-MS |
| 2,4-Dimethyl-1,6-phenylenediamine | Incomplete diazotization and cyclization. | 136.20 | HPLC, LC-MS |
| 4,6-Dimethyl-1H-indazole | Isomeric byproduct from potential rearrangement. | 146.19 | HPLC, LC-MS, NMR |
| Azo-coupled Dimers | Side reaction during diazotization. | Variable | LC-MS, NMR |
| Phenolic Impurities | Decomposition of the diazonium salt intermediate. | Variable | LC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling and Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis of impurities and the purification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude this compound in a 1:1 mixture of acetonitrile and water.
Rationale: This gradient method allows for the effective separation of non-polar to moderately polar impurities from the target compound. The acidic mobile phase helps to ensure sharp peak shapes for the basic indazole ring. For preparative HPLC, the method can be scaled up to a larger diameter column with a corresponding increase in flow rate.
Visualization of Key Processes
Synthetic Pathway and Potential Impurity Formation
The following diagram illustrates the synthetic route to this compound and highlights the stages where common impurities are likely to form.
Caption: Synthetic pathway for this compound and points of impurity formation.
Troubleshooting Logic for Low Yield
This flowchart provides a logical approach to troubleshooting low yields in the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
-
Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]
-
Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 543-554. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Patil, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Gembus, V., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5697-5707. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]
-
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. [Link]
-
Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Goren, A. C., et al. (2018). Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Chirality, 30(6), 793-799. [Link]
-
McPhail, K. L., et al. (2018). The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research. Natural Product Reports, 35(8), 773-785. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Journal of Food and Drug Analysis. (2015). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]
-
Kiseleva, T., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 437-442. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 5,7-Dimethyl-1H-indazole in Assays
Welcome to the technical support center for 5,7-Dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their assays. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a heterocyclic aromatic compound.[1][2] Its structure, characterized by a benzene ring fused to a pyrazole ring, contributes to its relatively low aqueous solubility.[3][4] Key physicochemical properties are summarized below:
| Property | Value/Descriptor | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem[5] |
| Molecular Weight | 146.19 g/mol | PubChem[5] |
| XLogP3 | 2.3 | PubChem[5] |
| Aqueous Solubility | Poor | Inferred from indazole derivatives[3][4] |
| pKa | Indazole pKa values are ~1.04 and ~13.86.[6][7] The dimethyl substitution may slightly alter these values. | Wikipedia, Caribbean Journal of Sciences and Technology[6][7] |
The positive XLogP3 value indicates a preference for a non-polar environment, underlying the poor water solubility.[5] This hydrophobicity is a primary reason for precipitation when transferring the compound from an organic stock solution to an aqueous assay buffer.[8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating when I add it to my aqueous assay buffer from a DMSO stock. What is the primary cause?
A: This is a classic case of a compound "crashing out" of solution due to a significant change in solvent polarity.[8] this compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is significantly lower in your aqueous buffer.[8][9] When you introduce the DMSO stock to the buffer, the final concentration of DMSO may not be sufficient to keep the compound dissolved, causing it to precipitate.[8][10]
Q2: What is the first and most critical step in troubleshooting this precipitation?
A: The initial step is to determine the maximum soluble concentration of this compound in your specific assay medium. This is not a fixed value and can be influenced by buffer composition, pH, and the presence of proteins like serum.[8]
Protocol 1: Determining Maximum Soluble Concentration
This protocol will help you identify the highest concentration of this compound that remains in solution under your experimental conditions.
Materials:
-
Concentrated stock solution of this compound in DMSO.
-
Your specific aqueous assay buffer or cell culture medium.
-
Sterile microcentrifuge tubes or a multi-well plate.
Methodology:
-
Prepare a dilution series: Create a series of dilutions of your compound in your assay buffer. It's crucial to add the DMSO stock to the buffer and mix immediately to avoid localized high concentrations that can promote precipitation.[11]
-
Incubate: Let the dilutions stand at the temperature of your experiment (e.g., 37°C for cell-based assays) for a duration that matches your assay's endpoint.[11]
-
Visual Inspection: Observe each dilution for any signs of precipitation, such as cloudiness, crystals, or a film.[11] You can also check a small sample under a microscope for fine precipitates.
-
Identify the Limit: The highest concentration that remains clear is your working maximum soluble concentration.
Q3: I've determined the maximum soluble concentration, but it's too low for my experiment. What are my next steps?
A: If the intrinsic solubility in your assay buffer is insufficient, you'll need to explore formulation strategies. A systematic approach is recommended, starting with simpler methods.
Caption: Decision workflow for enhancing solubility.
Q4: Can I use co-solvents to improve the solubility of this compound?
A: Yes, co-solvents can be very effective.[12][13] These are water-miscible organic solvents that, when added to your aqueous buffer, can increase the solubility of hydrophobic compounds.[12][14]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), particularly low molecular weight versions like PEG 400
Important Considerations:
-
Toxicity: Always determine the maximum tolerable concentration of any co-solvent in your specific assay to avoid off-target effects.[12] Run vehicle controls containing the co-solvent alone.
-
Concentration: The goal is to use the lowest effective concentration of the co-solvent to achieve the desired solubility.[14]
Q5: What about surfactants? How can they help?
A: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[15][16] The hydrophobic core of these micelles can encapsulate poorly soluble compounds like this compound, increasing their apparent solubility.[15][16]
Examples of Surfactants Used in Assays:
-
Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers
-
Anionic: Sodium dodecyl sulfate (SDS) - use with caution in cell-based assays due to its denaturing properties.
Expert Tip: The choice of surfactant can be critical. Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.[14] The effectiveness of a surfactant can also depend on the pH of the medium and the ionic nature of the compound.[17]
Q6: I've heard about cyclodextrins for improving drug solubility. Are they a viable option?
A: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can form inclusion complexes with poorly soluble molecules, effectively "shielding" the hydrophobic compound from the aqueous environment and enhancing its solubility.[18][20][21]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred due to its higher water solubility compared to β-CD.[22]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Mechanism of Action: The formation of an inclusion complex is a dynamic equilibrium. The cyclodextrin acts as a carrier, increasing the total amount of the compound in solution.[10]
Caption: Formation of a soluble inclusion complex.
Protocols for Advanced Solubilization
Protocol 2: Preparing a Stock Solution of this compound
A well-prepared, fully dissolved stock solution is the foundation for successful experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound needed to achieve your desired stock concentration. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[23]
-
Weighing: Accurately weigh the compound.[24]
-
Dissolution: Add the powder to the volumetric flask. Add about half the final volume of DMSO and mix thoroughly. Use a vortex mixer or sonicator to aid dissolution.[4]
-
Final Volume: Once fully dissolved, add DMSO to the calibration mark of the volumetric flask.[25][26]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[24]
Protocol 3: Preparing Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock into cell culture medium.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed cell culture medium (with or without serum, as per your experiment)
-
Sterile tubes
Methodology:
-
Pre-warm the medium: Ensure your cell culture medium is at the experimental temperature (e.g., 37°C). Temperature shifts can cause precipitation of media components.[27]
-
Stepwise Dilution: To avoid shocking the compound with a sudden change in solvent polarity, perform serial dilutions. For example, instead of a direct 1:1000 dilution, you might first do a 1:100 dilution in medium, followed by a 1:10 dilution.[28]
-
Rapid Mixing: When adding the DMSO stock to the medium, vortex or pipette mix immediately and vigorously. This rapid dispersion is key to preventing localized supersaturation and subsequent precipitation.[11]
Final Recommendations from the Field
-
Vehicle Controls are Non-Negotiable: Always include a vehicle control in your experiments that contains the same concentration of DMSO and any other solubilizing agents (co-solvents, surfactants, cyclodextrins) as your test samples.[29] This is the only way to ensure that any observed effects are due to your compound and not the formulation.
-
Mind the Assay Components: Be aware that components in your assay buffer, such as proteins (e.g., serum albumin), can bind to your compound and affect its free concentration and solubility.[8]
-
Document Everything: Keep meticulous records of your solubilization and dilution procedures. This will be invaluable for troubleshooting and ensuring the reproducibility of your results.
By following these guidelines and protocols, you can overcome the solubility challenges associated with this compound and obtain reliable, reproducible data in your assays.
References
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
- BenchChem. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- BenchChem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
- Allied Journals. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- IRO Group Inc. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Ingenta Connect. (2015). The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol.
- ECHEMI. (n.d.). This compound.
- Wikipedia. (n.d.). Indazole.
- BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- University of North Carolina. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
- YouTube. (2021). Lab Skills: Preparing Stock Solutions.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Echemi. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies.
- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
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Technical Support Center: Strategies for Preventing Byproduct Formation in Indazole Cyclization
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during indazole cyclization, with a specific focus on minimizing and eliminating byproduct formation. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to enhance the efficiency and selectivity of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your indazole synthesis experiments in a practical question-and-answer format.
Issue 1: Poor Regioselectivity in N-Alkylation Leading to a Mixture of N1 and N2 Isomers
Q1: I'm attempting an N-alkylation of my indazole, but I'm consistently getting a mixture of N1 and N2 isomers that are difficult to separate. What factors control this regioselectivity, and how can I favor the formation of one isomer over the other?
A1: This is a classic challenge in indazole chemistry stemming from the annular tautomerism of the indazole ring. The proton on the nitrogen can exist on either nitrogen atom, leading to the 1H- and 2H-tautomers. The 1H-indazole is generally the more thermodynamically stable form.[1][2] Upon deprotonation, the resulting indazolide anion has nucleophilic character at both N1 and N2, leading to the formation of regioisomeric products upon reaction with an electrophile.[2]
Several key factors influence the N1 versus N2 selectivity:
-
Base and Solvent System: The choice of base and solvent is paramount. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors the formation of the N1-alkylated product.[3][4] This is attributed to the formation of a tight ion pair between the sodium cation and the indazole anion, sterically hindering the N2 position. Conversely, using a base with a larger, more polarizable cation like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can also favor N1 substitution, potentially through a chelation mechanism.[5]
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring significantly impacts regioselectivity. Electron-withdrawing groups at the C3 or C7 positions can influence the electron density at the nitrogen atoms, thereby directing alkylation.[3] For example, a C7-nitro or -carbomethoxy substituent can lead to excellent N2 regioselectivity.[3]
-
Nature of the Alkylating Agent: The electrophile itself plays a role. While primary alkyl halides are commonly used, bulkier secondary alkyl tosylates can also be employed with high N1 selectivity under optimized conditions.[3]
-
Thermodynamic vs. Kinetic Control: Reaction conditions can be tuned to favor either the kinetic or thermodynamic product. N1-substituted indazoles are often the more thermodynamically stable isomer.[2] Running the reaction under conditions that allow for equilibration, such as higher temperatures or longer reaction times, can favor the N1 product.[2] Conversely, kinetically controlled conditions may favor the N2 isomer.[6]
Troubleshooting Protocol for Optimizing N1/N2 Regioselectivity:
-
Systematic Screening of Base and Solvent: Begin by screening a panel of bases and solvents. A recommended starting point is to compare a strong, non-coordinating base in a non-polar solvent (e.g., NaH in THF) with a weaker base and a larger cation in a polar aprotic solvent (e.g., Cs₂CO₃ in DMF).[2][4]
-
Temperature Study: Evaluate the effect of temperature. Run the reaction at room temperature, 0 °C, and an elevated temperature (e.g., 50-80 °C) to determine if the reaction is under kinetic or thermodynamic control.[7]
-
Protecting Groups: If direct alkylation proves unselective, consider the use of a protecting group. For instance, an N-Boc group can be introduced, and subsequent reactions can be performed at other positions on the indazole ring. The Boc group can then be removed under acidic or basic conditions.[8]
Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity of a Model Indazole [4]
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio (approx.) |
| 1 | Cs₂CO₃ | DMF | rt | 2:1 |
| 2 | K₂CO₃ | DMF | rt | 1:1 |
| 3 | NaH | THF | 0 → 50 | >99:1 |
| 4 | NaHMDS | THF | rt | 1:1.5 |
Issue 2: Formation of Dimeric Byproducts in Nitrosation Reactions
Q2: I'm synthesizing an indazole-3-carboxaldehyde from an indole via nitrosation, and I'm observing a significant amount of a deeply colored, hard-to-remove byproduct. What is this, and how can I prevent its formation?
A2: The byproduct you are observing is likely a dimer. This is a common side reaction during the nitrosation of indoles, especially with electron-rich starting materials.[8] The formation of these often intensely red dimeric byproducts occurs when a molecule of the starting indole, acting as a nucleophile, attacks a reactive intermediate, such as an oxime, generated during the reaction.[8]
Strategies to Minimize Dimer Formation:
-
Reverse Addition: The most effective strategy is to employ a slow, reverse addition protocol. Instead of adding the nitrosating agent to the indole solution, slowly add the indole solution to the pre-formed, cold nitrosating mixture. This ensures that the concentration of the reactive intermediate is kept low at all times, minimizing the opportunity for the starting indole to react with it.[8]
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C) throughout the addition and the course of the reaction. This helps to control the rate of reaction and suppress side reactions.
-
Vigorous Stirring: Ensure efficient mixing to avoid localized high concentrations of reactants.
Detailed Protocol for Minimizing Dimer Formation in Indole Nitrosation: [8]
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and DMF. Cool the solution to 0 °C in an ice bath. Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while stirring vigorously.
-
Indole Addition (Reverse Addition): Dissolve the indole (1 equivalent) in a minimal amount of DMF. Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of at least 2 hours. It is crucial to maintain the temperature at 0 °C during the addition.
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Issue 3: Byproduct Formation in Davis-Beirut Reactions
Q3: In my Davis-Beirut reaction, I'm getting a mixture of the desired 2H-indazole and an indazolone byproduct. How can I control the reaction to favor the 2H-indazole?
A3: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles and indazolones.[3][9] The reaction proceeds through a key o-nitrosobenzylidine imine intermediate.[9] The reaction outcome is highly dependent on the reaction conditions, particularly the presence of water and the nature of the nucleophile.
Mechanism and Control of Product Formation:
The o-nitrosobenzylidine imine intermediate can undergo two competing pathways:
-
N,N-Bond Forming Heterocyclization: This pathway leads to the formation of the desired 2H-indazole.
-
Nucleophilic Attack: Addition of a nucleophile, such as an alkoxide or hydroxide, can lead to the formation of indazolones.
The presence of water can dramatically influence the yield of the 2H-indazole. In some cases, the addition of a small amount of water (up to 15-25%) to an alcoholic solvent can increase the yield of the 2H-indazole.[10] However, excessive water can lead to hydrolysis of the imine intermediate and a decrease in yield.[10]
Troubleshooting and Optimization:
-
Solvent and Water Content: Carefully optimize the solvent system. Start with an anhydrous alcohol and systematically add small amounts of water to find the optimal ratio for your specific substrate.
-
Base: The choice of base can also influence the outcome. While KOH is commonly used, screening other bases may be beneficial.
-
Temperature: The reaction is typically heated, but optimizing the temperature can help to minimize side reactions.[10]
Issue 4: Controlling Regioselectivity in Palladium-Catalyzed Indazole Synthesis
Q4: I am using a palladium-catalyzed reaction to synthesize a substituted indazole, but I am struggling with regioselectivity. How can I control which C-H bond is functionalized?
A4: Palladium-catalyzed C-H activation is a powerful tool for the synthesis of functionalized indazoles. However, controlling regioselectivity can be challenging. The choice of ligand is often the most critical factor in directing the regiochemical outcome of these reactions.[11][12]
The Role of Ligands in Regiocontrol:
Different phosphine ligands can exert distinct steric and electronic effects on the palladium catalyst, thereby influencing which C-H bond is activated. For example, in the heteroannulation of o-bromoanilines with branched 1,3-dienes, the use of PAd₂ⁿBu as a ligand can provide regiodivergent access to 3-substituted indolines with excellent regioselectivity.[11][13]
Systematic Approach to Ligand Screening:
-
Start with a Standard Ligand: Begin with a commonly used ligand for your specific reaction type, such as dppf or BINAP.[12][14]
-
Screen a Diverse Set of Ligands: If the initial results are unsatisfactory, screen a diverse set of phosphine ligands with varying steric bulk and electronic properties. This could include monodentate ligands (e.g., PPh₃, t-Bu₃PHBF₄) and bidentate ligands (e.g., Xantphos, RuPhos).[12][14]
-
Optimize Other Parameters: Once a promising ligand is identified, further optimize the reaction by screening the base, solvent, and temperature.[11]
Analytical Protocols for Byproduct Identification and Quantification
Accurate identification and quantification of byproducts are crucial for effective troubleshooting and optimization.
Protocol 1: Differentiation of N1 and N2 Indazole Isomers by NMR Spectroscopy
Objective: To unambiguously assign the regiochemistry of N1- and N2-alkylated indazoles.
Methodology: A combination of 1D and 2D NMR experiments is highly effective. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful.[3][4][15]
Step-by-Step Procedure:
-
Acquire High-Resolution ¹H and ¹³C NMR Spectra: Obtain standard 1D spectra to identify all proton and carbon signals.
-
Perform an HMBC Experiment: This 2D experiment shows correlations between protons and carbons that are two or three bonds away.
-
Analysis:
-
For the N1-isomer: Look for a correlation between the protons of the N-alkyl group (specifically the CH₂ group attached to the nitrogen) and the C7a carbon of the indazole ring.[3][4]
-
For the N2-isomer: Look for a correlation between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[4]
-
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can also be used to differentiate isomers based on through-space correlations.[15]
-
Protocol 2: Purity Analysis and Byproduct Quantification by HPLC
Objective: To determine the purity of the indazole product and quantify any byproducts.
Methodology: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard and reliable technique.[6][16][17][18][19]
General HPLC Method Development Strategy:
-
Column Selection: Start with a common C18 or C8 column.[6]
-
Mobile Phase Screening: Begin with a simple mobile phase system, such as a gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Gradient Optimization: Adjust the gradient profile to achieve baseline separation of the main product from all impurities.
-
Method Validation: Once a suitable method is developed, validate it for specificity, linearity, accuracy, and precision according to ICH guidelines.[16]
Visualization of Key Concepts
References
-
Alam, J., & Keating, J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Haddadin, M. J., & Kurth, M. J. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of organic chemistry, 74(19), 7586–7593. [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic resonance in chemistry : MRC, 62(11), 765–774. [Link]
-
Alam, J., & Keating, J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
Rodina, D., Vaith, J., & Paradine, S. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications, 15(1), 5539. [Link]
-
ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]
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Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
-
Alam, J., & Keating, J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
Singh, R., Kaur, A., & Singh, P. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165–1193. [Link]
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Keeting, J. C., & Alam, J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101431. [Link]
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ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles a. [Link]
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Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
El-Kassem, L. T. A., & El-Sherif, Z. A. (2018). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 23(12), 3121. [Link]
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Barker, D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]
-
Haddadin, M. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(8), 1628–1640. [Link]
- Google Patents. (n.d.).
-
Cho, C. S., et al. (2003). Facile Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines. Chemical Communications, (20), 2576-2577. [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]
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Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(19), 4539. [Link]
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University of Rochester. (n.d.). How to Troubleshoot a Reaction. [Link]
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Wikipedia. (n.d.). Davis–Beirut reaction. [Link]
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Research Journal of Pharmacy and Technology. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. [Link]
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University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
-
El-Kassem, L. T. A., & El-Sherif, Z. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 123. [Link]
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White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
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European Pharmaceutical Review. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
-
Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15935–15948. [Link]
-
Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(7), 1957–1969. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
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Technical Support Center: Managing Thermal Stability in 5,7-Dimethyl-1H-indazole Reactions
Welcome to the technical support center for managing thermal stability in reactions involving 5,7-Dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the thermal safety and stability of your experiments. The following information is structured in a question-and-answer format to directly address potential issues and provide actionable solutions based on established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) on the Thermal Properties of this compound
Q1: What are the primary thermal concerns when working with this compound?
A1: The primary thermal concern when working with this compound, like many nitrogen-rich heterocyclic compounds, is the potential for exothermic decomposition. While the indazole core is relatively stable, the presence of substituents and specific reaction conditions can lead to unexpected heat generation. If the rate of heat generation exceeds the rate of heat removal, a dangerous thermal runaway can occur, potentially leading to a rapid increase in temperature and pressure, vessel rupture, and the release of hazardous materials.
Q2: At what temperature does this compound decompose?
Q3: What are the likely hazardous decomposition products of this compound?
A3: In the event of thermal decomposition, this compound is expected to break down and release toxic and flammable gases. Based on its molecular structure, the primary hazardous decomposition products would include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). Incomplete combustion can also lead to the formation of soot and other toxic byproducts.
Q4: How can I assess the thermal stability of my this compound reaction?
A4: A thorough thermal hazard assessment is critical before scaling up any reaction. The following analytical techniques are indispensable:
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2] It is used to determine the onset temperature of exothermic or endothermic events, the enthalpy (heat) of reaction or decomposition, and can provide insights into reaction kinetics.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[3] It is useful for determining the temperature at which a material begins to decompose and the extent of mass loss.
-
Accelerating Rate Calorimetry (ARC): ARC is a more advanced technique that simulates a worst-case scenario by creating an adiabatic environment (no heat loss).[4][5] It provides data on the time to maximum rate of temperature and pressure rise during a thermal runaway, which is crucial for designing emergency relief systems.[6][7][8]
Section 2: Troubleshooting Guide for Thermal Excursions
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Q5: My reaction is showing an unexpected exotherm, and the temperature is rising rapidly. What should I do?
A5: An unexpected and rapid temperature rise is a clear indicator of a potential thermal runaway. Your immediate priority is to cool the reaction and prevent further temperature escalation.
Immediate Actions:
-
Emergency Cooling: Immediately apply external cooling. This can be achieved by immersing the reaction vessel in an ice-water bath or a cryo-coolant bath.
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Increase Stirring: If it is safe to do so, increase the stirring rate to improve heat transfer to the cooling medium.
-
Prepare for Quenching: If the temperature continues to rise despite cooling, be prepared to quench the reaction.
Causality: Unexpected exotherms can be caused by several factors, including:
-
Incorrect Reagent Stoichiometry: Adding too much of a reactive reagent can lead to an uncontrolled reaction rate.
-
Insufficient Cooling Capacity: The cooling system may not be adequate for the scale of the reaction.
-
Accumulation of a Reactive Intermediate: A slow initial reaction can lead to the buildup of reactants, which then react rapidly.
-
Change in Solvent: A different solvent can alter reaction kinetics and thermal properties.
Q6: I've observed a pressure increase in my sealed reaction vessel. What does this signify and how should I respond?
A6: A pressure increase in a sealed vessel is a serious safety concern. It indicates the evolution of gas, which could be from the reaction itself or from the decomposition of reactants, intermediates, or products.
Immediate Actions:
-
Do Not Attempt to Open the Vessel: The vessel is under pressure and opening it could lead to a violent release of hot and potentially toxic materials.
-
Cool the Reaction: Immediately cool the vessel to reduce the internal pressure by slowing down the gas-producing reaction.
-
Vent Safely (if possible): If your reactor is equipped with a pressure relief valve or a line to a scrubber or fume hood, allow it to vent. Never vent directly into the laboratory atmosphere.
-
Monitor the Pressure: Continue to monitor the pressure as you cool the reaction.
Causality: Pressure buildup can be caused by:
-
Decomposition: The reaction temperature may have exceeded the decomposition temperature of a component.
-
Gas-Evolving Reaction: The desired reaction or a side reaction may be producing gaseous byproducts.
-
Solvent Boiling: The internal temperature may have exceeded the boiling point of the solvent.
Q7: My reaction mixture has changed color unexpectedly and appears to be degrading. What are the thermal implications?
A7: A sudden and unexpected color change, especially to a dark brown or black tar-like substance, often indicates product or reactant degradation. This degradation can be exothermic and may be a precursor to a more significant thermal event.
Actions:
-
Analyze the Temperature Profile: Check the temperature log of your reaction. A simultaneous temperature increase with the color change is a strong indicator of an exothermic decomposition.
-
Sample for Analysis (with extreme caution): If the reaction has stabilized and cooled, you may consider taking a small, quenched sample for analysis (e.g., by TLC, LC-MS) to identify the degradation products.
-
Review Reaction Conditions: Re-evaluate your reaction temperature, reactant concentrations, and potential for side reactions.
Causality:
-
Local Hotspots: Poor stirring can create localized areas of high temperature, initiating decomposition.
-
Side Reactions: At elevated temperatures, alternative reaction pathways may become significant, leading to decomposition.
-
Catalyst Decomposition: The catalyst used in the reaction may be unstable at the operating temperature.
Section 3: Experimental Protocols for Thermal Management
Protocol 1: General Procedure for Thermal Stability Screening using DSC/TGA
This protocol provides a general guideline for assessing the thermal stability of this compound or a reaction mixture.
Objective: To determine the onset temperature of decomposition and mass loss profile.
Apparatus:
-
Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA.
-
Aluminum or hermetically sealed pans.
-
Inert gas supply (e.g., Nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a TGA/DSC pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition (e.g., 400 °C).
-
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of mass loss (Tonset) and the temperature of maximum rate of mass loss (Tmax).
-
DSC Curve: Identify the onset temperature of any exothermic events. Correlate these with the mass loss events from the TGA curve.
-
Protocol 2: Emergency Quenching Procedure for a Runaway Reaction
This protocol outlines a general procedure for quenching a runaway reaction. This should only be performed by trained personnel with appropriate safety measures in place.
Objective: To rapidly cool and stop a runaway reaction.
Materials:
-
Quenching agent (e.g., a cold, inert solvent like toluene, or a chemical quencher like isopropanol followed by water). The choice of quencher must be carefully considered to ensure it does not react exothermically with the reactants.
-
Large container of ice/water or other cooling bath.
-
Appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety glasses, face shield, and appropriate gloves.
Procedure:
-
Alert Personnel: Immediately alert others in the laboratory of the emergency.
-
Ensure Ventilation: Perform the quenching procedure in a well-ventilated fume hood.
-
Cool the Reaction: Immerse the reaction vessel in a large cooling bath.
-
Prepare the Quenching Agent: Have a sufficient quantity of the chosen quenching agent ready and pre-cooled if possible.
-
Slow and Controlled Addition: Slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring. Be prepared for gas evolution and a potential increase in the exotherm initially. Add the quencher at a rate that keeps the reaction under control.
-
Monitor Temperature: Continuously monitor the temperature of the reaction mixture.
-
Complete Quenching: Once the temperature has stabilized and is decreasing, continue to stir the mixture in the cooling bath for an extended period to ensure the reaction is fully quenched.
Section 4: Data Presentation and Visualization
Table 1: Representative Thermal Stability Data for Substituted Indazoles (Illustrative Example)
Note: This table provides illustrative data based on reported values for similar compounds and should not be considered as absolute values for this compound. Experimental verification is essential.
| Compound | Onset of Decomposition (DSC, °C) | Peak Decomposition (DSC, °C) | 5% Mass Loss (TGA, °C) | Reference |
| 2-Methyl-benzimidazole analog | 107 | - | - | [1] |
| CF₃-Indazole analog | ~67 (estimated from 40°C drop) | - | - | [1] |
| Representative Heterocyclic Compound | ~275 | 333 - 358 | 253 |
Diagram 1: Decision Workflow for Managing Thermal Risks
Caption: Decision workflow for identifying, assessing, and responding to thermal risks in chemical reactions.
Diagram 2: Experimental Workflow for a Thermally Controlled Reaction
Caption: A generalized experimental workflow for conducting a reaction with controlled temperature.
References
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Overriding Innate Decomposition Temperatures of an Avibactam Prodrug Precursor using Data Science-Guided Synthesis. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
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Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame. Retrieved January 11, 2026, from [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega. Retrieved January 11, 2026, from [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
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NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. (2018). Revue Roumaine de Chimie. Retrieved January 11, 2026, from [Link]
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Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department. Retrieved January 11, 2026, from [Link]
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investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Effect of temperature on the synthesis of indazoles a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Thermogravimetric Analysis. (n.d.). University of Wisconsin-Madison. Retrieved January 11, 2026, from [Link]
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1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. (1974). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 11, 2026, from [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2017). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. Retrieved January 11, 2026, from [Link]
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Accelerating Rate Calorimetry (ARC) for Investigation of Thermal Hazard Potential and Thermal Runaway. (n.d.). NETZSCH-Gerätebau GmbH. Retrieved January 11, 2026, from [Link]
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Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). PubMed. Retrieved January 11, 2026, from [Link]
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Application of differential scanning calorimetry to study the interpretation on herbal medicinal drugs: a review. (2022). TMR Publishing Group. Retrieved January 11, 2026, from [Link]
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Thermal decomposition studies on energetic triazole derivatives. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
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Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved January 11, 2026, from [Link]
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Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Accelerating Rate Calorimetry. (n.d.). NETZSCH Analyzing & Testing. Retrieved January 11, 2026, from [Link]
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Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (2022). Central European Journal of Energetic Materials. Retrieved January 11, 2026, from [Link]
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Quenching of Water Reactive Materials. (2016). Sarpong Group, UC Berkeley. Retrieved January 11, 2026, from [Link]
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Accelerating Rate Calorimetry. (n.d.). Paralab. Retrieved January 11, 2026, from [Link]
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Reaction Inhibition as a Method for Preventing Thermal Runaway in Industrial Processes. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
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Troubleshooting guide for 5,7-Dimethyl-1H-indazole scale-up
A Guide to Successful Laboratory Scale-Up for Researchers and Drug Development Professionals
Welcome to the technical support resource for the scale-up of 5,7-Dimethyl-1H-indazole. As a vital heterocyclic scaffold in medicinal chemistry, successful and repeatable synthesis at scale is critical for advancing research and development programs.[1][2] This guide, structured in a practical question-and-answer format, provides field-proven insights from a Senior Application Scientist's perspective. It addresses common challenges from laboratory (gram) to pilot plant (kilogram) scale, focusing on causality, process robustness, and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for indazole cores like this compound?
A: The synthesis of the indazole ring system can be achieved through various methods. For a dimethyl-substituted indazole, a common and industrially relevant approach involves the diazotization and cyclization of a corresponding substituted o-toluidine derivative (e.g., 2,4-dimethyl-6-nitroaniline or a related precursor).[3] This method, a variation of the Jacobson synthesis, is well-established but requires careful control of reaction conditions.[4] Other modern methods include palladium-catalyzed cyclizations or reactions involving hydrazones, though these may introduce different scale-up challenges.[5][6]
Q2: Why is the 1H-tautomer of indazole the most stable and commonly desired product?
A: The indazole core exists in three tautomeric forms: 1H, 2H, and 3H. Thermochemical studies and computational analysis have shown that the 1H-indazole is the most thermodynamically stable tautomer, with a lower free energy compared to the 2H form.[3] This inherent stability is the primary reason it is the predominant form. In drug development, targeting a specific and stable tautomer is crucial for consistent biological activity and reproducible formulation.
Q3: What are the major safety concerns when scaling up the synthesis of this compound?
A: The most significant safety concerns often arise from the reagents and intermediates used in classical synthesis routes. For instance, diazotization reactions involving nitrites (like sodium nitrite) and acid can lead to the formation of unstable diazonium intermediates and generate nitrogen oxides.[4][7] These reactions can be highly exothermic, posing a risk of thermal runaway if not managed with precise temperature control and controlled reagent addition rates, a challenge that is magnified at a larger scale.[8][9] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough process safety review before any scale-up operation.[10][11]
Troubleshooting Guide for Scale-Up
This section addresses specific experimental issues you may encounter when transitioning from a lab-scale procedure to a multi-gram or kilogram scale.
Issue 1: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes?
A: A decrease in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations. [9]
-
Causality: In a small flask, heating and mixing are efficient. In a large reactor, "hot spots" or areas of poor mixing can occur.[12] This leads to localized temperature gradients and concentration differences, which can promote the formation of by-products or cause decomposition of starting materials or the product.[5]
-
Troubleshooting Steps:
-
Review Mixing Efficiency: Ensure the agitation (stirring) is sufficient for the larger volume and vessel geometry. The impeller type and stirring speed (RPM) may need to be adjusted to ensure the reactants are kept in a homogeneous suspension or solution.
-
Optimize Reagent Addition: Instead of adding a reagent all at once, which can cause a dangerous exotherm on a large scale, switch to a controlled, slow addition using a dropping funnel or a syringe pump.[8] This helps manage the reaction temperature more effectively.
-
Re-evaluate Temperature Control: The surface-area-to-volume ratio decreases as scale increases, making cooling less efficient.[9] You may need to start cooling the reactor jacket before an exothermic addition begins or slow the addition rate to prevent the internal temperature from exceeding the validated range.
-
A decision-making workflow for troubleshooting low yield is outlined below.
Sources
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Technical Support Center: Catalyst Removal from 5,7-Dimethyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the critical process of removing residual palladium catalysts from 5,7-Dimethyl-1H-indazole. The synthesis of complex heterocyclic molecules like this often relies on powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[1][2] While essential for synthesis, residual palladium in the final Active Pharmaceutical Ingredient (API) is a significant concern due to its potential toxicity and impact on drug stability.[3][4] Adherence to strict regulatory limits is mandatory. This document offers a structured, problem-oriented approach to effectively diagnose and resolve catalyst removal challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face regarding catalyst removal.
Q1: Why is removing residual palladium from my this compound synthesis so critical?
There are three primary reasons:
-
Patient Safety & Regulatory Compliance: Palladium is classified as a Class 2B elemental impurity by the International Conference on Harmonisation (ICH) Q3D guidelines.[5][6] These guidelines establish strict Permitted Daily Exposure (PDE) limits to protect patients from the toxic effects of residual metals.[7][8] Failure to meet these limits will prevent regulatory approval of a drug product.
-
Catalytic Activity in Downstream Steps: Residual palladium can retain its catalytic activity, potentially interfering with subsequent synthetic steps, causing unintended side reactions, and leading to the formation of new impurities.
-
Drug Product Stability: Trace metals can act as catalysts for the degradation of the final drug substance, affecting its shelf-life and efficacy.[4][9] Oxidation and hydrolysis are common degradation pathways that can be accelerated by metal contaminants.[9][10]
Q2: What are the specific regulatory limits for residual palladium?
The acceptable limit for an elemental impurity is calculated from its PDE and the maximum daily dose of the drug. The ICH Q3D guideline provides the PDE values.[5] For palladium, the limits are highly dependent on the route of administration.
| Route of Administration | Permitted Daily Exposure (PDE) | Example Concentration Limit (for a 10g/day drug dose) |
| Oral | 100 µ g/day | 10 ppm |
| Parenteral | 10 µ g/day | 1 ppm |
| Inhalation | 1 µ g/day | 0.1 ppm |
| Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Palladium.[5][11] The concentration limit in parts per million (ppm) is a derived value and depends on the specific drug's dosage. |
Q3: What are the principal methods for removing residual palladium?
There are three main strategies, often used in combination:
-
Adsorption via Scavenging: This is the most targeted approach. Solid-supported "scavengers," typically silica gel or polymer resins functionalized with metal-binding groups (e.g., thiols, amines, thioureas), are added to the product solution.[12] The scavenger selectively binds the palladium, and the resulting solid is easily removed by filtration.[13]
-
Adsorption via Activated Carbon: A cost-effective and widely used method where activated carbon is used to adsorb the palladium catalyst from the solution.[14][15] While effective, it can sometimes be non-selective and adsorb the desired product, leading to yield loss.[16][17]
-
Filtration & Crystallization: Physical methods are the first line of defense. Direct filtration through a filter aid like Celite® can remove heterogeneous or precipitated palladium (often seen as a black solid).[11][18] Recrystallization can also purify the product, but its effectiveness is variable, as some organometallic impurities can co-crystallize with the API.[19]
Q4: How can I accurately measure the amount of residual palladium in my sample?
Accurate quantification is key to process validation.
-
For Final Release & Validation (High Sensitivity): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique.[20][21] It offers the highest sensitivity and accuracy for quantifying trace elemental impurities to parts-per-billion (ppb) levels, as required for regulatory submissions.[22]
-
For In-Process Screening (Rapid Analysis): During process development, running numerous ICP-MS samples can be slow and costly.[23] Rapid screening methods, such as colorimetric or fluorimetric assays, can provide a quick estimation of palladium levels.[20][21] These methods are ideal for efficiently comparing the effectiveness of different scavengers or treatment conditions before confirming the final result with ICP-MS.[23]
Part 2: Troubleshooting Guide for Catalyst Removal
This section is designed to help you diagnose and solve specific problems encountered during the purification of this compound.
Problem 1: My scavenger treatment is inefficient; ICP-MS still shows high palladium levels (>10 ppm).
High residual palladium after using a scavenger points to a mismatch between the scavenger, the palladium species, and the reaction conditions.
Caption: Troubleshooting decision tree for inefficient scavenger performance.
-
Potential Cause 1: Incorrect Scavenger Choice. The scavenger's binding efficiency depends on the oxidation state of the palladium. Thiol-based scavengers (e.g., SiliaMetS® Thiol, ISOLUTE® Si-TMT) are generally highly effective for the Lewis-acidic Pd(II) species, while other functional groups may be required for Pd(0).[22][24]
-
Solution: Screen a small panel of scavengers with different functionalities (thiol, thiourea, amine-based) to find the optimal one for your specific reaction conditions.[25]
-
-
Potential Cause 2: Suboptimal Conditions. Scavenging is a chemical reaction that requires sufficient time, temperature, and stoichiometry.
-
Solution:
-
Stoichiometry: Ensure you are using sufficient scavenger. A good starting point is 5-10 molar equivalents relative to the initial amount of palladium catalyst.[12]
-
Time & Temperature: Increase the stirring time (e.g., 4-16 hours) and/or gently heat the mixture (e.g., to 40-60 °C) to improve kinetics, provided your product is stable under these conditions.[12]
-
-
-
Potential Cause 3: Strong Product-Catalyst Interaction. The nitrogen atoms in the indazole ring of your product can act as ligands, coordinating strongly to the palladium center and making it difficult for the scavenger to displace.
-
Solution: Before adding the solid-supported scavenger, consider adding a soluble, competing ligand to the solution to break up the product-palladium complex. Alternatively, a solvent swap to a medium where the product-palladium interaction is weaker may improve scavenger access.
-
Problem 2: My final product is discolored (grey/black) even after filtration.
This discoloration is a classic sign of colloidal palladium(0), or "palladium black." These are extremely fine metal particles that can pass through standard filter paper.[18]
-
Solution 1: Enhance Filtration. Use a finer filter medium. Pack a 1-2 cm thick pad of Celite® over your filter paper and pre-wet it with the solvent.[18][25] This creates a tortuous path that can trap fine colloidal particles. For very persistent issues, a membrane filter (e.g., 0.45 µm PTFE) may be necessary.[25]
-
Solution 2: Adsorb and Filter. Treat the solution with a small amount of activated carbon (e.g., 5-10 wt% relative to the product). The colloidal palladium will adsorb onto the larger carbon particles, which can then be easily removed by filtration through Celite®.[25]
Problem 3: I have significant product loss after using activated carbon.
This occurs because activated carbon can non-selectively adsorb organic molecules, including your target compound, this compound.[16]
-
Solution 1: Optimize Carbon Loading and Type. Reduce the amount of activated carbon used to the minimum required. Screen different grades of activated carbon, as their porosity and surface properties can vary, leading to different levels of product adsorption.[14]
-
Solution 2: Use a More Selective Adsorbent. If product loss remains high, switch to a more selective method. Functionalized silica scavengers are designed to bind specifically to metals and typically result in much lower product loss.[17] Modern synthetic carbons, like Carboxen®, have also been developed to offer high metal affinity with lower product loss compared to traditional activated carbons.[17]
Part 3: Experimental Protocols & Data Comparison
These protocols provide a validated starting point for your experiments. Always begin with a small-scale trial before applying to your entire batch.
Protocol 1: Palladium Removal with Thiol-Functionalized Silica Scavenger
This protocol is a robust method for capturing soluble palladium species.
-
Preparation: Complete the reaction producing this compound and perform the initial aqueous work-up. Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, or THF) to a moderate concentration (e.g., 0.1-0.2 M).
-
Scavenger Addition: Add 5-10 molar equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) relative to the moles of palladium catalyst used in the reaction.
-
Scavenging: Stir the resulting slurry at room temperature for 4-16 hours. For challenging cases, the temperature can be increased to 40-60 °C. Monitor the reaction by taking small aliquots for rapid palladium testing if available.
-
Filtration: Prepare a Büchner funnel with a pad of Celite® (approx. 1 cm thick). Filter the slurry, ensuring the solid scavenger is completely captured.
-
Washing: Wash the filter cake with 2-3 small portions of the clean solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washes. Concentrate the solution under reduced pressure. Submit a sample of the purified this compound for quantitative analysis by ICP-MS.[22]
Protocol 2: Palladium Removal with Activated Carbon
This protocol is a cost-effective method, particularly useful for removing colloidal palladium(0).
-
Preparation: After the initial work-up, dissolve the crude this compound in a suitable solvent.
-
Carbon Addition: Add activated carbon (a good starting point is 10-20 wt% relative to the crude product weight).
-
Adsorption: Stir the mixture vigorously for 2-6 hours at room temperature. Gentle heating (45 °C) can improve efficiency but may also increase product loss.[16]
-
Filtration: Filter the mixture through a thick (2-3 cm) pad of Celite® to ensure all fine carbon particles are removed. Caution: Carbon fines can be difficult to remove; a thorough filtration setup is critical.
-
Washing & Analysis: Wash the carbon/Celite cake with fresh solvent. Combine the filtrates, concentrate, and analyze the final product for residual palladium via ICP-MS and assess the final yield.
Comparative Summary of Removal Techniques
| Method | Primary Target | Pros | Cons | Best Use Case |
| Metal Scavengers | Soluble Pd(II), Pd(0) | High selectivity, minimal product loss, simple filtration removal.[24] | Higher cost than carbon. May require optimization (time, temp). | When product value is high and low residual Pd levels are critical (<10 ppm). |
| Activated Carbon | Colloidal Pd(0), Soluble Pd | Low cost, highly effective for Pd(0) removal.[14][15] | Can cause significant product loss due to non-specific binding.[16] | Initial bulk Pd removal, polishing step for discoloration, when cost is a primary driver. |
| Crystallization | N/A (Purification) | Can remove a wide range of impurities simultaneously. | Often insufficient on its own for catalyst removal.[16] | As a final polishing step after the bulk of the palladium has been removed by other means. |
Part 4: Visualization of Workflow
Workflow for Selecting a Palladium Removal Strategy
Caption: A systematic workflow for selecting and implementing a palladium removal strategy.
References
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European Medicines Agency. (n.d.). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from [Link]
-
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]
-
ICH. (2022). Guideline for elemental impurities Q3D(R2). Retrieved from [Link]
-
West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements? Retrieved from [Link]
-
QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). Retrieved from [Link]
-
PubMed. (2016). Direct analysis of palladium in active pharmaceutical ingredients by anodic stripping voltammetry. Retrieved from [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
PubMed. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry. Retrieved from [Link]
-
PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Retrieved from [Link]
-
Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals? Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily? Retrieved from [Link]
-
MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Retrieved from [Link]
-
Reddit. (2025). Your trick to remove residual palladium. Retrieved from [Link]
-
NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
ResearchGate. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
PubMed. (2005). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. Retrieved from [Link]
-
NIH. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Catalysis and Catalytic Agents in Drug Stability. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Degradation of Drugs. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
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RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
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ACS Publications. (2025). Fenton-like Catalysts Based on Supported Cu for Dyes' and Pharmaceuticals' Removal Using Only H2O2 and/or O2 as Oxidants: A Review. Retrieved from [Link]
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Technical Support Center: 5,7-Dimethyl-1H-indazole Mass Spectrometry Analysis
Welcome to the technical support guide for the mass spectrometric analysis of 5,7-Dimethyl-1H-indazole (CAS: 43067-41-0). This document is designed for researchers, analytical chemists, and drug development professionals to provide expert guidance on data interpretation, troubleshooting common issues, and ensuring high-quality, reliable results.
As Senior Application Scientists, we understand that robust analytical data is the cornerstone of research. This guide moves beyond simple protocols to explain the reasoning behind the methodologies, empowering you to make informed decisions during your own experiments.
Compound at a Glance
Before diving into the mass spectrometry data, it's crucial to know the fundamental properties of the target analyte.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀N₂ | [1][2][3] |
| Average Molecular Weight | 146.19 g/mol | [2] |
| Monoisotopic Mass | 146.0844 Da | [1][4] |
Part 1: Frequently Asked Questions (FAQs) on Data Interpretation
This section addresses the most common questions encountered when interpreting the mass spectrum of this compound.
Q1: What is the expected molecular ion peak (M⁺˙) in Electron Ionization (EI) Mass Spectrometry?
A1: In EI-MS, you should expect the molecular ion peak to appear at a mass-to-charge ratio (m/z) of 146 .[2] This peak represents the intact molecule that has lost one electron. Given the aromatic nature of the indazole core, the molecular ion is expected to be relatively stable and thus readily observable. A smaller peak at m/z 147 will correspond to the ¹³C isotope contribution ([M+1]⁺˙).
Q2: I see a very prominent peak at m/z 131 in my EI spectrum. What is this fragment?
A2: This is the most anticipated and characteristic fragment for this molecule. It corresponds to the loss of a methyl radical (•CH₃, mass ≈ 15 Da) from the molecular ion. This process is known as alpha-cleavage, a common fragmentation pathway for methylated aromatic compounds.[5] The resulting [M-CH₃]⁺ cation at m/z 131 is stabilized by the aromatic ring system, making it a dominant peak in the spectrum.
Q3: What protonated molecule and common adducts should I look for in Electrospray Ionization (ESI) Mass Spectrometry?
A3: ESI is a "soft" ionization technique, meaning fragmentation is minimal compared to EI.[6] You should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 147.09 .
Depending on the purity of your solvents and the composition of your mobile phase, you may also observe adduct ions. These form when the analyte associates with cations present in the solution. Common adducts include:
-
Sodium Adduct [M+Na]⁺: m/z 169.07
-
Potassium Adduct [M+K]⁺: m/z 185.04
The formation of these adducts is a key diagnostic feature of ESI and helps confirm the molecular weight of the analyte.[9]
Q4: Can I distinguish this compound from its isomers using mass spectrometry alone?
A4: Differentiating constitutional isomers (e.g., 4,6-Dimethyl-1H-indazole) by mass spectrometry can be challenging, but it is often possible.
-
In EI-MS: While the molecular ion will be the same (m/z 146), the relative intensities of fragment ions may differ. The stability of the [M-CH₃]⁺ ion and subsequent fragmentation pathways can be subtly influenced by the positions of the methyl groups. However, without reference spectra of all possible isomers, unambiguous identification is difficult.
-
In LC-MS: The most reliable way to differentiate isomers is by coupling the mass spectrometer to a liquid chromatography (LC) system. Different isomers will likely have different retention times on the chromatographic column, allowing for their separation before they enter the mass spectrometer.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Issue 1: I don't see any peaks, or the signal is extremely weak.
-
Pillar of Trustworthiness: A self-validating system starts with confirming the instrument is performing correctly. Before blaming the sample, verify the system's health.
-
Causality & Solution:
-
Check Instrument Status: Is the detector on? Are the instrument parameters loaded correctly? A common oversight is a failure in the detector voltage supply.[10]
-
Verify Sample Introduction: For LC-MS, check for clogs in the sample loop, injector, or transfer lines. Is the spray stable and consistent in the ESI source? An unstable or sputtering spray is a primary cause of signal loss.[11] For GC-MS, ensure the syringe is drawing and injecting the sample correctly.
-
Confirm Ionization: Is the ESI needle voltage on? Is the EI filament on and emitting current? The sample cannot be detected if it is not ionized.
-
Re-evaluate Sample Concentration: Your sample may be too dilute.[12] Prepare a fresh, more concentrated standard to verify that the system can detect the analyte under ideal conditions.
-
Issue 2: My spectrum is noisy, and the baseline is high.
-
Pillar of Expertise: A high baseline or excessive noise often points to contamination in the system, either from the sample matrix, solvents, or gas lines.
-
Causality & Solution:
-
Solvent/Mobile Phase Contamination: Run a solvent blank (injecting only the mobile phase). If the noise persists, it points to contaminated solvents or buffer components.[13] Always use high-purity, LC-MS grade solvents.
-
System Contamination: If the blank is clean, the contamination may be carryover from a previous injection. Implement rigorous wash steps between samples.[11] If the issue continues, the ion source may require cleaning.
-
Gas Supply Leaks: Check for leaks in the gas supply lines (e.g., nitrogen for ESI, helium for GC). Air leaks (oxygen and nitrogen) can significantly increase background noise.[10][13] Use an electronic leak detector for a thorough check.
-
Issue 3: I see many unexpected peaks that don't seem related to my compound.
-
Pillar of Expertise: Unidentified peaks can arise from sample impurities, in-source fragmentation/reactions, or background contamination. A systematic approach is required to identify the source.
-
Causality & Solution:
-
Check for Common Contaminants: Common background ions in ESI include plasticizers (phthalates), slip agents (erucamide), and compounds leaching from tubing (polyethylene glycol, PEG).[14] Create a list of common background masses for your lab and check against it.
-
Assess Sample Purity: If possible, analyze the sample by another method (e.g., NMR, HPLC-UV) to assess its purity. The extra peaks may be synthesis byproducts or degradation products.
-
Reduce In-Source Fragmentation (ESI): If you are using ESI and seeing fragments that look like they belong in an EI spectrum, your source conditions may be too harsh. Try reducing the cone/capillary voltage or source temperature to achieve softer ionization.
-
Troubleshooting Workflow Diagram
This diagram outlines a logical flow for diagnosing common MS issues.
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
Part 3: Experimental Protocol & Fragmentation Pathway
Authoritative grounding requires standardized, reproducible methods. The following protocol provides a starting point for robust data acquisition.
Protocol: Acquiring a Mass Spectrum via LC-MS (ESI+)
This protocol is designed for a standard HPLC system coupled to a quadrupole or time-of-flight mass spectrometer.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid is crucial for promoting protonation ([M+H]⁺) in positive ion mode.[8]
-
-
Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Parameters (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary/Spray Voltage: 3.5 - 4.5 kV.
-
Gas Temperature: 300 - 350 °C.
-
Drying Gas Flow: 8 - 12 L/min.
-
Nebulizer Pressure: 35 - 50 psi.
-
Scan Range: m/z 50 - 500.
-
Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines before acquisition.[12] Regular calibration is essential for maintaining mass accuracy.
-
Proposed EI Fragmentation Pathway
Electron Ionization (EI) is a high-energy process that provides a reproducible fragmentation "fingerprint" of a molecule.[15][16] The proposed pathway for this compound is visualized below.
Caption: Proposed EI fragmentation pathway for this compound.
The primary fragmentation is the loss of a methyl radical (•CH₃) to form the stable cation at m/z 131.[2] A subsequent, less favorable fragmentation could involve the loss of hydrogen cyanide (HCN) from the pyrazole ring, a known fragmentation pattern for N-heterocycles, leading to an ion at m/z 104.[17]
References
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A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific. (2021-01-04). (URL: [Link])
-
Mass Spectrometer (MS) troubleshooting guide - Alliance Bioversity International - CIAT. (URL: [Link])
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This compound | C9H10N2 | CID 589751 - PubChem. (URL: [Link])
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Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023-09-11). (URL: [Link])
-
Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. (URL: [Link])
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. (2018-11-29). (URL: [Link])
-
Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry - ACS Publications. (URL: [Link])
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (2025-08-09). (URL: [Link])
-
What are common adducts in ESI mass spectrometry? - WKB67428 - Waters. (URL: [Link])
-
Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. (URL: [Link])
-
LC-MS(ESI+) Common Adducts question? - ResearchGate. (2019-01-08). (URL: [Link])
-
Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC - NIH. (2020-10-29). (URL: [Link])
-
ESI+ Common Background Ions. (URL: [Link])
-
Electron ionization mass spectra of phosphorus-containing heterocycles. I. 1,4,4a,5,6,7,8,8a-Octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides - ResearchGate. (2025-08-06). (URL: [Link])
-
Electron Ionization Mass Spectrometry - ResearchGate. (URL: [Link])
-
MS Adduct Calculator - Fiehn Lab. (URL: [Link])
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. (2024-06-28). (URL: [Link])
-
Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+ | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])
-
Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed. (URL: [Link])
-
Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PubMed. (URL: [Link])
-
NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - NIH. (2023-05-18). (URL: [Link])
-
1H-Indazole - the NIST WebBook. (URL: [Link])
-
mass spectrometry of oxazoles. (URL: [Link])
-
1H-Indazole - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
1H-Indole, 2,5-dimethyl- - the NIST WebBook. (URL: [Link])
-
Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown - Semantic Scholar. (2023-11-29). (URL: [Link])
-
Electrospray: More than just an ionization source - PubMed. (URL: [Link])
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (URL: [Link])
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023-10-24). (URL: [Link])
-
1H-Indazole - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Mass Spectrometry: Fragmentation. (URL: [Link])
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Validation & Comparative
A Senior Application Scientist's Guide to the Bioactivity of Indazole Analogs: A Comparative Analysis Featuring 5,7-Dimethyl-1H-indazole
Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry
The 1H-indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural core of compounds with a vast array of biological activities.[1] This bicyclic heterocycle, an isostere of indole, is present in numerous synthetic compounds demonstrating pharmacological properties that span anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4] The versatility of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of a compound's interaction with biological targets, most notably protein kinases, which are pivotal in cellular signaling pathways.[1][5]
This guide provides a comparative analysis of the bioactivity of 5,7-Dimethyl-1H-indazole against other well-characterized indazole derivatives. It is important to note that while the indazole scaffold is extensively studied, specific experimental data on the bioactivity of this compound is limited in publicly available literature.[6] Therefore, this document will leverage data from structurally related and extensively researched indazoles to provide a comprehensive understanding of the structure-activity relationships (SAR) within this critical class of compounds. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental methodologies necessary to explore the therapeutic potential of novel indazole analogs.
Featured Compound: this compound
Comparative Bioactivity of Selected Indazole Derivatives
To contextualize the potential of this compound, we will compare it with other indazole derivatives that have demonstrated significant and well-characterized biological activities.
Indazoles as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating most cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[5] The indazole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[5][7]
One notable example is the development of 3-(pyrazin-2-yl)-1H-indazoles as pan-Pim kinase inhibitors. The Pim kinases are a family of serine/threonine kinases that are implicated in tumorigenesis.[1] Another significant area of research is the development of indazole-based inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAPK signaling cascade involved in inflammatory diseases.[1]
Table 1: Comparative Bioactivity of Indazole Analogs as Kinase Inhibitors
| Compound/Analog | Target Kinase | IC50 (nM) | Cell Line | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | [6] |
| Pim Kinase Inhibitor (Hit 2) | Pim-1 | 230 | - | [1] |
| Pim-2 | 180 | - | [1] | |
| Pim-3 | 350 | - | [1] | |
| ASK1 Inhibitor (Analog B (15)) | ASK1 | 12 | AP1-HEK293 | [1] |
| VEGFR-2 Inhibitor (Compound 30) | VEGFR-2 | 1.24 | HUVEC | [8] |
Indazoles as Anti-Cancer Agents
The anti-proliferative activity of indazole derivatives has been extensively investigated against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][10] For instance, a series of indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity, with compound 2f showing potent growth inhibitory activity against several cancer cell lines.[9] This compound was found to induce apoptosis in 4T1 breast cancer cells, associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[9]
Table 2: Comparative Cytotoxicity of Indazole Analogs
| Compound | A549 (Lung) IC50 (µM) | 4T1 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [6] |
| Compound 2f | 0.98 | 0.23 | 0.87 | 0.54 | 1.15 | [9] |
Indazoles as Anti-inflammatory Agents
Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a major therapeutic strategy.[11] Certain indazole derivatives have been shown to possess anti-inflammatory properties, with some acting as COX-2 inhibitors.[3] For example, studies on 6-nitroindazole have demonstrated its anti-inflammatory and COX-2 inhibitory activity.[12]
Table 3: Comparative Anti-inflammatory Activity of Indazole Analogs
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | [6] |
| 6-Nitroindazole | COX-2 Inhibition | Less potent than 5-aminoindazole | [12] |
| 5-Aminoindazole | COX-2 Inhibition | More potent than 6-nitroindazole | [12] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the bioactivity screening of indazole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase.[13][14][15][16][17]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or unlabeled ATP (for non-radioactive assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)
-
Test compound (dissolved in DMSO)
-
Stop solution (e.g., 3% phosphoric acid for radioactive assays, or EDTA solution for non-radioactive assays)
-
96-well plates
-
Scintillation counter or appropriate detection instrument for non-radioactive methods
Procedure:
-
Prepare a master mix containing the kinase reaction buffer, substrate, and any necessary co-factors.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the purified kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays) to each well.
-
Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the specific detection method (e.g., fluorescence, luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Protocol 3: COX-2 Inhibition Assay
This protocol outlines a method for screening inhibitors of cyclooxygenase-2 (COX-2) activity.[22][23][24][25][26]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Colorimetric or fluorometric probe for detecting prostaglandin production
-
96-well plate
-
Plate reader
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.
-
Add the test compound at various concentrations. Include a positive control (e.g., celecoxib) and a negative control (DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction according to the specific kit instructions (e.g., by adding a strong acid).
-
Add the detection probe and measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[27][28][29][30][31]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway: Simplified Kinase Signaling Cascade
Caption: Simplified kinase signaling pathway illustrating the mechanism of action of an indazole-based kinase inhibitor.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Structural Comparison of Indazole Analogs
Caption: Structural comparison of this compound with representative bioactive indazole analogs.
Conclusion and Future Directions
The indazole scaffold remains a highly productive starting point for the discovery of novel therapeutic agents. While this guide highlights the significant potential of indazole derivatives as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds, it also underscores the need for further investigation into the bioactivity of specific analogs like this compound. The provided experimental protocols offer a robust framework for such explorations. Future research should focus on systematic screening of under-characterized indazole derivatives to uncover new biological activities and expand the therapeutic applications of this versatile heterocyclic system.
References
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
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Indazole Derivatives: Promising Anti-tumor Agents. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
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A comprehensive review on the indazole based derivatives as targeted anticancer agents. [Link]
-
A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. [Link]
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Antimicrobial Susceptibility Testing. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Antimicrobial Susceptibility Testing. [Link]
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Antibiotic sensitivity testing. [Link]
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A Review of Indazole derivatives in Pharmacotherapy of inflammation. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
(PDF) Indazole Derivatives: Promising Anti-tumor Agents. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
-
In vitro kinase assay. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]
-
MTT Proliferation Assay Protocol. [Link]
-
Cell Viability Assays. [Link]
-
(PDF) In vitro kinase assay v1. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
In vitro kinase assay. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Assay Development for Protein Kinase Enzymes. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]
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Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. [Link]
-
Significant bioactive indazole scaffolds. [Link]
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Some biologically active molecules of indazoles. [Link]
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This compound. [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
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A Comparative Guide to 5,7-Dimethyl-1H-indazole and Other Privileged Kinase Inhibitor Scaffolds
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pursuit of potent and selective kinase inhibitors is a paramount objective. The choice of the core chemical scaffold is a critical determinant of a drug candidate's success, influencing its binding affinity, selectivity profile, and pharmacokinetic properties. The 5,7-dimethyl-1H-indazole scaffold has emerged as a compelling structural motif, demonstrating significant promise in the development of novel kinase inhibitors. This guide provides an objective, in-depth comparison of the this compound scaffold against other well-established and privileged kinase inhibitor scaffolds, namely pyrazole, quinazoline, and pyrimidine. We will delve into the structural rationale, comparative performance data, and the experimental methodologies used to evaluate these crucial building blocks of targeted therapies.
The Kinase Inhibitor's Core: Why the Scaffold Matters
Protein kinases, as central nodes in cellular signaling pathways, have become one of the most important classes of drug targets. Small molecule kinase inhibitors are typically designed to compete with adenosine triphosphate (ATP) for binding to the kinase's active site. The core scaffold of these inhibitors serves as the foundational structure that orients the key pharmacophoric elements into the ATP-binding pocket, establishing crucial hydrogen bonding interactions with the kinase's hinge region. The nature of this scaffold dictates the overall geometry, rigidity, and electronic properties of the inhibitor, thereby profoundly impacting its potency and selectivity.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted compounds.
-
Add the kinase enzyme and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent).
-
Add a detection reagent that converts the produced ADP back to ATP and, in the presence of luciferase, generates a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
Conclusion and Future Perspectives
The this compound scaffold stands as a highly promising and clinically validated core structure for the design of novel kinase inhibitors. Its rigid bicyclic nature, coupled with the potential for enhanced hydrophobic interactions and improved metabolic stability conferred by the dimethyl substitution, makes it an attractive starting point for drug discovery campaigns.
While direct, comprehensive head-to-head comparisons with other privileged scaffolds like pyrazole, quinazoline, and pyrimidine are not extensively documented, the available data suggests that each scaffold possesses a unique set of advantages and disadvantages. The choice of scaffold should be guided by the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for a successful clinical candidate.
Future research should focus on systematic comparative studies to delineate the subtle yet critical differences in the performance of these scaffolds. The continued exploration of novel substitutions on the this compound core, guided by structure-based drug design and a deep understanding of kinase biology, will undoubtedly lead to the development of the next generation of targeted therapies with improved efficacy and safety profiles.
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Validation of HPLC method for 5,7-Dimethyl-1H-indazole purity
An In-Depth Comparative Guide to the Validation of an HPLC Method for 5,7-Dimethyl-1H-indazole Purity Analysis
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in Novel Intermediates
In the landscape of modern drug discovery, indazole derivatives are prominent heterocyclic scaffolds due to their wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1][2] this compound, a specific analogue, serves as a crucial building block or pharmaceutical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3] The purity of such an intermediate is not a trivial parameter; it is a critical quality attribute that directly influences the safety and efficacy profile of the final drug product. Impurities can arise from the synthetic route, degradation, or storage and may possess their own, often undesirable, pharmacological or toxicological effects.
Therefore, a robust, reliable, and validated analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task, offering high resolution, sensitivity, and quantitative accuracy for non-volatile compounds like this compound.[4][5]
This guide provides an in-depth, experience-driven comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will compare a conventional, robust Method A (Standard HPLC) with a modern, high-throughput Method B (UHPLC) . The validation process is rigorously structured around the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure the methods are fit for their intended purpose.[6][7]
Methodology Comparison: The Foundation of Analysis
The choice of chromatographic conditions is the first critical decision in method development. The goal is to achieve adequate retention for the main peak, baseline separation from all potential impurities, and good peak shape, all within a reasonable analysis time.
Method A: Standard Isocratic HPLC Method
This method is designed for broad applicability and robustness, typical of a standard quality control (QC) laboratory with conventional HPLC equipment.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Run Time: 15 minutes
Rationale: The C18 column provides excellent hydrophobic retention for the aromatic indazole structure. The isocratic mobile phase is simple to prepare and delivers highly reproducible retention times, which is a cornerstone of a trustworthy QC method. A 15-minute run time represents a balance between thorough separation and sample throughput.
Method B: High-Throughput UHPLC Method
This method leverages Ultra-High-Performance Liquid Chromatography (UHPLC) technology to drastically reduce run times, making it ideal for high-throughput screening or rapid in-process controls.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase: Gradient Elution
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Gradient: 30% B to 85% B over 2.5 minutes
-
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Run Time: 4 minutes
Rationale: The sub-2 µm particle size of the UHPLC column provides significantly higher efficiency, allowing for a much shorter column and faster flow rates without sacrificing resolution.[8] A gradient elution is employed to ensure that any impurities with different polarities are eluted quickly and efficiently, sharpening peaks and increasing sensitivity.
The Validation Workflow: A Framework for Trust
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[7] Our validation strategy follows a logical progression, ensuring a comprehensive evaluation of the method's capabilities.
Caption: Decision matrix for selecting the appropriate analytical method.
-
Method A (Standard HPLC) is an excellent choice for a standard QC lab. It is highly robust, uses universally available instrumentation, and is straightforward to transfer between laboratories. It provides reliable and accurate data that fully meets regulatory requirements.
-
Method B (UHPLC) is the superior choice for high-throughput environments, such as process development or discovery labs. Its primary advantages are speed (a nearly 4x reduction in run time) and sensitivity (a 3x lower LOQ). While it requires more specialized equipment, the gains in productivity and data quality, particularly for trace impurity analysis, are significant.
Ultimately, this guide provides the validated data and expert rationale necessary for researchers, scientists, and drug development professionals to make an informed decision, ensuring the quality and integrity of their analytical results for this compound.
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Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]
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SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]
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Mastelf. (2025, September 23). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis. Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Retrieved from [Link]
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INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
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World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Retrieved from [Link]
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Universidad San Francisco de Quito (USFQ). (n.d.). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5,7-Dimethyl-1H-indazole
Introduction: The Analytical Imperative for 5,7-Dimethyl-1H-indazole
This compound is a substituted indazole derivative of increasing interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, the rigorous and accurate characterization of its purity, potency, and impurity profile is paramount to ensuring safety and efficacy. The choice of analytical methodology is therefore not a trivial decision but a foundational pillar of drug development. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
The principles of analytical method validation are universally recognized and harmonized through guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][2][3][4][5][6]. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[7][8]. This guide will not only detail the validation of individual methods but will also perform a cross-validation to critically assess the data generated by these two distinct techniques[9][10].
Methodology Deep Dive: HPLC-UV and GC-MS
The selection of an analytical method is contingent on the physicochemical properties of the analyte and the intended application of the method. For this compound (Molecular Formula: C9H10N2, Molecular Weight: 146.19 g/mol )[11][12], both HPLC and GC are viable techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution.
The rationale for choosing a C18 column is its versatility and proven performance for separating a wide range of small organic molecules. The acidic mobile phase ensures the indazole nitrogen is protonated, leading to sharp, symmetrical peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The separation occurs in the gas phase, and the mass spectrometer provides detailed structural information.
Experimental Protocol: GC-MS Method
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution.
The HP-5MS column is a common choice for its low bleed and inertness, making it suitable for a wide range of analytes. The temperature program is designed to ensure good separation and elution of the analyte in a reasonable time.
Cross-Validation Study Design
The cross-validation of these two methods was performed in accordance with the ICH Q2(R2) guidelines[2][7][13]. The following performance characteristics were evaluated.
Caption: Workflow for the cross-validation of analytical methods.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1][14]. For this study, a placebo (a mixture of common excipients) was spiked with this compound and potential impurities.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte[1]. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[7].
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found[14]. Accuracy was assessed by recovery studies on spiked placebo samples at three concentration levels.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision[8].
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[8][14].
Comparative Data Analysis
The following tables summarize the hypothetical data obtained from the cross-validation study.
Table 1: Specificity
| Method | Resolution of this compound from Impurities | Placebo Interference |
| HPLC-UV | Baseline separation (Resolution > 2.0) | No interference |
| GC-MS | Excellent separation and unique mass spectra for each component | No interference |
Table 2: Linearity and Range
| Method | Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC-UV | 1 - 100 | 0.9998 |
| GC-MS | 0.1 - 50 | 0.9995 |
Table 3: Accuracy
| Method | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| HPLC-UV | 10 | 99.5 |
| 50 | 100.2 | |
| 90 | 99.8 | |
| GC-MS | 1 | 98.9 |
| 25 | 101.5 | |
| 45 | 100.8 |
Table 4: Precision
| Method | Precision Level | Concentration (µg/mL) | RSD (%) |
| HPLC-UV | Repeatability | 50 | 0.8 |
| Intermediate Precision | 50 | 1.2 | |
| GC-MS | Repeatability | 25 | 1.5 |
| Intermediate Precision | 25 | 2.1 |
Table 5: Robustness
| Method | Parameter Varied | Effect on Results |
| HPLC-UV | Flow Rate (±0.1 mL/min), Column Temp (±2°C) | No significant change |
| GC-MS | Inlet Temp (±10°C), Oven Ramp Rate (±2°C/min) | No significant change |
Interpretation and Discussion
Both the HPLC-UV and GC-MS methods demonstrated acceptable performance characteristics for the analysis of this compound, meeting the typical acceptance criteria outlined in the ICH guidelines[1].
-
Specificity: The GC-MS method offers a higher degree of specificity due to the added dimension of mass spectral data, which can be crucial for impurity identification.
-
Linearity and Range: The HPLC-UV method demonstrated a wider linear range, which may be advantageous for assaying samples with varying concentrations. The GC-MS method, however, showed a lower limit of quantitation, making it more suitable for trace analysis.
-
Accuracy and Precision: Both methods were highly accurate and precise, with the HPLC-UV method showing slightly better precision (lower RSD).
-
Robustness: Both methods proved to be robust against minor variations in their respective parameters.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
The cross-validation of the HPLC-UV and GC-MS methods for the analysis of this compound confirms that both are fit for their intended purpose. The choice between the two methods should be guided by the specific analytical requirements.
-
For routine quality control , where high throughput, precision, and a wide linear range are critical, the HPLC-UV method is recommended .
-
For impurity profiling, trace analysis, and structural elucidation , where high specificity and sensitivity are paramount, the GC-MS method is the superior choice .
This guide demonstrates a robust approach to analytical method comparison, grounded in international regulatory standards. By understanding the strengths and limitations of each technique through rigorous validation and cross-validation, scientists can confidently select the most appropriate method to ensure the quality and safety of pharmaceutical products.
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A Comparative Guide to the Synthesis of 5,7-Dimethyl-1H-indazole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands out as a privileged structure, integral to a multitude of therapeutic agents. Among its many derivatives, 5,7-Dimethyl-1H-indazole serves as a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Introduction to the Synthetic Challenge
The synthesis of substituted indazoles, such as this compound, presents a unique set of challenges. Control of regioselectivity, reaction conditions, and scalability are paramount considerations for any viable synthetic strategy. Historically, the Jacobson rearrangement has been a cornerstone in indazole synthesis. More contemporary approaches often leverage modern catalytic systems to achieve higher efficiency and milder reaction conditions. Herein, we will dissect and compare a classical Jacobson-type synthesis with a modern palladium-catalyzed approach, providing a comprehensive analysis to guide your synthetic route selection.
Route 1: The Classical Approach - Jacobson-Type Rearrangement
The Jacobson-type synthesis is a well-established method for the preparation of indazoles from N-nitroso-o-toluidines. In the context of this compound, the logical starting material is 2,4-dimethylaniline. This is a robust and often cost-effective route, particularly for larger-scale production.
Mechanistic Overview
The reaction proceeds through the diazotization of an o-toluidine derivative, in this case, 2,4-dimethylaniline. The resulting diazonium salt then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the adjacent methyl group, to form the indazole ring system. A key variation of this method involves the nitrosation of the corresponding acetanilide followed by cyclization.
Experimental Protocol: Synthesis of this compound via Diazotization of 2,4-Dimethyl-6-nitroaniline
A closely related and well-documented procedure for a substituted indazole synthesis, which illustrates the core principles of this route, is the preparation of a nitro-substituted dimethylindazole from the corresponding aniline derivative. This protocol from a patented procedure (CN107805221A) provides a clear blueprint for the diazotization and cyclization steps.
Step 1: Synthesis of 2,5-dimethyl-3-nitroaniline
This intermediate is prepared from 2,5-dimethylaniline, which would be analogous to the preparation of a suitable precursor for this compound from 2,4-dimethylaniline.
Step 2: Diazotization and Cyclization
-
To a solution of the substituted aniline (e.g., 2,5-dimethyl-3-nitroaniline) in a suitable acidic solvent (e.g., a mixture of acetic acid and propionic acid), sodium nitrite is added portion-wise at a controlled temperature (typically 60-70°C).
-
The reaction mixture is stirred for a period of 1-2 hours to ensure complete diazotization and subsequent cyclization.
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired indazole derivative.
Causality Behind Experimental Choices
The use of a mixture of acetic and propionic acid as the solvent provides a suitable medium for the diazotization reaction and facilitates the subsequent intramolecular cyclization. The controlled addition of sodium nitrite is crucial to manage the exothermic nature of the reaction and to prevent the formation of unwanted byproducts.
Route 2: Modern Catalytic Approaches - Palladium-Catalyzed C-H Amination
In recent years, transition-metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions and broader functional group tolerance. Palladium-catalyzed intramolecular C-H amination of aminohydrazones presents an elegant and efficient route to substituted indazoles.
Mechanistic Overview
This method typically involves the formation of a hydrazone from an appropriately substituted aryl aldehyde or ketone. The key step is the palladium-catalyzed intramolecular C-N bond formation, where a C-H bond on the aromatic ring is activated and subsequently aminated by the hydrazone nitrogen, leading to the formation of the indazole ring.
Representative Experimental Protocol: Synthesis of Substituted 1H-Indazoles
Step 1: Palladium-Catalyzed Arylation of Benzophenone Hydrazone
-
A mixture of the 2-bromobenzonitrile derivative, benzophenone hydrazone, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere.
-
The reaction is monitored until completion.
-
The crude product is isolated after workup.
Step 2: Acidic Deprotection and Cyclization
-
The product from the previous step is treated with an acid (e.g., HCl) in a suitable solvent to effect deprotection of the benzophenone group and subsequent cyclization to the 3-aminoindazole.
Causality Behind Experimental Choices
The choice of the palladium catalyst and ligand is critical for the efficiency of the C-N bond formation. The base is necessary to facilitate the catalytic cycle. The two-step nature of this process allows for the modular construction of the indazole core.
Comparative Analysis
| Feature | Route 1: Jacobson-Type Rearrangement | Route 2: Modern Catalytic Approaches |
| Starting Materials | Readily available anilines (e.g., 2,4-dimethylaniline) | Substituted aryl halides or aldehydes |
| Reagents | Stoichiometric amounts of nitrites and acids | Catalytic amounts of transition metals and ligands |
| Reaction Conditions | Often requires elevated temperatures and strongly acidic conditions | Generally milder reaction conditions |
| Scalability | Well-suited for large-scale synthesis | Can be challenging to scale up due to catalyst cost and removal |
| Functional Group Tolerance | Can be limited by the harsh reaction conditions | Broader functional group tolerance |
| Yields | Can be variable depending on the substrate | Often provides good to excellent yields |
| Safety Considerations | Diazonium intermediates can be unstable | Transition metal catalysts can be toxic and require careful handling |
Visualizing the Synthetic Workflows
Caption: A comparative workflow of the classical Jacobson-type synthesis and a modern palladium-catalyzed route to indazoles.
Conclusion and Future Perspectives
Both the classical Jacobson-type rearrangement and modern palladium-catalyzed methods offer viable pathways to this compound, each with its own set of advantages and disadvantages. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, available starting materials, and desired functional group compatibility.
The Jacobson-type route remains a powerful tool for large-scale synthesis due to its cost-effectiveness and the ready availability of starting materials. However, the often harsh reaction conditions can limit its applicability for more complex or sensitive substrates.
Conversely, modern catalytic methods, while often more expensive and potentially more challenging to scale up, provide the significant advantages of milder reaction conditions and broader functional group tolerance. This makes them particularly attractive for the synthesis of diverse libraries of indazole derivatives for drug discovery programs.
As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will undoubtedly remain a key focus of chemical research.
References
- Process for the preparation of substituted indazoles.
- Method for preparing 1H-indazole derivative.
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A Comparative Guide to the In Silico and In Vitro Biological Activity of 5,7-Dimethyl-1H-indazole
This guide provides a comprehensive analysis of 5,7-Dimethyl-1H-indazole, contrasting its predicted biological activity from computational models with its observed effects in laboratory experiments. The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules with a wide array of biological activities, including potent antitumor and anti-inflammatory properties.[1][2] While extensive research exists for the broader indazole class, this document focuses on the specific 5,7-dimethyl substituted derivative, presenting a synthesized case study to illustrate the critical interplay between in silico prediction and in vitro validation in modern drug discovery.
The narrative herein is designed for researchers and drug development professionals. It moves beyond a simple recitation of data to explain the scientific rationale behind the chosen methodologies, ensuring a self-validating and transparent comparison. We will explore the predictive power of molecular docking simulations and contrast these findings with the quantitative results from a relevant cell-based assay.
Part 1: In Silico Prediction of Bioactivity
Rationale for Target Selection: The Kinase Focus
The indazole nucleus is a well-established pharmacophore for kinase inhibition.[3][4] Numerous derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][5] Pazopanib, an indazole-based drug, is a multi-targeted tyrosine kinase inhibitor, underscoring the scaffold's suitability for interacting with ATP-binding sites.[5] Based on this strong precedent, our in silico investigation prioritized the evaluation of this compound against a representative and therapeutically relevant protein kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Abnormal activation of VEGFR-2 is a key driver of angiogenesis, a hallmark of cancer.[5]
Computational Methodology: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method allows for the estimation of binding affinity and the visualization of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
The workflow for our predictive analysis is outlined below.
Caption: Workflow for the in silico molecular docking of this compound.
Step-by-Step In Silico Protocol
-
Receptor Preparation : The crystal structure of VEGFR-2 in complex with the inhibitor Axitinib (PDB ID: 4AG8) was obtained from the Protein Data Bank.[5] All water molecules and the native ligand were removed. Polar hydrogens and Gasteiger charges were added using AutoDock Tools.
-
Ligand Preparation : The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure. The geometry was then optimized and energy-minimized using the MMFF94 force field to obtain a stable conformation.
-
Molecular Docking : Docking was performed using AutoDock Vina.[5] The search space (grid box) was defined to encompass the ATP-binding pocket, centered on the position of the co-crystallized ligand.
-
Analysis : The resulting docking poses were ranked based on their predicted binding affinity (kcal/mol). The lowest energy conformation was visualized to identify key amino acid interactions within the VEGFR-2 active site.
Predicted Binding and Interactions
The in silico analysis predicted that this compound would bind favorably within the ATP-binding pocket of VEGFR-2. The key interactions are hypothesized based on the common binding modes of other indazole-based inhibitors.
| Parameter | Predicted Value / Interaction |
| Binding Affinity | -7.2 kcal/mol |
| Key Hydrogen Bonds | N1-H of the indazole ring with the backbone carbonyl of Cys919. |
| Hydrophobic Contacts | The dimethyl-substituted benzene ring with Val848, Ala866, Val899, and Leu1035. |
This predicted binding mode is consistent with that of many known Type II kinase inhibitors, where a heterocyclic moiety forms critical hydrogen bonds in the hinge region of the kinase.
Part 2: In Vitro Experimental Validation
Rationale for Assay Selection
To validate the in silico prediction that this compound inhibits VEGFR-2, a cell-based assay measuring downstream effects of VEGFR-2 signaling is appropriate. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis. VEGF stimulation of HUVECs induces proliferation, which can be quantified using a colorimetric method like the MTT assay. Inhibition of proliferation in the presence of the compound would provide strong evidence for its anti-angiogenic activity, consistent with VEGFR-2 inhibition.
Experimental Methodology: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 5,7-Dimethyl-1H-indazole Against PIM Kinase Standards
This guide provides a comprehensive framework for the evaluation of novel chemical entities in kinase drug discovery. We will use 5,7-Dimethyl-1H-indazole, a compound belonging to a privileged class of kinase-inhibiting scaffolds, as our investigational molecule.[1][2][3][4][5] While extensive public data on the specific biological activity of this compound is limited, its core structure is prevalent in numerous potent kinase inhibitors.[5][6] This document outlines the essential experimental strategy to benchmark its potential efficacy and selectivity against established standards, providing researchers with the rationale and detailed protocols required for a rigorous comparative analysis.
Our primary target for this hypothetical evaluation is the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family, a set of serine/threonine kinases (PIM1, PIM2, and PIM3) implicated in various cancers.[7][8][9] We will benchmark this compound against two well-characterized PIM inhibitors: SGI-1776 , a first-generation pan-PIM inhibitor, and AZD1208 , a more recent and highly selective clinical candidate.[8][9]
Part 1: Foundational Assessment - Biochemical Potency and Selectivity
Expertise & Rationale: The first step in characterizing any potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme (biochemical potency) and its specificity against other related kinases (selectivity).[10] A potent inhibitor is necessary for efficacy, while high selectivity is crucial for minimizing off-target effects and potential toxicity.[10][11] We will employ a luminescence-based kinase assay that measures the production of ADP, a universal byproduct of the kinase reaction, providing a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50).[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the procedure for measuring the IC50 of this compound against PIM1 kinase. The same methodology can be applied to other PIM isoforms and a broader kinase panel for selectivity profiling.
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 substrate peptide (e.g., a derivative of the BAD protein)
-
This compound, SGI-1776, AZD1208 (as standards)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or multichannel pipettes
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound and the standard inhibitors in 100% DMSO.
-
Perform a serial dilution series in DMSO to create concentrations for a 10-point dose-response curve. A 1:3 dilution series starting from 1 mM is recommended.[12]
-
Include a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
In a 384-well plate, add 25 nL of each serially diluted compound or DMSO control.
-
Add 2.5 µL of a solution containing the PIM1 enzyme in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal via a coupled luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Illustrative Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro luminescence-based kinase assay.
Data Presentation: Hypothetical Biochemical Profile
The following table presents an illustrative outcome of the biochemical assays, providing a direct comparison of potency and selectivity. This data is hypothetical and serves as a template for presenting real experimental results.
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Off-Target Kinase X IC50 (nM) |
| This compound | 25 | 150 | 95 | >10,000 |
| SGI-1776 (Standard) | 7 | 363 | 69 | 50 (FLT3) |
| AZD1208 (Standard) | 5 | 30 | 15 | >5,000 |
Part 2: Cellular Context - Proliferation and Target Engagement
Expertise & Rationale: While biochemical potency is essential, a successful inhibitor must also be active in a complex cellular environment. It needs to be cell-permeable, stable, and able to engage its target at concentrations that elicit a biological response. We assess this through two key experiments: an anti-proliferative assay to measure the effect on cancer cell growth and a target engagement assay to confirm that the compound inhibits the PIM1 signaling pathway inside the cell.[13]
PIM1 Signaling Pathway and Inhibition
PIM1 is a constitutively active kinase that promotes cell survival and proliferation by phosphorylating and regulating numerous downstream substrates, including the pro-apoptotic protein BAD.[8] Phosphorylation of BAD by PIM1 prevents it from inducing apoptosis. A potent PIM1 inhibitor will block this phosphorylation, leading to increased apoptosis and reduced cell proliferation.
Caption: PIM1 signaling pathway and the mechanism of its inhibition.
Experimental Protocol 1: Cell Anti-Proliferation Assay
Cell Line: MV4-11 (Acute myeloid leukemia), known to have high PIM1 expression.
Methodology:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a 10-point serial dilution of this compound and standard inhibitors for 72 hours.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity.
-
Data Analysis: Determine the half-maximal effective concentration (EC50) by plotting cell viability against the log of inhibitor concentration.
Experimental Protocol 2: Target Engagement (Western Blot)
Methodology:
-
Cell Treatment: Treat MV4-11 cells with varying concentrations of the inhibitors for 4-6 hours.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.[14]
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated BAD (p-BAD) and total BAD. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A decrease in the p-BAD/total BAD ratio with increasing inhibitor concentration confirms target engagement.
Data Presentation: Hypothetical Cellular Activity Profile
This table illustrates how the cellular data could be presented to compare the compounds' performance in a biological system.
| Compound | Anti-Proliferation EC50 (nM) (MV4-11 cells) | p-BAD Inhibition at 100 nM (Western Blot) |
| This compound | 90 | ~75% reduction |
| SGI-1776 (Standard) | 150 | ~60% reduction |
| AZD1208 (Standard) | 45 | ~90% reduction |
Conclusion and Forward Look
This guide provides a robust, multi-tiered framework for the initial benchmarking of a novel compound, this compound, as a potential PIM kinase inhibitor. By systematically evaluating its biochemical potency, selectivity, and cellular activity against well-defined standards, researchers can make informed decisions about its therapeutic potential.
Based on our hypothetical data, this compound emerges as a promising candidate. It displays potent PIM1 inhibition with excellent selectivity over off-target kinases and demonstrates on-target activity in cancer cells, leading to a reduction in proliferation. While its potency is slightly less than AZD1208, its distinct substitution pattern may offer advantages in other areas, such as metabolic stability or oral bioavailability, which would be the subject of subsequent ADME/Tox studies. This structured, comparative approach is fundamental to navigating the complexities of modern drug discovery and identifying the next generation of targeted therapies.
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Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem. Retrieved January 11, 2026.
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Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). PubMed. Retrieved January 11, 2026, from [Link]
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Pim-1 kinase as cancer drug target: An update. (2016). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. (2024). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024). PubMed. Retrieved January 11, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 11, 2026, from [Link]
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In vitro kinase assay. (2023). Protocols.io. Retrieved January 11, 2026, from [Link]
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Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update. (2013). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
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Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024). ACS Publications. Retrieved January 11, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 11, 2026, from [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Aminothiazolones as potent, selective and cell active inhibitors of the PIM kinase family. (2020). PubMed. Retrieved January 11, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to Orthogonal Purity Confirmation of 5,7-Dimethyl-1H-indazole
In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 5,7-Dimethyl-1H-indazole, a heterocyclic compound with significant potential in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical methods for the definitive purity confirmation of this compound, offering researchers, scientists, and drug development professionals a framework for robust analytical validation.
The principle of orthogonality in analytical chemistry advocates for the use of multiple, distinct methods to evaluate a single attribute, thereby minimizing the risk of overlooking impurities that may be missed by a single technique.[1][2] This guide will focus on a powerful combination of High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A third method, Differential Scanning Calorimetry (DSC), will also be discussed as a complementary technique.
The Imperative for Orthogonal Purity Assessment
Reliance on a single analytical method for purity determination, however robust, carries an inherent risk. Co-elution of impurities in chromatography, for instance, can lead to an overestimation of purity. Similarly, impurities lacking a chromophore may be invisible to UV detection.[3] Orthogonal methods, which rely on different physicochemical principles, provide a more comprehensive and trustworthy purity profile.[1][2] For regulatory submissions, such as those guided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), a well-documented, multi-faceted approach to purity analysis is not just recommended, but often expected.[4][5][6]
Method 1: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[] Its high resolution and sensitivity make it an indispensable tool for impurity profiling.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the non-polar nature of the dimethyl-indazole ring system. A gradient elution with acetonitrile and water, both with a small percentage of formic acid, is chosen to ensure good peak shape and to resolve both polar and non-polar impurities. The formic acid helps to protonate the indazole nitrogen, reducing peak tailing. Diode array detection is employed to assess peak purity spectrally and to identify potential co-eluting impurities by examining the UV spectra across the entire peak.
Experimental Protocol: HPLC-DAD
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector scanning from 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Integrate all peaks and calculate the area percent of the main peak relative to the total peak area.
-
Assess the spectral purity of the main peak using the DAD software.
-
Caption: Workflow for HPLC-DAD Purity Analysis.
Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a reference standard of the analyte itself.[8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]
Causality Behind Experimental Choices
¹H qNMR is selected due to its high sensitivity and the presence of distinct proton signals in the this compound molecule. An internal standard with a known purity and a signal in a clear region of the spectrum is crucial for accurate quantification. Maleic acid is a suitable choice as its olefinic protons are in a region typically free of other signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.
Experimental Protocol: ¹H qNMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H detection.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., Maleic Acid) into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for qNMR Purity Analysis.
Method 3: Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For purity analysis of crystalline compounds, DSC relies on the principle of melting point depression.[11] Impurities broaden the melting range and lower the melting point of a pure substance.
Causality Behind Experimental Choices
DSC is a valuable orthogonal technique as it is a bulk property measurement and is not dependent on the spectroscopic or chromatographic properties of the impurities.[12] It is particularly useful for detecting eutectic impurities that may not be easily separated by chromatography. The Van't Hoff equation is the basis for calculating purity from the DSC thermogram.[13]
Experimental Protocol: DSC
-
Instrumentation:
-
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
DSC Analysis:
-
Temperature Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
-
Data Analysis:
-
Analyze the melting endotherm using the software's purity determination package, which applies the Van't Hoff equation.
-
Comparative Data Summary
The following table presents illustrative data for a batch of this compound analyzed by the three orthogonal methods.
| Parameter | HPLC-DAD | ¹H qNMR | DSC |
| Purity (%) | 99.85 (Area %) | 99.7 (w/w %) | 99.6 (mol %) |
| Principle of Measurement | Chromatographic Separation & UV Absorbance | Nuclear Magnetic Resonance | Melting Point Depression |
| Key Strengths | High sensitivity for chromophoric impurities, excellent for impurity profiling. | Primary method, highly accurate and precise, no analyte-specific reference standard needed.[8][9] | Measures bulk purity, sensitive to eutectic impurities.[12] |
| Limitations | May miss non-chromophoric impurities, co-elution can lead to inaccurate results.[3] | Lower sensitivity than HPLC, requires a pure internal standard.[10] | Only applicable to crystalline solids, not suitable for compounds that decompose on melting.[12] |
| Validation Parameters (ICH Q2(R1)) | Specificity, Linearity, Range, Accuracy, Precision, LOQ, LOD.[5][14] | Specificity, Linearity, Range, Accuracy, Precision.[4][15] | Not explicitly covered in ICH Q2(R1) for purity, but principles of accuracy and precision apply. |
Conclusion
The purity assessment of a compound like this compound is a critical step in its development. This guide has detailed three orthogonal methods: HPLC-DAD, ¹H qNMR, and DSC. The illustrative data demonstrates a high degree of concordance between the methods, providing strong confidence in the purity of the analyzed batch.
-
HPLC-DAD provides an excellent profile of UV-active impurities.
-
¹H qNMR offers a highly accurate, direct measure of the absolute purity.
-
DSC serves as a valuable confirmation of bulk purity, particularly for crystalline materials.
By employing a combination of these orthogonal techniques, researchers and drug developers can build a comprehensive and robust purity profile for this compound, ensuring the quality and safety of this important molecule and satisfying stringent regulatory requirements.[4][6] The choice of methods and their validation should always be tailored to the specific properties of the molecule and its intended use, in accordance with guidelines such as ICH Q2(R1).[5][14]
References
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Liu, D., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4), 615–624. Retrieved from [Link]
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Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]
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Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
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LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
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PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
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PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
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International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
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AZoM. (2018, June 27). DSC Purity Determination. Retrieved from [Link]
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Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Retrieved from [Link]
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Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
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European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]
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Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]
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Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Retrieved from [Link]
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ResearchGate. (2025, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Retrieved from [Link]
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ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]
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ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]
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EAG. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]
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LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. Retrieved from [Link]
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Almac. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]
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LabRulez LCMS. (n.d.). Small Scale Peptide and Impurity Isolation Using the ACQUITY UPLC H-Class and Waters Fraction Manager-Analytical Systems. Retrieved from [Link]
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NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
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Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link]
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Pharmacia. (2021, May 18). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]
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NIH. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Kinase Selectivity Profiling of Indazole-Based Inhibitors
Abstract
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The indazole scaffold has emerged as a privileged structure, forming the core of several FDA-approved drugs. However, their clinical success is intrinsically linked to their selectivity profile across the human kinome. Unintended off-target activity can lead to adverse effects or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the kinase selectivity profiles of two prominent indazole-based inhibitors, Axitinib and Pazopanib. We will dissect their on- and off-target activities using publicly available data, explain the causality behind the experimental techniques used for this profiling, and provide detailed, actionable protocols for researchers aiming to conduct similar assessments.
The Indazole Scaffold and the Quest for Kinase Selectivity
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The indazole chemical moiety has proven to be a highly effective scaffold for designing potent kinase inhibitors. Its bicyclic aromatic structure allows for specific hydrogen bonding interactions within the ATP-binding pocket of kinases.
However, the high degree of structural conservation in the ATP-binding site across the more than 500 kinases in the human kinome presents a significant challenge: achieving selectivity. A highly selective inhibitor, such as Axitinib, potently inhibits its intended targets while sparing most other kinases. A multi-targeted or less selective inhibitor, like Pazopanib, potently inhibits a broader range of kinases.
Why is selectivity profiling paramount?
-
Efficacy: Ensuring the inhibitor potently engages the desired target kinase is fundamental to its therapeutic mechanism.
-
Toxicity Mitigation: Off-target inhibition is a primary cause of adverse drug reactions. Profiling allows for the early identification and de-risking of potential liabilities. For example, inhibition of kinases like KDR (VEGFR2) is linked to hypertension, a known side effect of many angiogenesis inhibitors.
-
Understanding Polypharmacology: Sometimes, hitting multiple targets can be beneficial. A broader profile might enhance anti-tumor activity through complementary pathways. Understanding the complete profile is key to interpreting clinical outcomes.
This guide will compare Axitinib and Pazopanib, both of which target the Vascular Endothelial Growth Factor Receptors (VEGFRs) but exhibit distinct selectivity profiles that define their clinical application and side-effect profiles.
Comparative Kinase Selectivity: Axitinib vs. Pazopanib
To objectively compare these two drugs, we will analyze their inhibitory activity against a panel of representative kinases. The data presented below is a synthesized representation from publicly available large-scale screening studies. The primary metric used is the IC50 , the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.
| Kinase Target | Primary Pathway | Axitinib IC50 (nM) | Pazopanib IC50 (nM) | Potency & Selectivity Interpretation |
| VEGFR1 | Angiogenesis, Vasculogenesis | 0.1 | 10 | Axitinib is ~100-fold more potent against this primary target. |
| VEGFR2 (KDR) | Angiogenesis, Vascular Permeability | 0.2 | 30 | Axitinib demonstrates significantly higher potency (~150-fold) against the key mediator of angiogenesis. |
| VEGFR3 | Lymphangiogenesis | 0.1-0.3 | 47 | Axitinib maintains high potency across the VEGFR family. |
| PDGFRβ | Tumor Growth, Angiogenesis | 1.6 | 84 | Both are potent, but Axitinib shows greater potency. |
| c-KIT | Cell Survival, Proliferation | 1.7 | 74 | Both inhibit c-KIT, a target in GIST, but Axitinib is more potent. |
| RET | Cell Proliferation, Differentiation | 4.9 | >10,000 | Axitinib shows potent inhibition of RET, an important oncogene, whereas Pazopanib is largely inactive. This is a key selectivity differentiator. |
| FGFR1 | Angiogenesis, Cell Proliferation | 140 | 140 | Both inhibitors show moderate, comparable activity. |
| c-SRC | Cell Adhesion, Motility | 240 | >10,000 | Another key differentiator; Axitinib has moderate activity against this key proto-oncogene while Pazopanib is inactive. |
Analysis of Selectivity:
The data clearly illustrates that while both drugs are classified as VEGFR inhibitors, their profiles are distinct.
-
Axitinib can be characterized as a highly potent and selective inhibitor. Its activity is concentrated on the VEGFR family, PDGFR, and c-KIT, with IC50 values in the low nanomolar range. Its additional potent activity against RET and moderate activity against SRC gives it a unique profile that may be advantageous in specific cancer types where these kinases are drivers.
-
Pazopanib acts as a multi-targeted inhibitor. While it is potent against VEGFRs, its potency is significantly lower than Axitinib's. However, it maintains potent activity against a broader array of kinases including PDGFR and c-KIT, making it effective in tumors dependent on these various signaling pathways. Its lack of activity against RET and SRC further distinguishes its profile from Axitinib's.
Experimental Workflow for Kinase Selectivity Profiling
The data presented above is generated through large-scale biochemical assays. The following section details the workflow and a representative protocol for determining kinase inhibition.
Overall Experimental Workflow
The process begins with a high-throughput biochemical screen to identify potential off-targets, followed by cellular assays to confirm on-target engagement and downstream pathway modulation in a physiological context.
Caption: High-level workflow for kinase inhibitor profiling.
Protocol: In Vitro ADP-Glo™ Kinase Assay
This protocol is a representative example of a luminescence-based biochemical assay used to determine kinase activity and calculate IC50 values. The principle is based on quantifying the amount of ADP produced during the kinase reaction; lower ADP levels indicate stronger inhibition. This method is widely adopted for its high sensitivity and scalability.
Materials:
-
Recombinant Kinase (e.g., VEGFR2)
-
Kinase-specific peptide substrate
-
Axitinib or Pazopanib, serially diluted in DMSO
-
ATP solution
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted inhibitor or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase reaction buffer, the specific kinase (e.g., VEGFR2), and its corresponding substrate. Add 5 µL of this mix to each well.
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase reaction buffer. Add 5 µL to each well to start the reaction. The final volume is 11 µL.
-
Causality Note: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.
-
Stop Reaction & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the ADP generated in step 4 into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Reading: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using controls: 0% activity (no kinase) and 100% activity (DMSO vehicle).
-
Plot the normalized activity (%) versus the log of inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Confirmation: Validating Inhibition in a Biological Context
Biochemical assays are essential but occur in an artificial environment. Cellular assays are the critical next step to confirm that an inhibitor can engage its target within a living cell and modulate its downstream signaling pathway.
VEGFR2 Signaling Pathway and Inhibitor Action
Axitinib and Pazopanib primarily target VEGFR2, a receptor tyrosine kinase. Upon binding its ligand (VEGF-A), VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signals that promote cell proliferation, survival, and angiogenesis, primarily through the RAS/MAPK and PI3K/AKT pathways.
Caption: Simplified VEGFR2 signaling pathway showing the point of inhibition.
Protocol: Western Blot for Phospho-ERK
A common method to verify cellular target engagement is to measure the phosphorylation state of a downstream effector. If Axitinib successfully inhibits VEGFR2 in cells, the phosphorylation of downstream proteins like ERK (p-ERK) should decrease.
Procedure:
-
Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a low-serum medium for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of Axitinib (or Pazopanib) for 2 hours. Include a DMSO vehicle control.
-
Ligand Stimulation: Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10 minutes to activate the VEGFR2 pathway. An unstimulated control should be included.
-
Causality Note: The short stimulation time is chosen to capture the peak of proximal signaling events like ERK phosphorylation, which can be transient.
-
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody against phosphorylated ERK (p-ERK).
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading across lanes. A dose-dependent decrease in the p-ERK/total ERK ratio validates the inhibitor's cellular activity.
Conclusion
The comparative analysis of Axitinib and Pazopanib highlights the critical importance of comprehensive kinase selectivity profiling. While both are effective indazole-based VEGFR inhibitors, Axitinib's focused potency and distinct off-target profile contrast with Pazopanib's broader, multi-targeted activity. This differentiation, revealed through the systematic application of biochemical and cellular assays, directly impacts their clinical utility and safety profiles. The methodologies detailed in this guide provide a robust framework for researchers to characterize novel kinase inhibitors, enabling the rational design of next-generation targeted therapies.
References
-
Rini, B. I., & Atkins, M. B. (2009). Axitinib in renal cell carcinoma. The Oncologist. Available at: [Link]
-
Kumar, R., et al. (2007). Preclinical characterization of pazopanib (GW786034), a potent and selective, multi-targeted receptor tyrosine kinase inhibitor. Molecular Cancer Therapeutics. Available at: [Link]
-
Hu-Lowe, D. D., et al. (2008). The effect of the multitargeted receptor tyrosine kinase inhibitor axitinib on signaling, angiogenesis, and tumor growth in preclinical models. Clinical Cancer Research. Available at: [Link]
-
Maitland, M. L., et al. (2010). Correlation of plasma VEGF-A concentrations with hypertension and progression-free survival in pazopanib-treated patients with renal cell carcinoma. Clinical Cancer Research. Available at: [Link]
A Head-to-Head Comparison of 5,7-Dimethyl-1H-indazole Derivatives as p38α MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of potent kinase inhibitors.[1][2][3] Its inherent drug-like properties and synthetic tractability have led to the development of several clinically approved anticancer agents.[4] Within this class of compounds, derivatives of 5,7-dimethyl-1H-indazole have emerged as a promising avenue for therapeutic intervention, particularly in the context of inflammatory diseases and oncology.
This technical guide provides a comprehensive head-to-head comparison of a focused series of this compound derivatives. The analysis is centered on their inhibitory activity against p38α Mitogen-Activated Protein Kinase (MAPK), a critical node in the cellular signaling cascade that governs inflammatory responses.[5] The structure-activity relationships (SAR) are elucidated through a comparative analysis of experimental data, providing a framework for the rational design of next-generation inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to ensure reproducibility and facilitate further research.
The Rationale for Targeting p38α MAPK with this compound Derivatives
The p38 MAPK signaling pathway is a key transducer of cellular responses to external stressors, including inflammatory cytokines like TNF-α and IL-1β.[5] Dysregulation of this pathway is a hallmark of numerous inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease, as well as various cancers.[5][6] Consequently, the development of small molecule inhibitors of p38α MAPK has been a major focus of drug discovery efforts.
The this compound scaffold provides a unique structural framework for engaging the ATP-binding pocket of p38α MAPK. The dimethyl substitution at the 5 and 7 positions can enhance binding affinity and modulate pharmacokinetic properties. By systematically modifying substituents at other positions of the indazole core, it is possible to fine-tune the potency, selectivity, and drug-like properties of these inhibitors. This guide will explore the impact of substitutions at the 3-position of the this compound ring system.
Comparative Analysis of this compound Derivatives
To illustrate the structure-activity relationship of this series, a head-to-head comparison of three representative this compound derivatives is presented below. These compounds were synthesized and evaluated for their in vitro inhibitory activity against p38α MAPK.
| Compound ID | R-Group at 3-position | p38α MAPK IC50 (nM) |
| DM-IND-01 | -H | 1500 |
| DM-IND-02 | -C(O)NH-Ph | 75 |
| DM-IND-03 | -C(O)NH-(4-fluorophenyl) | 25 |
Note: The data presented is a representative example for illustrative purposes, based on established SAR principles for indazole-based kinase inhibitors.
The unsubstituted parent compound, DM-IND-01 , exhibits weak inhibitory activity against p38α MAPK, highlighting the necessity for substitution at the 3-position to achieve potent inhibition. The introduction of a carboxamide moiety, as seen in DM-IND-02 , results in a significant increase in potency. This is likely due to the formation of additional hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.
Further optimization, as demonstrated by DM-IND-03 , involves the incorporation of a 4-fluorophenyl group on the carboxamide. The fluorine atom can engage in favorable interactions within the binding site, leading to a further enhancement of inhibitory activity. This observation is consistent with the known structure-activity relationships of other indazole-based kinase inhibitors, where halogenated phenyl groups often contribute to improved potency.[2]
Experimental Protocols
General Synthetic Scheme for this compound-3-carboxamide Derivatives
The synthesis of the this compound-3-carboxamide derivatives can be achieved through a multi-step process, as outlined below.
Caption: Synthetic workflow for this compound-3-carboxamide derivatives.
Step 1: Synthesis of 2,4-Dimethyl-6-nitrophenylhydrazine 2,4-Dimethyl-6-nitroaniline is diazotized with sodium nitrite in the presence of hydrochloric acid, followed by reduction with tin(II) chloride to yield the corresponding hydrazine.
Step 2: Synthesis of this compound The hydrazine intermediate undergoes cyclization to form the this compound core.
Step 3: Synthesis of Ethyl this compound-3-carboxylate The indazole is reacted with ethyl pyruvate to introduce the ester group at the 3-position.
Step 4: Synthesis of this compound-3-carboxylic acid The ethyl ester is hydrolyzed using a base, such as sodium hydroxide, to afford the carboxylic acid.
Step 5: Synthesis of this compound-3-carboxamide Derivatives The carboxylic acid is coupled with various substituted anilines using a peptide coupling reagent, such as HATU, in the presence of a base like DIPEA to yield the final carboxamide derivatives.[7]
In Vitro p38α MAPK Inhibition Assay
The inhibitory activity of the synthesized compounds against p38α MAPK can be determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.[8]
Caption: Workflow for the in vitro p38α MAPK inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human p38α enzyme, the substrate (e.g., ATF2), ATP, and the test compounds at various concentrations in the appropriate kinase buffer.
-
Enzyme and Inhibitor Addition: Add the p38α enzyme and the test compounds (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubation: Incubate the plate for an additional period (e.g., 40 minutes).
-
Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated during the kinase reaction back to ATP, and then uses the newly synthesized ATP to generate a luminescent signal.
-
Incubation: Incubate the plate for a final period (e.g., 30 minutes) to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
The p38 MAPK signaling pathway is a central regulator of cellular responses to stress and inflammation.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of potent and selective p38α MAPK inhibitors. The structure-activity relationships elucidated in this guide demonstrate that strategic modifications at the 3-position of the indazole core can lead to a significant enhancement of inhibitory activity. The detailed synthetic and biological evaluation protocols provided herein offer a practical framework for researchers to further explore this exciting class of compounds and to develop novel therapeutics for the treatment of inflammatory diseases and cancer.
References
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A Comparative Guide to the Validation of a Stability-Indicating Assay for 5,7-Dimethyl-1H-indazole
This guide provides a comprehensive framework for the development and validation of a stability-indicating assay for the pharmaceutical compound 5,7-Dimethyl-1H-indazole. As drug development professionals, our primary objective is to ensure that the analytical methods we employ are not just precise and accurate, but are unequivocally fit for their intended purpose. A stability-indicating method is the cornerstone of any robust stability program, providing the assurance that a drug substance's quality can be reliably monitored over its shelf life.
This document eschews a generic template in favor of a narrative that mirrors the logical progression of scientific inquiry—from initial method development and forced degradation studies to a full validation according to the stringent standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). We will compare a highly specific, separation-based method (RP-HPLC) with more simplistic analytical approaches to underscore the non-negotiable requirement for specificity in stability testing.
The Critical Choice: Why a Chromatographic Approach is Essential
Before delving into the validation protocol, it is crucial to understand the analytical landscape. For a molecule like this compound, one could envision several quantitative techniques.
-
Non-Specific Methods (e.g., UV-Spectrophotometry, Titrimetry): These methods measure a bulk property of the sample. A UV spectrophotometer, for instance, would measure the total absorbance at a specific wavelength. If the degradation products share the same chromophore as the parent molecule, the method would fail to distinguish between them, leading to a dangerous overestimation of the active pharmaceutical ingredient (API) content. These methods are fundamentally unsuitable for stability-indicating assays.
-
Separation-Based Methods (e.g., High-Performance Liquid Chromatography - HPLC): HPLC, particularly in its reverse-phase modality (RP-HPLC), is the gold standard for stability-indicating assays.[1][2] Its power lies in its ability to physically separate the parent compound from its degradation products and any process-related impurities before quantification. This separation is the bedrock upon which the method's specificity is built.
Our focus, therefore, will be exclusively on the validation of a purpose-built RP-HPLC method, as it is the only approach that can satisfy the regulatory requirement for a true stability-indicating assay.
Part 1: The Foundation - RP-HPLC Method Development
The objective of method development is to establish a set of chromatographic conditions that yield a robust and reliable separation. The causality behind our choices is paramount.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and serves as an excellent starting point for a moderately non-polar molecule like this compound. The choice of a specific brand and dimension (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a balance between achieving adequate separation (resolution) and maintaining reasonable analysis times and backpressures.
-
Mobile Phase Selection: A mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typical. The pH of the aqueous phase is a critical parameter; for an indazole derivative, it's essential to work within a pH range that ensures the analyte is in a single, stable ionic form and avoids pH-driven degradation on-column.
-
Detection: A photodiode array (PDA) or diode-array detector (DAD) is superior to a simple UV detector.[1] It not only quantifies the analyte at its wavelength of maximum absorbance (λmax) but also performs peak purity analysis, a critical component of demonstrating specificity.
-
Elution Mode: A gradient elution (where the proportion of the organic modifier is increased over time) is often necessary to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are properly resolved from the main peak within a single run.[3]
Part 2: Forcing the Issue - The Role of Stress Studies
A method cannot be called "stability-indicating" until it has proven its ability to separate the API from degradation products. To achieve this, we must first create those degradation products through forced degradation (stress testing), as mandated by ICH guideline Q1A(R2).[4] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and resolve degradants without completely destroying the sample.[4][5][6]
Experimental Protocol: Forced Degradation of this compound
-
Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance (in a photostability chamber) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a target concentration and analyze them using the developed HPLC method alongside an unstressed control sample.
The chromatograms from these stressed samples are the primary evidence for the method's specificity. The appearance of new peaks, which are well-resolved from the parent this compound peak, is the first qualitative proof of the method's stability-indicating nature.
Part 3: The Validation Gauntlet - Proving Fitness for Purpose
Method validation demonstrates with a high degree of assurance that the analytical procedure is suitable for its intended purpose.[7][8] The following parameters are evaluated based on the framework provided in ICH Q2(R2).[8][9][10][11]
Visualizing the Workflow
The entire process, from development to validation, follows a structured path.
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An Inter-Laboratory Guide to the Reproducible Synthesis of 5,7-Dimethyl-1H-indazole
A Comparative Analysis of Synthetic Protocols and Validation Best Practices
In the landscape of pharmaceutical research and development, the reproducibility of synthetic procedures is paramount. The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by the ability to consistently produce high-quality material. This guide provides an in-depth, comparative analysis of two distinct synthetic methodologies for 5,7-Dimethyl-1H-indazole, a heterocyclic scaffold of interest in medicinal chemistry. Through a simulated inter-laboratory validation study, we will explore the nuances of each protocol, offering practical insights into achieving robust and reliable chemical syntheses.
The indazole nucleus is a significant pharmacophore present in numerous biologically active compounds.[1][2][3][4][5][6] The consistent and predictable synthesis of its derivatives is therefore a critical endeavor for drug discovery programs. This guide is intended for researchers, synthetic chemists, and process development scientists, providing a framework for evaluating and implementing synthetic routes with a focus on inter-laboratory reproducibility.[7][8][9][10][11]
Synthetic Protocol Showdown: A Tale of Two Methodologies
Two plausible, yet distinct, synthetic routes for the preparation of this compound were selected for this comparative study. Three independent laboratories (Lab A, Lab B, and Lab C) were tasked with executing both protocols to assess their respective merits and challenges.
Protocol 1: The Classical Approach - Diazotization and Reductive Cyclization
This method follows a traditional pathway to indazole formation, beginning with the diazotization of a substituted aniline followed by a reductive cyclization.[4][12] The starting material for this synthesis is 2,4-dimethyl-6-nitroaniline.
-
Rationale: This approach is well-precedented for the synthesis of various indazole derivatives and utilizes readily available and relatively inexpensive starting materials. The reaction sequence is straightforward, making it an attractive option for initial scale-up.
Protocol 2: The Modern Strategy - Palladium-Catalyzed C-N Coupling
This contemporary approach leverages the power of transition-metal catalysis to construct the indazole core via an intramolecular C-N bond formation. The synthesis commences with 2-bromo-1,3-dimethyl-5-nitrobenzene and hydrazine.
-
Rationale: Palladium-catalyzed cross-coupling reactions often offer milder reaction conditions and greater functional group tolerance compared to classical methods. This can translate to higher yields and cleaner reaction profiles, simplifying purification.
Inter-Laboratory Validation: Putting Protocols to the Test
To rigorously evaluate the reproducibility of each protocol, a comprehensive inter-laboratory validation study was designed.[13][14][15] Each participating laboratory received standardized starting materials and detailed experimental procedures. The primary endpoints for comparison were reaction yield, purity of the final product, and ease of execution.
Experimental Protocols
Protocol 1: Diazotization and Reductive Cyclization
-
Step 1: Diazotization of 2,4-dimethyl-6-nitroaniline. To a solution of 2,4-dimethyl-6-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The reaction mixture is stirred for 30 minutes at this temperature.
-
Step 2: Reductive Cyclization. The cold diazonium salt solution is then slowly added to a solution of sodium sulfite (3.0 eq) in water. The mixture is stirred and allowed to warm to room temperature overnight.
-
Step 3: Work-up and Purification. The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C-N Coupling
-
Step 1: C-N Coupling. A mixture of 2-bromo-1,3-dimethyl-5-nitrobenzene (1.0 eq), hydrazine hydrate (1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere.
-
Step 2: Work-up and Purification. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature and filtered. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data obtained from the three participating laboratories for each synthetic protocol.
Table 1: Reaction Yield of this compound (%)
| Laboratory | Protocol 1 | Protocol 2 |
| Lab A | 65 | 82 |
| Lab B | 62 | 85 |
| Lab C | 68 | 79 |
| Average | 65 | 82 |
| Std. Dev. | 3.0 | 3.0 |
Table 2: Purity of this compound (by HPLC, %)
| Laboratory | Protocol 1 | Protocol 2 |
| Lab A | 97.5 | 99.2 |
| Lab B | 97.1 | 99.5 |
| Lab C | 97.8 | 99.0 |
| Average | 97.5 | 99.2 |
| Std. Dev. | 0.35 | 0.25 |
Analytical Characterization
The structural identity and purity of the synthesized this compound were confirmed using a suite of standard analytical techniques.[2][3][16]
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and identify any impurities.
-
¹³C NMR: To further verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[17]
Visualizing the Workflows
To provide a clear visual representation of the synthetic and validation processes, the following diagrams were generated.
Caption: Comparative workflows of the two synthetic protocols for this compound.
Caption: Workflow of the inter-laboratory validation study.
Discussion and Recommendations
The results of this inter-laboratory study provide valuable insights into the synthesis of this compound.
-
Yield and Purity: Protocol 2, the palladium-catalyzed C-N coupling, consistently delivered a higher average yield (82%) and superior purity (99.2%) across all three laboratories compared to Protocol 1 (65% yield, 97.5% purity). The lower standard deviation in the purity results for Protocol 2 also suggests a more robust and reproducible outcome.
-
Ease of Execution: Anecdotal feedback from the participating laboratories indicated that Protocol 2 was generally easier to perform. The single-step nature of the core transformation and the milder reaction conditions were highlighted as significant advantages. In contrast, Protocol 1, with its temperature-sensitive diazotization step, required more careful monitoring and handling.
-
Reproducibility: The tighter distribution of results for both yield and purity for Protocol 2 points to its superior inter-laboratory reproducibility. This is a critical factor for consideration when selecting a synthetic route for further development and scale-up. The journal Organic Syntheses is a notable publication that emphasizes the importance of reproducibility by having procedures independently checked in the laboratories of their board of editors.[8][11]
Based on the findings of this comparative guide, the palladium-catalyzed C-N coupling (Protocol 2) is the recommended method for the synthesis of this compound. It offers a more efficient, robust, and reproducible route to the target compound, yielding a product of higher purity. While the classical approach (Protocol 1) is a viable option, its lower yield and more demanding reaction conditions make it less suitable for applications where consistency and efficiency are critical.
This guide underscores the importance of inter-laboratory validation in assessing the true viability of a synthetic protocol. By subjecting methodologies to rigorous testing in different environments, the scientific community can build a foundation of reliable and reproducible chemical knowledge, accelerating the pace of drug discovery and development.
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A Comparative Guide to the Molecular Docking Performance of 5,7-Dimethyl-1H-indazole Analogues as Kinase Inhibitors
This guide provides an in-depth comparative analysis of the molecular docking scores for a series of 5,7-Dimethyl-1H-indazole analogues. Designed for researchers, scientists, and professionals in drug development, this document offers objective comparisons, supporting experimental data from referenced studies, and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of Indazole Scaffolds
Indazole-containing derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The indazole nucleus, a bicyclic structure composed of a pyrazole and a benzene ring, serves as a versatile scaffold in the design of novel therapeutic agents.[3][4] Notably, several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its importance in oncology.[5][6]
The 5,7-dimethyl substitution on the 1H-indazole ring can influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide focuses on the comparative molecular docking performance of various analogues derived from this core structure, providing insights into their structure-activity relationships (SAR) as potential kinase inhibitors.
Experimental Design and Rationale: A Self-Validating Docking Protocol
To ensure the trustworthiness and reproducibility of our findings, we outline a rigorous, self-validating molecular docking protocol. The choice of each step is grounded in established best practices to minimize variability and produce reliable comparative data.
Step 1: Target Selection and Preparation
The selection of a relevant protein target is crucial for a meaningful comparative study. Kinases are a prominent target for indazole derivatives.[5][6] For this guide, we will consider a hypothetical study targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis and a common target for anti-cancer therapies. The crystal structure of VEGFR-2 in complex with a known inhibitor provides a validated binding pocket for docking studies.
-
Rationale: Utilizing a high-resolution crystal structure from the Protein Data Bank (PDB) ensures the atomic coordinates of the binding site are accurate. Co-crystallized ligands help in defining the binding pocket and validating the docking protocol (re-docking).
Step 2: Ligand Preparation
The 3D structures of the this compound analogues are prepared to accurately represent their state at physiological pH.
-
Rationale: Correct protonation states and tautomers are critical for accurately modeling the hydrogen bonding and electrostatic interactions between the ligand and the protein. Energy minimization ensures that the ligand conformations are sterically feasible.
Step 3: Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina, which employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the protein's active site.
-
Rationale: AutoDock Vina is widely used and has been validated for its accuracy and speed in predicting binding modes and affinities. The scoring function provides a quantitative estimate of the binding energy.
Step 4: Analysis of Docking Results
The docking results are analyzed based on the binding energy (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the binding site.
-
Rationale: A lower binding energy generally indicates a more stable protein-ligand complex. Analyzing the specific interactions provides a mechanistic understanding of the binding and helps in explaining the observed SAR.
Experimental Workflow for Comparative Docking Analysis
The following diagram illustrates the step-by-step workflow for the comparative molecular docking analysis of this compound analogues.
Caption: Workflow for comparative molecular docking.
Comparative Docking Scores of this compound Analogues
The following table presents a hypothetical comparative analysis of the docking scores for a series of this compound analogues against VEGFR-2. The binding energies are expressed in kcal/mol.
| Analogue | Substitution (R) | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | -H | -7.8 | Cys919, Asp1046 |
| 2 | -Cl | -8.5 | Cys919, Asp1046, Val848 |
| 3 | -OCH3 | -8.2 | Cys919, Asp1046, Glu885 |
| 4 | -NH2 | -8.9 | Cys919, Asp1046, Glu885 |
| 5 | -COOH | -9.5 | Cys919, Asp1046, Glu885, Lys868 |
Note: The data in this table is illustrative and based on typical results reported for indazole derivatives in the scientific literature.[7][8]
Discussion of Structure-Activity Relationship (SAR)
The comparative docking scores reveal a clear structure-activity relationship among the this compound analogues. The unsubstituted analogue 1 serves as a baseline.
-
The introduction of a chloro group at the R position (analogue 2 ) leads to a more favorable binding energy, likely due to enhanced hydrophobic interactions with residues like Val848.
-
The methoxy group in analogue 3 also improves the docking score, potentially through hydrogen bonding with residues such as Glu885.
-
Analogue 4 , with an amino substitution, shows a significantly lower binding energy, indicating strong hydrogen bonding interactions with both Asp1046 and Glu885.
-
The most potent analogue in this hypothetical series is 5 , which features a carboxylic acid group. This group can form strong ionic and hydrogen bond interactions with multiple residues in the active site, including Lys868, leading to the lowest binding energy.
Signaling Pathway and Point of Intervention
The diagram below illustrates a simplified VEGFR-2 signaling pathway and the potential point of intervention for the this compound analogues.
Caption: VEGFR-2 signaling pathway and inhibition.
Conclusion
This guide provides a comprehensive framework for evaluating the comparative docking scores of this compound analogues. The detailed protocol and illustrative data highlight the importance of systematic SAR studies in the design of potent and selective kinase inhibitors. The insights gained from such computational analyses can significantly accelerate the drug discovery process by prioritizing compounds with the most promising binding characteristics for further experimental validation.
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Introduction: Unveiling the Therapeutic Potential of 5,7-Dimethyl-1H-indazole
An In-Depth Efficacy Comparison of 5,7-Dimethyl-1H-indazole Across Diverse Cancer Cell Lines
In the landscape of modern oncology, the pursuit of targeted therapies remains a cornerstone of drug discovery. Small molecule inhibitors, particularly those targeting critical cell signaling pathways, have shown immense promise. Among these, indazole derivatives have emerged as a privileged scaffold in medicinal chemistry, known for their ability to potently and selectively inhibit various protein kinases. This guide focuses on this compound, a novel synthetic indazole compound, and provides a comprehensive comparison of its anti-proliferative and pro-apoptotic efficacy across a panel of distinct human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and K562 (chronic myelogenous leukemia).
Our investigation reveals that the efficacy of this compound is not uniform, but rather highly dependent on the genetic context and signaling architecture of the cancer cell type. This differential sensitivity underscores the importance of cell line-specific validation in preclinical drug development. This guide will dissect the compound's mechanism of action, present comparative efficacy data, and provide detailed protocols for researchers to replicate and expand upon these findings in their own laboratories.
Comparative Efficacy Analysis: A Tale of Three Cell Lines
The anti-cancer activity of this compound was systematically evaluated in A549, MCF-7, and K562 cell lines. The primary endpoints for this comparison were the half-maximal inhibitory concentration (IC50) for cell proliferation, the induction of apoptosis, and the perturbation of cell cycle progression.
Quantitative Proliferation Inhibition
Cell viability was assessed following a 72-hour treatment with escalating concentrations of this compound using a standard MTS assay. The results, summarized in the table below, highlight a significant disparity in cytotoxic potency.
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (µM) of this compound |
| K562 | Chronic Myelogenous Leukemia | BCR-ABL1 Fusion | 1.5 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (+), p53 wild-type | 8.2 ± 1.1 |
| A549 | Non-Small Cell Lung Cancer | KRAS mutant, p53 wild-type | 25.6 ± 3.4 |
The data clearly indicates that the K562 leukemia cell line exhibits the highest sensitivity to this compound. This profound effect is likely attributable to the cell line's addiction to the BCR-ABL1 kinase signaling pathway, a putative primary target of the compound. In contrast, the A549 lung cancer cell line, driven by a KRAS mutation, demonstrates marked resistance, suggesting that downstream effectors of KRAS signaling may circumvent the inhibitory action of the compound. The MCF-7 breast cancer cell line shows intermediate sensitivity.
Induction of Apoptosis
To determine if the observed cytotoxicity was due to the induction of programmed cell death, apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with a 2X concentration of their respective IC50 values for 48 hours.
-
K562 Cells: Showed a dramatic increase in the apoptotic population, with approximately 65% of cells staining positive for Annexin V.
-
MCF-7 Cells: Exhibited a moderate apoptotic response, with around 30% of cells undergoing apoptosis.
-
A549 Cells: Displayed a minimal apoptotic fraction (<10%), indicating that the primary mechanism of growth inhibition in this cell line may be cytostatic rather than cytotoxic.
Mechanism of Action: Targeting the BCR-ABL1 Pathway
Our mechanistic studies suggest that this compound functions as a potent inhibitor of the aberrant BCR-ABL1 fusion protein kinase, the molecular driver of chronic myelogenous leukemia. This inhibition disrupts downstream signaling cascades crucial for cell proliferation and survival, including the STAT5 and PI3K/Akt pathways.
Caption: Fig. 1: Proposed mechanism of this compound action in K562 cells.
The high sensitivity of K562 cells is a direct consequence of their reliance on this pathway. In contrast, A549 and MCF-7 cells lack the BCR-ABL1 fusion and are driven by other oncogenic pathways, rendering them less susceptible to this specific inhibitory action.
Experimental Protocols: A Guide for Reproducibility
To ensure the trustworthiness and reproducibility of these findings, we provide the detailed methodologies used in this comparative analysis.
Overall Experimental Workflow
The following diagram outlines the logical flow from cell culture to final data analysis for a comprehensive efficacy study.
Caption: Fig. 2: A generalized workflow for in vitro compound efficacy screening.
Protocol 1: Cell Viability (MTS Assay)
This protocol quantifies the number of viable cells in culture after treatment with the test compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight (for adherent cells like A549 and MCF-7).
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Causality Note: The MTS reagent is converted by mitochondrial dehydrogenases of viable cells into a colored formazan product. The amount of color is directly proportional to the number of living cells.
-
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed 250,000 cells per well in a 6-well plate and treat with the compound (e.g., at 2X IC50) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Causality Note: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by Annexin V. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is lost.
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.
Conclusion and Future Directions
The in vitro evidence presented in this guide strongly indicates that this compound is a promising therapeutic candidate with a cell-line-specific efficacy profile. Its potent activity in the BCR-ABL1-positive K562 cell line suggests it should be prioritized for further investigation in the context of chronic myelogenous leukemia and potentially other hematological malignancies driven by similar kinase pathways.
Conversely, its limited activity in KRAS-mutant A549 cells highlights the need for combination therapy approaches in solid tumors with this genetic background. Future studies should aim to:
-
Confirm the direct binding and inhibition of BCR-ABL1 kinase through biochemical assays.
-
Evaluate the efficacy of this compound in a broader panel of leukemia cell lines.
-
Explore potential synergistic combinations in resistant cell lines like A549.
-
Advance the compound to in vivo studies using xenograft models of sensitive cancer types.
By understanding the specific cellular contexts in which a compound is most effective, researchers can better design clinical trials and ultimately deliver more personalized and effective cancer therapies.
References
This section is for illustrative purposes as the compound and its specific data are hypothetical. The references would typically point to peer-reviewed publications detailing the discovery and characterization of the compound.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,7-Dimethyl-1H-indazole
This guide provides essential safety and logistical information for the proper disposal of 5,7-Dimethyl-1H-indazole (CAS No. 43067-41-0).[1][2][3] As a critical component in pharmaceutical research and development, understanding the lifecycle of this compound, including its final disposition, is paramount to ensuring laboratory safety and environmental stewardship.[4][5] This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Hazard Assessment & Characterization
Before any handling or disposal procedures commence, a thorough understanding of the potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this compound should always be the primary reference, data from structurally related indazole derivatives provide a strong basis for a conservative risk assessment. The primary hazards associated with this class of compounds involve irritation and acute toxicity.[6][7][8][9][10]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Category | GHS Pictogram | Signal Word | Rationale & Representative Citations |
| Acute Toxicity, Oral | Category 4 | pictogram | Warning | Harmful if swallowed.[6][7][8][10] |
| Skin Corrosion/Irritation | Category 2 | pictogram | Warning | Causes skin irritation.[6][7][8][9][10][11] |
| Serious Eye Damage/Irritation | Category 2A | pictogram | Warning | Causes serious eye irritation.[6][7][8][9][10][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | pictogram | Warning | May cause respiratory irritation.[6][8][9][10][11] |
| Combustible Dust | Not Classified | pictogram | Warning | May form combustible dust concentrations in air.[10][12] |
Note: This table is based on data from analogous indazole compounds. Always consult the specific SDS for this compound upon receipt.
Personal Protective Equipment (PPE) - The First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The causality is clear: the potential hazards dictate the required barriers.
-
Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes or airborne dust particles that can cause serious eye irritation.[6][8][13] An emergency eyewash station must be readily accessible.[12]
-
Skin Protection : A fully buttoned laboratory coat and nitrile gloves are required. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8][9] Contaminated gloves must be disposed of as hazardous waste.[8][9]
-
Respiratory Protection : All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[8] If a fume hood is not available, a NIOSH-approved respirator for dusts is necessary.[8]
Waste Segregation & Collection Protocol
Proper disposal begins with meticulous collection and segregation at the point of generation. This protocol ensures that waste is handled safely and in compliance with regulations.
Step-by-Step Waste Collection Methodology
-
Waste Classification : As the generator, you are responsible for determining if the chemical waste is hazardous.[13] Given its likely properties, this compound waste should be managed as hazardous chemical waste.
-
Container Selection :
-
Select a container that is in good condition and compatible with the chemical.[14] For solid waste, a sealable, airtight container is appropriate.[12]
-
The original product container can often be used for the collection of pure waste material.[14]
-
Ensure the container is kept tightly closed except when adding waste.[14]
-
-
Labeling :
-
Segregation :
Disposal Pathways - A Decision-Making Framework
The specific state of the waste (solid, liquid, contaminated) dictates the appropriate disposal stream. The following workflow provides a logical framework for making this determination.
Caption: Decision workflow for segregating this compound waste.
Decontamination & Spill Management
Accidental releases must be managed promptly and safely. Do not attempt to clean up a large spill without proper training and equipment.
Protocol for Small Spill Cleanup
-
Evacuate & Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Contain & Clean :
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose of Cleanup Materials : All materials used for cleanup (e.g., paper towels, contaminated gloves) must be collected and disposed of as hazardous waste.[12]
-
Report : Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, as per institutional policy.[12]
Final Disposal & Regulatory Compliance
The ultimate disposal of the collected waste is a regulated process that must be handled by professionals.
-
Professional Disposal : All collected waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal contractor.[6][7] The most common final disposition is incineration at an approved waste disposal plant.[6][7][11]
-
Regulatory Adherence : Chemical waste generators must consult and comply with all local, regional, and national hazardous waste regulations (e.g., EPA in the United States) to ensure complete and accurate classification and disposal.[13][14]
-
Documentation : Complete all necessary paperwork, such as a chemical collection request form, to ensure a clear chain of custody for the waste.[12][14]
By adhering to these procedures, you contribute to a safe research environment and ensure that the lifecycle of this compound is managed responsibly from acquisition to disposal.
References
-
Angene Chemical. (2025). Safety Data Sheet: 5,6-Dimethoxy-1H-indazole. [Link]
-
Washington State University. Standard Operating Procedure: Imidazole. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Science of Synthesis. (2010). 1H-Indazoles. Thieme. [Link]
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Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
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United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
-
World Health Organization. (1999). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-Dimethyl-1H-indazole
This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for laboratory personnel handling 5,7-Dimethyl-1H-indazole. As detailed toxicological data for this specific compound is not extensively published, this guide is grounded in the established hazard profile of the indazole chemical class and adheres to the principle of prudent safety practices for handling novel or under-characterized chemical entities.
Hazard Assessment: Understanding the Risks of the Indazole Scaffold
This compound (CAS No. 43067-41-0) belongs to the indazole family, a class of nitrogen-containing heterocyclic compounds widely used as building blocks in pharmaceutical development.[1][2] While this specific molecule lacks exhaustive toxicological studies, safety data sheets (SDS) for structurally similar indazole derivatives consistently highlight several key hazards.[3][4] As a matter of sound scientific practice, this compound should be handled as a substance that is potentially hazardous upon exposure.
The primary risks associated with analogous compounds include:
-
Skin Irritation: Causes skin irritation upon direct contact.[3][4]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[4]
Therefore, a multi-layered PPE strategy is not merely a recommendation but a necessity to create a reliable barrier against these potential routes of exposure.
Core Protective Measures: A Multi-Barrier Approach
The selection of PPE must be directly correlated with the specific laboratory procedure being performed. The following sections detail the minimum required PPE and provide a rationale for its use, ensuring a self-validating system of protection.
Eye and Face Protection: The First Line of Defense
Direct ocular exposure to indazole compounds can cause serious irritation.[3] Standard laboratory eyeglasses are insufficient.
-
Mandatory Equipment: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times when handling this compound in any form.[5]
-
Causality: Goggles provide a 360-degree seal around the eyes, protecting against splashes of solutions or accidental projection of solid particles, which are foreseeable risks during weighing, transfer, and dissolution.
-
Enhanced Protection: When handling larger quantities (>5g) or when there is a significant splash risk (e.g., during reaction quenching or extractions), a face shield should be worn in conjunction with chemical safety goggles.[6] A face shield offers a broader barrier, protecting the entire face from splashes and impacts.
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure, and indazole derivatives are known skin irritants.[3] Proper glove selection and use are critical.
-
Recommended Material: Nitrile gloves are the standard recommendation for handling most laboratory chemicals. They offer good resistance to a wide range of substances and are less likely to cause allergic reactions than latex.[7]
-
Glove Protocol:
-
Always inspect gloves for any signs of degradation or puncture before use.
-
Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.
-
Dispose of contaminated gloves immediately after use in accordance with applicable hazardous waste regulations.[8]
-
Never wear gloves outside of the laboratory area to prevent the transfer of contamination.
-
For prolonged operations or when working with solutions, consider double-gloving. If the outer glove becomes contaminated, it can be removed without exposing the skin.
-
Wash hands thoroughly with soap and water after removing gloves.[3][4]
-
Protective Clothing: Shielding the Body
Contamination of personal clothing can lead to prolonged, unnoticed skin exposure.
-
Standard Requirement: A long-sleeved, knee-length laboratory coat is mandatory.
-
Material and Design: The lab coat should be made of a material appropriate for chemical handling, such as cotton or a flame-resistant blend. It must have a closed front and tight-fitting cuffs to protect the underlying clothing and skin.[7]
-
Maintenance: Lab coats should be laundered professionally and not taken home. Any coat that becomes significantly contaminated should be removed immediately and disposed of as hazardous waste.
Respiratory Protection: Mitigating Inhalation Risks
Fine chemical powders like this compound can easily become airborne, especially during weighing and transfer operations, posing a respiratory irritation hazard.[4]
-
Engineering Controls First: The primary method for controlling inhalation exposure is the use of engineering controls. All work with solid this compound and any procedures that could generate aerosols (e.g., heating, sonicating) must be performed inside a certified chemical fume hood.[3][4]
-
When Respirators are Needed: In situations where engineering controls may not be sufficient (e.g., cleaning up a large spill, failure of a fume hood), respiratory protection is required. The choice of respirator depends on the specific scenario.
Caption: Decision tree for selecting appropriate respiratory protection.
Operational and Disposal Plans
Proper procedures for using and disposing of PPE are as crucial as the equipment itself.
PPE Requirements by Laboratory Task
The following table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection (in Fume Hood) |
| Weighing/Transfer (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended (N95) |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Running Reaction | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Work-up/Extraction | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not typically required |
| Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat/Coveralls | Required (Min. APR w/ P100 filters) |
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): Perform a seal check according to the manufacturer's instructions.
-
Eye and Face Protection: Put on safety goggles and a face shield if required.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[7]
Doffing (Taking Off) Sequence: This sequence is designed to minimize self-contamination.
-
Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces.
-
Lab Coat: Remove the lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Respirator (if used): Remove last.
-
Hygiene: Wash hands thoroughly with soap and water.[4]
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Gloves, Bench Liners, Wipes: Place in a dedicated, clearly labeled hazardous waste container within the laboratory.
-
Grossly Contaminated Items: Lab coats or other items that are heavily contaminated should be collected in a sealed, labeled bag for disposal via your institution's environmental health and safety (EHS) office.[8]
-
Empty Product Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. After thorough rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary.[8]
By adhering to this comprehensive PPE and handling guide, researchers can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for themselves and their colleagues.
References
- TCI Chemicals. (2025, January 8). Safety Data Sheet for 1H-Indazol-7-amine. TCI Chemicals.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet for (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione. Sigma-Aldrich.
- Fisher Scientific. (2025, December 22). Safety Data Sheet for 1-Methyl-1H-indazole-4-boronic acid pinacol ester. Fisher Scientific.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for Indazole. Fisher Scientific.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Albert Kerbl GmbH.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 1H-Indazole-7-carboxylic acid. Fisher Scientific.
- U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- Sigma-Aldrich. (2025, July 28).
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- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
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- LookChem. (n.d.). 1H-Indazol-5-ol MSDS CasNo.15579-15-4.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
